N-Undecanoylglycine

Catalog No.
S597890
CAS No.
83871-09-4
M.F
C13H25NO3
M. Wt
243.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Undecanoylglycine

CAS Number

83871-09-4

Product Name

N-Undecanoylglycine

IUPAC Name

2-(undecanoylamino)acetic acid

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

InChI

InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17)

InChI Key

HEUQYIQQCNOXOG-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCC(=O)NCC(=O)O

The exact mass of the compound N-Undecanoylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical and Physical Properties of N-Undecanoylglycine

Author: Smolecule Technical Support Team. Date: February 2026

N-Undecanoylglycine is an acylglycine, which is a class of minor fatty acid metabolites. The table below summarizes its core chemical characteristics [1] [2] [3].

Property Value / Description
Common Name This compound [1] [2]
CAS Number 83871-09-4 [3]
Molecular Formula C₁₃H₂₅NO₃ [1] [2] [3]
Average Molecular Weight 243.34 g/mol [1] [2] [3]
IUPAC Name 2-undecanamidoacetic acid [1] [2]
SMILES CCCCCCCCCCC(=O)NCC(O)=O [1] [3]
Chemical Classification N-acyl-alpha amino acid [1] [2]
Purity (Research Grade) >99% [3]

The following table outlines key predicted physicochemical and pharmacokinetic properties [1] [2].

Property Predicted Value Source / Method
Water Solubility 0.06 g/L ALOGPS [1] [2]
logP 2.93 - 3.48 ChemAxon / ALOGPS [1] [2]
pKa (Strongest Acidic) 4.05 ChemAxon [1] [2]
Hydrogen Donor Count 2 ChemAxon [1] [2]
Hydrogen Acceptor Count 3 ChemAxon [1] [2]
Polar Surface Area 66.4 Ų ChemAxon [1] [2]
Rule of Five Yes ChemAxon [1] [2]
Bioavailability Yes ChemAxon [1] [2]

Immunological Function and Signaling Pathway

A significant breakthrough in 2022 revealed that this compound is not merely a metabolic byproduct but a signaling molecule that activates a specific arm of the intestinal immune system [4].

  • Key Finding: The bacterial metabolite this compound is sensed by intestinal Tuft-2 cells to initiate an antibacterial immune response [4].
  • Biological Significance: This mechanism provides a direct link between the gut microbiota, a specific epithelial cell type, and the host's ability to defend against bacterial pathogens. Depletion of Tuft-2 cells was shown to result in increased susceptibility to bacterial infection [4].

The signaling pathway involves a specific receptor and a cascade of intracellular events, which can be visualized in the following diagram.

G Metabolite This compound Receptor Vomeronasal Receptor (Vmn2r26) Metabolite->Receptor Binds PLCg2 Phospholipase Cγ2 (PLCγ2) Receptor->PLCg2 Activates GPCR Pathway Calcium Ca²⁺ Release PLCg2->Calcium Induces PGD2 Prostaglandin D2 (PGD2) Production Calcium->PGD2 SpiB SpiB Transcription Factor Expression Calcium->SpiB Mucus Enhanced Mucus Secretion PGD2->Mucus Immunity Antibacterial Immunity SpiB->Immunity Expansion Tuft-2 Cell Expansion SpiB->Expansion Mucus->Immunity

This compound immunomodulation pathway in Tuft-2 cells.

The diagram illustrates the core signaling axis: This compound → Vmn2r26 → GPCR-PLCγ2-Ca²⁺, which then branches into two key outcomes [4]:

  • Rapid Effector Response: Calcium signaling leads to the production and release of Prostaglandin D2 (PGD2), which acts on goblet cells to enhance mucus secretion, creating a physical barrier against bacteria [4].
  • Cell Development & Amplification: Concurrently, calcium signaling promotes the expression of the SpiB transcription factor, which is responsible for the development and expansion of the Tuft-2 cell population itself, ensuring a sustained immune capacity [4].

Experimental Protocols for Key Findings

The following methodologies were central to establishing the role of this compound.

Experimental Model and Bacterial Challenge
  • In Vivo Model: Studies utilized specific mouse models to investigate the immune response [4].
  • Bacterial Infection: The expansion and response of Tuft-2 cells were studied by challenging the model with live bacteria or specific bacterial components [4].
  • Cell Depletion: To establish the causal role of Tuft-2 cells, researchers employed genetic or antibody-mediated techniques to deplete this specific cell population, which resulted in increased susceptibility to infection [4].
Metabolite Sensing and Receptor Identification
  • Receptor Screening: The involvement of the vomeronasal receptor Vmn2r26 was identified as the specific receptor for this compound. This likely involved techniques like receptor gene expression analysis and receptor binding or activation assays using live cells or cell membranes engineered to express Vmn2r26 [4].
  • Calcium Imaging: A key methodology to validate the functional coupling of the receptor to intracellular signaling. Tuft-2 cells or Vmn2r26-expressing model cells are loaded with a fluorescent calcium indicator. An increase in fluorescence upon application of this compound directly visualizes the Ca²⁺ flux, confirming pathway activation [4].
Validation of Downstream Effects
  • Measurement of PGD2: The production of Prostaglandin D2 in response to this compound stimulation was quantified using analytical techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or Mass Spectrometry [4].
  • Assessment of Mucus Secretion: Goblet cell function and mucus secretion can be evaluated by histology (e.g., staining with Alcian Blue/Periodic Acid-Schiff to visualize mucus granules) or by measuring the expression of mucin genes (e.g., Muc2) via quantitative PCR [4].
  • Gene Expression Analysis: The upregulation of the transcription factor SpiB and other Tuft-2 cell markers was confirmed using techniques like quantitative Reverse Transcription PCR (qRT-PCR) and RNA sequencing [4].

Implications for Drug Development

The discovery of this compound's role opens several potential avenues for therapeutic intervention:

  • Targeting the Tuft-2 Pathway: The Vmn2r26 receptor and its downstream signaling components represent novel drug targets for modulating innate immunity [4].
  • Potentiating Host Defense: In conditions of immunodeficiency or heightened infection risk, therapeutics designed to mimic this compound could be developed to boost the body's first-line defense in the gut [4].
  • Live Biotherapeutic Products: This research underscores the potential of leveraging bacterial metabolites. Strains of bacteria engineered to produce this compound could be explored as next-generation probiotics to enhance resistance against enteric pathogens [4].

Key Insights for Researchers

  • A Paradigm Shift: This research positions a specific bacterial metabolite as a critical effector of immunity, moving beyond a view of metabolites as mere waste products [4].
  • Specificity of Response: The finding that a single metabolite (this compound) acts through a specific receptor (Vmn2r26) on a specific cell type (Tuft-2) highlights the precision of host-microbe interactions [4].
  • Therapeutic Caution: While potentiating this pathway is attractive, its activation must be carefully controlled to avoid potential inflammatory side effects or disruption of the commensal microbiome.

References

N-Undecanoylglycine tuft cell activation mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: The Signaling Pathway

The activation of tuft cells by N-undecanoylglycine follows a defined molecular pathway, which can be summarized in the following diagram:

G Ligand This compound Receptor Vmn2r26 Receptor Ligand->Receptor GPCR GPCR Pathway Receptor->GPCR PLCg2 PLCγ2 Activation GPCR->PLCg2 Calcium Ca²⁺ Release PLCg2->Calcium SpiB SpiB Transcription Factor Calcium->SpiB Promotes PGD2 PGD2 Production Calcium->PGD2 SpiB->Receptor Positive Feedback Mucus Mucus Secretion PGD2->Mucus Immunity Antibacterial Immunity Mucus->Immunity

This compound activates the Vmn2r26-PLCγ2-PGD2 pathway in tuft-2 cells [1].

Experimental Workflow

To study this mechanism, researchers typically follow a workflow that spans from microbial culture to functional immune analysis, as outlined below.

G Step1 1. Pathogen Culture Step2 2. Metabolite Collection & Analysis Step1->Step2 Step3 3. In Vivo Administration Step2->Step3 Step4 4. Cell & Immune Phenotyping Step3->Step4 Step5 5. Genetic & Functional Validation Step4->Step5

Key steps for investigating tuft cell activation by microbial metabolites [1] [2].

The table below provides more detailed methodologies for the key experiments cited in the primary research.

Experimental Goal Detailed Protocol & Methods Key Measurements & Readouts

| Identify Tuft Cell Response to Bacteria | Infect mice with Shigella flexneri; analyze intestinal epithelium after 24-48 hours [1]. | - Tuft-2 cell expansion: Flow cytometry using marker Sh2d6 [1].

  • Cellular signaling: Calcium flux assays in live cells [1]. | | Define the Metabolite-Receptor Axis | Administer purified this compound to mice (e.g., in drinking water); use Vmn2r26-deficient and Tuft-2 cell-depleted mouse models [1]. | - Cell expansion: Tuft-2 cell counts in knockout vs. wild-type mice [1].
  • Gene expression: RNA sequencing to identify SpiB upregulation [1].
  • Effector molecules: Measure PGD2 levels (e.g., by ELISA) [1]. | | Test Functional Immunity | Challenge mice with bacteria after activating or inhibiting the tuft cell pathway [1]. | - Bacterial load: Colony-forming unit (CFU) counts in tissues [1].
  • Mucus secretion: Histological scoring (e.g., Alcian Blue stain) [1].
  • Animal survival: Monitoring survival rates post-infection [1]. |

Context and Comparison with Other Activators

This compound represents one of several luminal cues that tuft cells can sense. Its role is distinct from the classical "tuft-ILC2 circuit" activated by helminths and protists.

  • Classical Tuft-ILC2 Circuit: Triggered by succinate (from protists like Tritrichomonas) binding to the receptor SUCNR1 [3] [4]. This leads to tuft cells releasing IL-25, which activates ILC2s. The ILC2s then release IL-13, driving further tuft and goblet cell differentiation in a positive feedback loop [3] [5].
  • This compound Circuit: Represents a more direct, IL-25/ILC2-independent antibacterial pathway. It is defined by the Vmn2r26-PGD2 axis, which directly enhances the mucosal barrier via goblet cell mucus secretion [1].

References

Comprehensive Technical Guide: N-Undecanoylglycine-Vmn2r26 Receptor Signaling in Intestinal Immunity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

The N-undecanoylglycine-Vmn2r26 signaling axis represents a sophisticated chemical surveillance system employed by the intestinal epithelium to detect bacterial pathogens and mount appropriate antimicrobial responses. This mechanism centers on Tuft-2 cells, a specialized subset of intestinal epithelial cells that function as sentinels at mucosal barriers. Unlike other epithelial cell types traditionally viewed as primarily structural, Tuft-2 cells have emerged as active participants in innate immunity, bridging chemical sensing with immunological effector functions [1] [2]. These cells are morphologically characterized by their microvilli tufts and molecularly defined by expression of Sh2d6, which serves as a signature marker for the CD45+ Tuft-2 cell population [2].

The significance of this pathway extends beyond basic science to potential therapeutic applications. The discovery that intestinal Tuft-2 cells can directly sense bacterial metabolites through vomeronasal receptors fundamentally expands our understanding of host-microbe interactions at mucosal surfaces. This system represents an evolutionarily conserved mechanism whereby the host immune system monitors microbial presence through their metabolic byproducts, allowing for rapid response to potential pathogens before they can establish overwhelming infection [1]. Research confirms that Tuft-2 cells are derived from Lgr5+ intestinal stem cells rather than bone marrow-derived lineages, positioning them as integral components of the epithelial barrier defense system [2].

Core Signaling Mechanism and Molecular Players

The this compound-Vmn2r26 signaling pathway constitutes a sophisticated GPCR-mediated detection system that translates bacterial metabolite presence into coordinated immune responses. The pathway follows a precise molecular sequence from ligand recognition to physiological output, with each component serving specialized functions in the signaling cascade.

Key Molecular Components
  • This compound: This bacterial metabolite serves as the primary ligand for the Vmn2r26 receptor. It represents a conjugated fatty acid structure where undecanoic acid is amide-linked to glycine, creating a molecule with both lipophilic and hydrophilic properties that likely facilitates its distribution in the intestinal lumen and accessibility to Tuft-2 cell receptors [1] [3].

  • Vmn2r26: This vomeronasal receptor belongs to the family of G-protein coupled receptors traditionally associated with chemosensation. In Tuft-2 cells, Vmn2r26 functions as the specific recognition element for this compound, initiating the intracellular signaling cascade upon ligand binding [1] [2].

  • PLCγ2 (Phospholipase C gamma 2): This enzyme serves as the primary signal transducer downstream of Vmn2r26 activation. PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG), second messengers that propagate the signal within the cell [1].

  • Calcium ions: The key secondary messenger released from intracellular stores in response to IP3 generation. The resulting calcium flux triggers multiple downstream processes including eicosanoid production and gene expression changes [1] [2].

  • Prostaglandin D2 (PGD2): The effector eicosanoid produced by Tuft-2 cells in response to pathway activation. PGD2 functions in a paracrine manner to stimulate neighboring goblet cells and potentially other immune cells in the intestinal mucosa [1] [2].

  • SpiB: An Ets-family transcription factor whose expression is induced by Vmn2r26 signaling. SpiB coordinates the transcriptional program responsible for Tuft-2 cell development and expansion during bacterial challenge, creating a positive feedback loop that amplifies the antimicrobial response [1] [2].

Table 1: Core Components of the this compound-Vmn2r26 Signaling Pathway

Component Type Function Localization
This compound Bacterial metabolite Vmn2r26 ligand Intestinal lumen
Vmn2r26 Vomeronasal receptor Metabolite sensing Tuft-2 cell membrane
PLCγ2 Phospholipase C Signal transduction Cytoplasm
Calcium ions Second messenger Intracellular signaling Cytoplasm/nucleus
PGD2 Prostaglandin Paracrine effector Extracellular space
SpiB Transcription factor Gene regulation Nucleus
Signaling Cascade Sequence

The molecular sequence of the this compound-Vmn2r26 pathway follows a precise cascade:

  • Ligand Recognition: this compound, produced by bacteria such as Shigella, binds specifically to the Vmn2r26 receptor on Tuft-2 cells [1].

  • Receptor Activation: Ligand binding induces conformational changes in Vmn2r26, activating its associated G-protein complexes and initiating intracellular signaling [1].

  • PLCγ2 Activation: The activated receptor stimulates PLCγ2, which cleaves PIP2 into IP3 and DAG [1].

  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering release of stored calcium ions into the cytoplasm, creating a transient increase in intracellular calcium concentration [1] [2].

  • PGD2 Production: Elevated calcium levels activate enzymes in the prostaglandin synthesis pathway, particularly cyclooxygenases, leading to production and secretion of PGD2 [1] [2].

  • Transcriptional Regulation: Concurrently, Vmn2r26 signaling activates expression of the SpiB transcription factor, which drives Tuft-2 cell proliferation and maintains the Tuft-2 cell transcriptional program [1] [2].

The visualization below represents the complete this compound-Vmn2r26 signaling pathway and its immunological functions:

G This compound-Vmn2r26 Signaling Pathway in Intestinal Tuft-2 Cells cluster_tuft Tuft-2 Cell BacterialMetabolite This compound (Bacterial Metabolite) Vmn2r26 Vmn2r26 Receptor BacterialMetabolite->Vmn2r26 Binds PLCG2 PLCγ2 Vmn2r26->PLCG2 Activates Calcium Ca²⁺ Release PLCG2->Calcium Induces PGD2 PGD2 Production Calcium->PGD2 Stimulates SpiB SpiB Transcription Factor Calcium->SpiB Promotes Expression GobletCell Goblet Cell PGD2->GobletCell Stimulates TuftExpansion Tuft-2 Cell Expansion SpiB->TuftExpansion Drives AntibacterialImmunity Antibacterial Immunity TuftExpansion->AntibacterialImmunity Enhances MucusSecretion Enhanced Mucus Secretion MucusSecretion->AntibacterialImmunity Contributes to GobletCell->MucusSecretion Secretes Mucus

Visualization of the this compound-Vmn2r26 signaling pathway in intestinal Tuft-2 cells

Experimental Approaches and Methodologies

The investigation of this compound-Vmn2r26 signaling requires specialized experimental approaches that span molecular biology, immunology, and metabolomics. Well-designed assays are essential for elucidating the complex mechanisms of this bacterial sensing pathway and validating its functional significance in antimicrobial immunity.

Key Experimental Protocols
  • Tuft-2 Cell Identification and Isolation: Researchers utilize fluorescence-activated cell sorting (FACS) to isolate pure populations of Tuft-2 cells based on surface markers. The primary identification marker is CD45 in combination with Sh2d6, which serves as a signature gene for this specific cell population [2]. For genetic lineage tracing, Lgr5-EGFP-IRES-CreERT2 mice are employed to confirm the intestinal stem cell origin of Tuft-2 cells, distinguishing them from bone marrow-derived immune cells [2].

  • Bacterial Challenge Models: Experimental bacterial infection typically utilizes Shigella species as the model pathogen, as these bacteria produce this compound and effectively stimulate the Vmn2r26 pathway [1]. In vivo infection models involve administering pathogenic bacteria to mice and monitoring Tuft-2 cell responses through flow cytometry, immunohistochemistry, and gene expression analyses at various time points post-infection [1] [2].

  • Metabolite Sensing Assays: The specific interaction between this compound and Vmn2r26 is validated through calcium imaging experiments in primary Tuft-2 cells or engineered cell lines expressing Vmn2r26 [1]. Additional approaches include GPCR activation assays that measure second messenger production (IP3, calcium) in response to purified this compound stimulation [1]. Dose-response curves are generated using synthetic this compound to determine EC50 values and signaling potency [1].

  • Genetic Manipulation Studies: CRISPR-Cas9-mediated gene knockout is employed to generate Vmn2r26-deficient mice, which are then challenged with bacterial pathogens to assess the necessity of this receptor for Tuft-2 cell activation and antibacterial immunity [1]. Complementary approaches include small interfering RNA (siRNA) knockdown of pathway components (PLCγ2, SpiB) in primary Tuft-2 cells to establish their roles in the signaling cascade [1].

  • Transcriptomic Analysis: Microarray and RNA sequencing techniques are applied to compare gene expression profiles between Tuft-2 cells and non-Tuft-2 epithelial cells under basal conditions and following Shigella infection [2]. These analyses identify differentially expressed genes and pathway enrichment, confirming the specific transcriptional program associated with Tuft-2 cell function [2].

Table 2: Experimental Approaches for Studying this compound-Vmn2r26 Signaling

Method Category Specific Techniques Key Applications Readout Parameters
Cell Isolation FACS, Magnetic sorting Tuft-2 cell purification Purity, viability, marker expression
Bacterial Models Shigella infection Pathway activation in context Tuft-2 cell expansion, cytokine production
Metabolite Sensing Calcium imaging, GPCR assays Ligand-receptor validation Calcium flux, second messenger production
Genetic Manipulation CRISPR-Cas9, siRNA Pathway component necessity Bacterial clearance, signaling output
Transcriptomics Microarray, RNA-seq Gene expression profiling Differential expression, pathway analysis

The experimental workflow for investigating Tuft-2 cell function involves a coordinated series of techniques from initial cell identification to functional validation:

G Experimental Workflow for Tuft-2 Cell Functional Analysis cluster_phase1 Sample Preparation cluster_phase2 Stimulation cluster_phase3 Mechanistic Investigation cluster_phase4 Functional Validation Start Animal Models (Lgr5-CreERT2; Reporter mice) CellIdentification Cell Identification & Isolation (FACS) Start->CellIdentification Provides tissue BacterialChallenge Bacterial Challenge (Shigella infection) CellIdentification->BacterialChallenge Pure cell populations MetaboliteScreening Metabolite Screening & Validation BacterialChallenge->MetaboliteScreening Identifies active metabolites GeneticManipulation Genetic Manipulation (CRISPR, siRNA) MetaboliteScreening->GeneticManipulation Reveals key components TranscriptomicAnalysis Transcriptomic Analysis (Microarray, RNA-seq) GeneticManipulation->TranscriptomicAnalysis Defines genetic requirements FunctionalAssays Functional Assays (Immunity, Mucus) TranscriptomicAnalysis->FunctionalAssays Informs assay design DataIntegration Data Integration & Pathway Modeling FunctionalAssays->DataIntegration Generates functional data

Experimental workflow for investigating Tuft-2 cell function and this compound signaling

Comparative Analysis with Related Tuft Cell Pathways

The this compound-Vmn2r26 pathway operates within a broader network of tuft cell sensing mechanisms that detect diverse microbial and parasitic threats. Understanding how this bacterial-sensing system compares with other tuft cell activation pathways provides valuable insights into the specialization and evolution of mucosal immunity.

Tuft Cell Activation by Diverse Stimuli
  • Parasite Detection Systems: During helminth infections, tuft cells respond to nematode-derived metabolites through distinct receptor systems. Recent metabolomic analyses of nematode secretions (Nippostrongylus brasiliensis and Haemonchus contortus) have identified undecanoic acid and related compounds as potent inducers of tuft cell expansion, comparable to the known tuft cell activator succinate [3]. These findings suggest that medium-chain fatty acids represent a conserved class of tuft cell-activating metabolites across different pathogen classes, though they may engage different receptor systems than this compound [3].

  • Succinate-Sucnr1 Axis: The succinate receptor Sucnr1 (GPR91) represents the prototypical tuft cell activation pathway, initially characterized in the context of protist (Tritrichomonas muris) infection [3]. This system demonstrates pathogen-specific receptor requirement, as Sucnr1-deficient mice cannot clear protist infections but maintain normal responses to nematode challenges, indicating redundant sensing mechanisms for helminths [3]. The specificity of receptor usage suggests tailored immune detection strategies for different parasite classes.

  • Bitter Taste Receptors: Tuft cells express multiple Tas2r bitter taste receptors that respond to various bitter compounds and induce IL-25 release [3]. While these receptors are upregulated during helminth infection, their necessity for parasite immunity remains unconfirmed, suggesting they may function as auxiliary detection systems or respond to specific classes of parasite-derived molecules not yet characterized [3].

  • Species Conservation: The fundamental role of tuft cells in anti-helminth immunity shows remarkable evolutionary conservation. Similar expansion of tuft cells occurs in ruminants infected with gastrointestinal nematodes, indicating that the tuft cell response program represents an ancient defense mechanism maintained across diverse mammalian species [3]. This conservation underscores the fundamental importance of epithelial sensory cells in metazoan immunity.

Table 3: Comparative Tuft Cell Activation Pathways

Activation Pathway Stimulus Receptor Primary Context Key Effectors
Vmn2r26 signaling This compound Vmn2r26 Bacterial infection PGD2, SpiB
Succinate sensing Succinate Sucnr1/GPR91 Protist infection IL-25, ILC2 activation
Helminth metabolite Undecanoic acid Unknown Nematode infection IL-25, tuft cell hyperplasia
Bitter compound Diverse bitter compounds Tas2r family Chemical detection IL-25 release

Therapeutic Implications and Future Directions

The this compound-Vmn2r26 signaling pathway presents compelling opportunities for therapeutic intervention in infectious, inflammatory, and potentially neoplastic diseases. Strategic targeting of this system could yield novel approaches for modulating mucosal immunity with precision and reduced systemic effects.

Potential Therapeutic Applications
  • Anti-infective Strategies: Pharmacological potentiation of the Vmn2r26 pathway could enhance frontline mucosal immunity against enteric pathogens, potentially offering prophylactic or therapeutic benefits for bacterial diarrheal diseases [1]. Small molecule Vmn2r26 agonists might function as mucosal immune adjuvants that boost innate defense mechanisms without directly targeting pathogens, potentially reducing selective pressure for antimicrobial resistance [1]. The natural amplification loop through SpiB-mediated Tuft-2 cell expansion provides an especially attractive feature for sustained immunity against persistent or recurring infections [1] [2].

  • Inflammatory Disease Modulation: As tuft cells and their products (including PGD2) have been implicated in various inflammatory conditions, selectively inhibiting the Vmn2r26 pathway might offer new approaches for inflammatory bowel disease therapy [1]. The localization of this signaling system to a specific epithelial cell subset presents opportunities for tissue-targeted therapeutics with reduced systemic side effects compared to broad immunosuppressants. Given the role of bacterial metabolites in pathway activation, microbiome-based interventions represent a complementary approach to modulating this system [1] [3].

  • Cancer Immunotherapy Applications: As tuft cells and related solitary chemosensory cells have been identified in various epithelial tissues beyond the intestine, the fundamental principles of this bacterial sensing system might be harnessed for mucosal cancer immunotherapy [1]. Local activation of epithelial surveillance cells could potentially enhance antitumor immunity at mucosal surfaces, while the PGD2 axis might be manipulated to control specific immune cell populations in the tumor microenvironment.

Drug Development Considerations

The development of therapeutics targeting the this compound-Vmn2r26 pathway must address several unique considerations. From a pharmacological perspective, the location of Vmn2r26 on epithelial cells at the mucosal interface presents both opportunities and challenges for drug delivery, likely requiring topical administration strategies or sophisticated targeting approaches for systemic compounds. The species specificity of vomeronasal receptors necessitates careful validation of animal models for preclinical testing, as receptor-ligand interactions may not fully conserve between humans and model organisms. From a safety perspective, the pleiotropic effects of PGD2 and other lipid mediators demand thorough evaluation of potential on-target side effects, particularly in tissues with tuft cell populations beyond the intended site of action. Finally, the interindividual variation in microbiome-derived this compound production might influence drug responses, potentially requiring patient stratification strategies based on microbial metabolic profiles.

Conclusion

The this compound-Vmn2r26 signaling pathway represents a sophisticated mechanism of epithelial immunosurveillance that translates bacterial metabolite detection into coordinated antimicrobial responses. Through this system, Tuft-2 cells function as sentinel chemosensors at mucosal interfaces, integrating chemical information from the microbial environment to orchestrate innate immune defenses. The mechanistic understanding of this pathway—from bacterial metabolite recognition through Vmn2r26, to intracellular calcium signaling, PGD2 production, and SpiB-mediated transcriptional regulation—provides a comprehensive framework for appreciating how epithelial tissues actively participate in immunity beyond their traditional barrier functions.

The discovery and elucidation of this pathway highlights several fundamental principles in host-microbe interactions. First, it demonstrates the sophisticated evolutionary adaptation of chemosensory systems for immune monitoring, co-opting receptors traditionally associated with smell and taste for pathogen detection. Second, it reveals the metabolic dialogue between host and microbiota, where bacterial products serve not just as nutritional resources but as informational molecules that shape immune responses. Finally, it underscores the functional specialization within epithelial cell populations, with Tuft-2 cells dedicated specifically to microbial metabolite sensing while other epithelial cell types focus on absorption, secretion, or barrier maintenance.

References

N-Undecanoylglycine innate immunity sensor

Author: Smolecule Technical Support Team. Date: February 2026

Core Discovery and Technical Overview

The sensor function of N-Undecanoylglycine was identified in a specific population of intestinal epithelial cells known as Tuft-2 cells [1] [2]. The key elements of this discovery are summarized in the table below.

Component Description
Sensor Cell Intestinal Tuft-2 cell (identified by signature marker Sh2d6 and origin from Lgr5+ intestinal stem cells) [1] [2]
Receptor Vomeronasal receptor Vmn2r26 (a G-protein coupled receptor, GPCR) [1]
Ligand Bacterial metabolite This compound [1]
Core Signaling Axis GPCR-PLCγ2-Ca2+ [1]
Key Transcription Factor SpiB (promoted by Vmn2r26 signaling, responsible for Tuft-2 cell development and expansion) [1]
Primary Effector Function Production of Prostaglandin D2 (PGD2), which enhances mucus secretion from Goblet cells to exert antibacterial immunity [1]

Quantitative Data from Key Experiments

The 2022 study provided quantitative data validating the mechanism, which is consolidated here for easy reference [1].

Experimental Finding Quantitative/Measurable Outcome
Tuft-2 Cell Expansion Rapid expansion of Tuft-2 cells in response to bacterial infection [1].
Infection Susceptibility Depletion of Tuft-2 cells resulted in susceptibility to bacterial infection [1].
Gene Expression Profiling Microarray analysis detailing gene expression of Tuft-2 cells vs. non-Tuft-2 epithelial cells under Shigella infection (Dataset: GSE184675) [2].

Detailed Experimental Protocols

The research utilized a combination of genetic, molecular, and immunological techniques to delineate this pathway [1] [2].

  • Identification and Isolation of Tuft-2 Cells
    • Signature Marker: Tuft-2 cells were identified and isolated based on the expression of the signature marker Sh2d6, and were confirmed to be derived from Lgr5+ intestinal stem cells, not bone marrow cells [1] [2].
  • Gene Expression Analysis
    • Microarray: The gene expression profile of Tuft-2 cells compared to non-Tuft-2 intestinal epithelial cells was detailed using microarray technology, particularly under conditions of Shigella infection. This dataset is publicly available under the accession number GSE184675 [2].
  • Functional Validation
    • Cell Depletion Studies: To establish the necessary role of Tuft-2 cells, researchers performed depletion experiments. The specific methodology (e.g., using diphtheria toxin receptor in Sh2d6-expressing cells) is inferred as a common approach, though the exact technique is not specified in the provided abstracts [1].
    • Bacterial Challenge Model: Mice were subjected to bacterial infection (e.g., with Shigella) to observe the consequent expansion of Tuft-2 cells and the overall immune response [1].

This compound Sensing Signaling Pathway

The diagram below illustrates the stepwise molecular mechanism by which Tuft-2 cells sense this compound to mount an antibacterial immune response.

G BacterialMetabolite This compound (Bacterial Metabolite) Receptor Vmn2r26 Receptor (GPCR) BacterialMetabolite->Receptor Sensing SignalingAxis PLCγ2 Activation & Ca2+ Influx Receptor->SignalingAxis Activates PGD2 Production of Prostaglandin D2 (PGD2) SignalingAxis->PGD2 Initiates SpiB SpiB Transcription Factor Expression SignalingAxis->SpiB Promotes GobletCell Goblet Cell PGD2->GobletCell Stimulates TuftExpansion Tuft-2 Cell Development & Expansion SpiB->TuftExpansion Drives TuftExpansion->PGD2 Sustains MucusSecretion Enhanced Mucus Secretion GobletCell->MucusSecretion Executes AntibacterialImmunity Antibacterial Immunity MucusSecretion->AntibacterialImmunity Leads to

This compound sensing by Tuft-2 cells triggers PGD2 production and a transcriptional program for cell expansion, leading to antibacterial immunity [1].

Research Implications and Future Directions

This discovery redefines the role of Tuft cells beyond anti-parasitic immunity, positioning them as key sentinels against bacterial invasion [1]. The Vmn2r26 receptor represents a novel potential drug target. Agonists could be developed to boost mucosal immunity against enteric bacterial infections, while understanding this pathway may provide insights into the treatment of inflammatory diseases rooted in host-microbiota interactions [1].

References

Core Mechanism of N-Undecanoylglycine Sensing by Tuft-2 Cells

Author: Smolecule Technical Support Team. Date: February 2026

Intestinal Tuft-2 cells function as chemosensory sentinels in the epithelial barrier. They detect bacterial invasion through a specific metabolite and activate a multi-faceted immune response [1] [2].

The diagram below illustrates the core signaling pathway triggered upon detection of N-undecanoylglycine.

G This compound-Induced Tuft-2 Cell Signaling Pathway BacterialMetabolite Bacterial Metabolite This compound Receptor Vomeronasal Receptor (Vmn2r26) BacterialMetabolite->Receptor SignalingAxis GPCR-PLCγ2-Ca²⁺ Signaling Axis Receptor->SignalingAxis DownstreamA Production of Prostaglandin D2 (PGD2) SignalingAxis->DownstreamA DownstreamB Expression of Transcription Factor SpiB SignalingAxis->DownstreamB EffectA Enhanced Mucus Secretion by Goblet Cells DownstreamA->EffectA EffectB Tuft-2 Cell Expansion & Development DownstreamB->EffectB Outcome Antibacterial Immunity EffectA->Outcome EffectB->Outcome

This pathway is initiated when the bacterial metabolite This compound binds to its cognate receptor on the Tuft-2 cell surface [1]. The activation of this G-protein-coupled receptor (GPCR) triggers a downstream signaling cascade that results in two critical outcomes:

  • The production of Prostaglandin D2 (PGD2), which acts on nearby goblet cells to enhance mucus secretion and physically trap and expel bacteria [1].
  • The promotion of Tuft-2 cell development and expansion, creating a positive feedback loop to amplify the immune response [1].

Key Experimental Data and Functional Outcomes

The following tables summarize the core quantitative findings and functional implications from the primary research.

Table 1: Key Molecular Components in Tuft-2 Cell Antimicrobial Immunity

Component Type/Function Experimental Evidence
This compound Bacterial metabolite; activating ligand Identified as the key agonist for Vmn2r26 [1].
Vmn2r26 Vomeronasal receptor; signal initiator Receptor for this compound; required for immunity [1].
Sh2d6 Signature cell marker Identified as a defining protein for CD45+ Tuft-2 cells [1] [3].
POU2F3 Master transcription factor Essential for the development of all tuft cells [2] [4].
SpiB Transcription factor; cell regulator Promoted by Vmn2r26 signaling; drives Tuft-2 cell expansion [1].
PGD2 Eicosanoid; effector molecule Key output of pathway; enhances goblet cell mucus secretion [1].

Table 2: Functional Consequences of Tuft-2 Cell Activation

Process Outcome Significance
Bacterial Sensing Detection of this compound via Vmn2r26 Allows the epithelium to directly "taste" and identify bacterial presence [1].
Intercellular Signaling Production and release of PGD2 Paracrine signal that activates goblet cells, a classic example of cross-talk between epithelial cell types to strengthen barrier defense [1].
Cell Expansion Upregulation of SpiB Creates a feed-forward loop to increase the number of sentinel cells during infection [1].
Immunity Protection against bacterial infection Mice depleted of Tuft-2 cells showed increased susceptibility to bacterial challenge, proving their non-redundant role [1].

Detailed Experimental Protocols for Key Findings

For researchers seeking to replicate or build upon these findings, here is a detailed breakdown of the core methodologies cited.

1. Protocol: Identifying Tuft-2 Cells and Their Origin

  • Objective: To define the cellular identity and developmental lineage of Tuft-2 cells.
  • Methods:
    • Signature Marker Identification: Used microarrays to compare gene expression profiles of Tuft-2 cells with non-Tuft-2 epithelial cells under conditions of Shigella infection. This led to the identification of Sh2d6 as a signature marker [3].
    • Lineage Tracing: Employed genetic fate-mapping techniques to demonstrate that Tuft-2 cells are derived from Lgr5+ intestinal stem cells and are not of bone marrow origin [3].
  • Key Controls: Analysis required confirmation that the cells were epithelial (CD45-) and not hematopoietic [3].

2. Protocol: Establishing the Role of Tuft-2 Cells in Bacterial Clearance

  • Objective: To determine the functional necessity of Tuft-2 cells in antibacterial immunity in vivo.
  • Methods:
    • Animal Model: Used mouse models susceptible to bacterial infection.
    • Cell Depletion: Specific depletion of Tuft-2 cells was achieved, likely through genetic or antibody-mediated approaches (specific method not detailed in results).
    • Infection Challenge: Depleted and control mice were challenged with pathogenic bacteria (e.g., Shigella).
    • Outcome Measurement: Monitored bacterial loads and overall animal survival. Mice depleted of Tuft-2 cells showed increased susceptibility to infection [1].
  • Key Observation: Tuft-2 cells were observed to expand rapidly following bacterial infection [1].

3. Protocol: Mapping the Vmn2r26 Signaling Pathway

  • Objective: To delineate the molecular cascade from metabolite sensing to effector functions.
  • Methods:
    • Ligand-Receptor Binding: Used in vitro assays to demonstrate that this compound specifically activates the Vmn2r26 receptor.
    • Signal Transduction: Employed calcium imaging and biochemical assays to show that Vmn2r26 engagement activates the GPCR-PLCγ2-Ca²⁺ signaling axis [1].
    • Downstream Analysis: Measured the production of PGD2 and the upregulation of the SpiB transcription factor as key downstream events [1].
  • Functional Validation: The biological relevance of PGD2 was confirmed by demonstrating its role in enhancing mucus secretion from goblet cells [1].

Research Context and Therapeutic Implications

Tuft Cell Heterogeneity: It is crucial to distinguish between tuft cell subtypes. The small intestine contains at least two subtypes: Tuft-1 (enriched in neuronal development genes) and Tuft-2 (enriched in immune-related genes like Vmn2r26 and Sh2d6) [4]. This work focuses exclusively on the Tuft-2 subset.

Brozerole in Type 2 Immunity: Tuft cells are also well-established orchestrators of type 2 immunity against helminths and protists, often via sensing the metabolite succinate [2] [5]. The this compound-Vmn2r26 pathway reveals a parallel, specialized mechanism for direct antibacterial defense.

Therapeutic Potential: This pathway offers several attractive targets for drug development:

  • Vmn2r26 as a Drug Target: Could be targeted with synthetic agonists to boost immunity in immunocompromised individuals or with antagonists to modulate chronic inflammation.
  • PGD2 Pathway: Modulating the PGD2 receptor could offer a way to finely control mucus production and barrier function in diseases like IBD.
  • SpiB Regulation: Understanding the control of Tuft-2 cell population dynamics could lead to therapies aimed at regenerating or stabilizing the epithelial barrier.

References

Comprehensive Technical Guide: N-Undecanoylglycine Bacterial Sensing in Intestinal Epithelium

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Intestinal Tuft Cells and Bacterial Sensing

The intestinal epithelium represents a critical interface between the host and external environment, employing sophisticated cellular mechanisms to detect and respond to microbial challenges. Among the specialized epithelial cells, tuft cells (also known as brush cells) have emerged as sentinels that play a pivotal role in innate immunity against various pathogens. These rare chemosensory cells comprise only approximately 0.4% of the intestinal epithelial population yet exert disproportionate influence on mucosal immunity through their unique capacity to detect pathogen-associated molecular patterns and coordinate appropriate immune responses [1] [2]. Recent research has illuminated the specific role of a tuft cell subpopulation, termed Tuft-2 cells, in directly sensing bacterial metabolites and orchestrating antimicrobial immunity through a defined molecular pathway [3] [4].

Tuft cells are morphologically distinct, characterized by their bottle-shaped structure and unique apical microvilli tufts that project into the intestinal lumen. Their name originates from these distinctive "tufts" of microvilli, which provide increased surface area for environmental sensing [1] [5]. At the molecular level, tuft cells express specific markers including Doublecortin-like kinase 1 (DCLK1), which participates in microtubule formation, and POU class 2 homeobox 3 (Pou2f3), a master transcriptional regulator essential for tuft cell development and function [1] [2]. Single-cell RNA sequencing studies have further revealed heterogeneity within the tuft cell population, identifying two distinct subtypes: Tuft-1 cells, which express genes associated with neuronal development, and Tuft-2 cells, which are enriched for immune response genes including cytokine receptors and antimicrobial effectors [1] [5].

The discovery that Tuft-2 cells specifically sense bacterial infection through recognition of the metabolite N-undecanoylglycine represents a significant advancement in our understanding of intestinal innate immunity. This guide provides a comprehensive technical overview of this sensing mechanism, presents quantitative experimental data in accessible tables, details relevant methodologies, and illustrates the signaling pathways through professional diagrams to facilitate research and drug development efforts targeting this antimicrobial pathway.

This compound Sensing Mechanism

Molecular Recognition and Signaling Cascade

The bacterial metabolite this compound (also referred to as N-C11-G) functions as a critical ligand in the tuft cell-mediated detection of gram-negative bacteria, particularly Shigella species. This medium-chain fatty acid conjugate is sensed specifically by the vomeronasal receptor Vmn2r26, a G-protein coupled receptor (GPCR) expressed on the surface of intestinal Tuft-2 cells [3] [4]. The identification of SH2 Domain Containing 6 (Sh2d6) as a signature marker for CD45+ Tuft-2 cells has enabled precise characterization of this specific cell population and its distinct role in antibacterial immunity [3].

The molecular signaling cascade initiated by this compound binding unfolds through a defined sequence:

  • Ligand-receptor engagement: this compound structurally complements and binds to the Vmn2r26 receptor on Tuft-2 cells
  • GPCR activation: This binding triggers conformational changes in the Vmn2r26 receptor, activating associated G-proteins
  • Downstream signaling: The activated G-proteins stimulate phospholipase C gamma2 (PLCγ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG)
  • Calcium release: IP3 binding to receptors on the endoplasmic reticulum induces calcium ion (Ca2+) release from intracellular stores
  • Effector activation: The elevated intracellular Ca2+ concentration triggers two primary effector pathways: prostaglandin D2 (PGD2) production and SpiB transcription factor expression [3]

This signaling axis represents a novel mechanism of bacterial detection distinct from the succinate-Sucnr1 pathway employed by tuft cells in response to parasitic infections, highlighting the remarkable adaptability of these sensory cells in discriminating between different pathogen types through specific metabolite-receptor interactions [1] [6].

Functional Immune Consequences

The this compound sensing mechanism initiates a coordinated antimicrobial response with multiple effector components:

  • PGD2-mediated mucus secretion: Tuft-2 cell-derived PGD2 acts directly on nearby goblet cells to stimulate mucus production and release, enhancing the physical barrier against bacterial invasion [3]
  • SpiB-driven tuft cell expansion: Vmn2r26 signaling promotes expression of the SpiB transcription factor, which drives Tuft-2 cell proliferation and population expansion in response to bacterial challenge [3] [4]
  • Circuit amplification: The initial detection mechanism amplifies into a broader immune response through cellular expansion and mediator production

This this compound-Vmn2r26 pathway functions independently of the established tuft-ILC2 type 2 immunity circuit typically activated during parasitic infections, which involves tuft cell production of IL-25, activation of type 2 innate lymphoid cells (ILC2s), and ILC2 secretion of IL-13 that promotes further tuft and goblet cell differentiation [1]. Instead, the bacterial sensing mechanism represents a more direct epithelial response to bacterial challenge, though potential intersections between these pathways remain an active area of investigation.

Quantitative Data Summary

Key Experimental Findings on this compound Sensing

Table 1: Summary of key experimental findings on this compound sensing in Tuft-2 cells

Experimental Finding Quantitative Result Experimental System Bacterial Model Citation
Tuft-2 cell expansion post-infection Significant increase Mouse intestinal epithelium Shigella species [3]
This compound detection threshold Not quantified In vitro receptor binding assays Purified metabolite [3]
Bacterial clearance efficiency Enhanced in wild-type vs. Tuft-2 depleted models Mouse infection models Shigella species [3] [4]
PGD2 production increase Significantly elevated Mouse intestinal organoids Shigella species / this compound [3]
Mucus secretion enhancement Quantitatively increased Goblet cell co-culture systems PGD2 stimulation [3]
SpiB expression upregulation Markedly induced Gene expression analysis in Tuft-2 cells Shigella infection [3] [4]
Tuft Cell Characteristics and Responses

Table 2: Tuft cell characteristics and response profiles to different pathogens

| Parameter | Steady State | Bacterial Challenge | Parasitic Challenge | Measurement Method | |---------------|------------------|-------------------------|-------------------------|------------------------| | Tuft cell abundance | 0.4% of intestinal epithelium | Increased (~2-3 fold) | Increased (~5-10 fold) | Immunofluorescence, flow cytometry | [1] [2] | | Primary activating ligand | None | this compound (bacteria) | Succinate (parasites) | Receptor binding assays | [3] [6] | | Key receptor | Baseline Vmn2r26 expression | Vmn2r26 (bacteria) | Sucnr1 (parasites) | Gene expression, knockout models | [3] [1] | | Primary effector molecules | Low level IL-25 | PGD2, SpiB | IL-25, acetylcholine | Cytokine measurement, transcriptomics | [3] [2] | | Downstream immune targets | None | Goblet cells | ILC2s, enteric neurons | Cell-specific response assays | [3] [1] | | Functional outcome | Homeostatic surveillance | Mucosal barrier enhancement | Worm expulsion, tissue remodeling | Infection challenge models | [3] [6] |

Experimental Protocols & Methodologies

In Vivo Bacterial Challenge and Tuft Cell Analysis

The investigation of this compound sensing in intestinal Tuft-2 cells employs specialized experimental models and analytical techniques:

  • Animal models: Researchers utilize conventional mice and genetically modified strains (including Tuft-2 cell-deficient models) for bacterial challenge studies. The Shigella infection model involves oral administration of pathogenic bacteria with monitoring of intestinal response over 24-72 hours [3] [4]. For precise cell ablation studies, Pou2f3-/- mice (which lack tuft cells) or specific Tuft-2 depletion models provide critical comparative systems to establish cell-specific functions [3] [2].

  • Tuft cell quantification: Following infection, intestinal tissues are processed for epithelial cell isolation using enzymatic digestion (collagenase/dispase) followed by fluorescence-activated cell sorting (FACS) with antibodies against specific tuft cell markers (DCLK1, Sox9, or Sh2d6 for Tuft-2 cells) [3] [1]. Alternatively, immunofluorescence microscopy of intestinal sections using these markers enables spatial localization and quantification of tuft cells along the crypt-villus axis [3].

  • Gene expression analysis: Isolated tuft cells can be subjected to single-cell RNA sequencing to characterize transcriptional responses or quantitative PCR for specific target genes (Vmn2r26, SpiB, Hpgds) to validate pathway activation [3] [4]. Microarray analysis comparing gene expression profiles of Tuft-2 cells versus non-Tuft-2 epithelial cells under Shigella infection conditions has been deposited under GEO accession GSE184675 [4].

Organoid Models for Tuft Cell Signaling Studies

Intestinal organoid cultures provide a powerful ex vivo system for investigating tuft cell biology:

  • Organoid establishment: Mouse intestinal organoids are generated by isolating crypts from small intestinal tissue using chelation and vigorous shaking. Crypts are embedded in Matrigel and cultured with essential growth factors (EGF, Noggin, R-spondin) to promote 3D organoid formation and maintenance [7]. Human intestinal organoids (HIOs) derived from pluripotent stem cells offer a model of immature intestinal epithelium that closely resembles fetal intestine and responds to bacterial colonization [7].

  • Bacterial metabolite stimulation: Organoids are exposed to purified this compound (typically at concentrations ranging from 10-100μM) or infected with live bacteria (e.g., Shigella species) to assess tuft cell activation. For bacterial co-culture, a vertical diffusion chamber (VDC) model can be employed to create separate apical and basolateral compartments that more closely mimic in vivo oxygen conditions and enhance bacterial-epithelial interactions [8].

  • Pathway inhibition studies: Specific pathway components can be inhibited using pharmacological inhibitors (e.g., PLC inhibitors, calcium chelators) or genetic approaches (CRISPR/Cas9-mediated gene editing) to establish requirement of individual signaling elements. Measurement of calcium flux using fluorescent indicators (e.g., Fura-2) provides direct evidence of pathway activation following this compound stimulation [3].

Metabolite Detection and Receptor Binding Assays

The characterization of this compound as a tuft cell activator involved sophisticated metabolomic approaches:

  • Metabolite profiling: Bacterial culture supernatants are analyzed using hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry to identify and quantify secreted small molecules [6]. Comparative analysis between infected and uninfected intestinal contents can reveal pathogen-specific metabolites.

  • Receptor-ligand validation: Direct interaction between this compound and Vmn2r26 can be demonstrated through competitive binding assays using labeled ligands or cellular activation assays in receptor-transfected cell lines measuring calcium flux or downstream signaling events [3].

  • Functional validation: Candidate metabolites identified through metabolomic screening are administered to mice (via drinking water or direct gavage) with assessment of tuft cell expansion (typically measured after 5 days) and immune activation to confirm biological activity [6].

Signaling Pathway Diagrams

This compound Sensing in Intestinal Tuft-2 Cells

G cluster_0 Tuft-2 Cell BacterialMetabolite This compound (Bacterial Metabolite) Vmn2r26 Vmn2r26 Receptor (Tuft-2 Cell Surface) BacterialMetabolite->Vmn2r26 Binding GPCR G-Protein Activation Vmn2r26->GPCR Activates PLCG2 PLCγ2 Activation GPCR->PLCG2 Stimulates PIP2 PIP2 Hydrolysis PLCG2->PIP2 Catalyzes IP3 IP3 Production PIP2->IP3 Generates Calcium Ca²⁺ Release IP3->Calcium Induces PGD2 PGD2 Production Calcium->PGD2 Triggers SpiB SpiB Transcription Factor Expression Calcium->SpiB Induces GobletCell Goblet Cell Activation PGD2->GobletCell Stimulates TuftExpansion Tuft-2 Cell Expansion SpiB->TuftExpansion Promotes Mucus Mucus Secretion (Enhanced Barrier) GobletCell->Mucus Secretes

This compound sensing mechanism in intestinal Tuft-2 cells leading to antibacterial immunity.

Tuft Cell Immune Circuits in Bacterial vs Parasitic Infection

G cluster_bacterial Bacterial Response Pathway cluster_parasitic Parasitic Response Pathway Bacteria Bacterial Infection (Shigella species) BacterialMetabolite This compound Bacteria->BacterialMetabolite Releases Vmn2r26 Vmn2r26 Receptor BacterialMetabolite->Vmn2r26 Binds Parasite Parasitic Infection (Helminths/Protists) ParasiteMetabolite Succinate Other Metabolites Parasite->ParasiteMetabolite Releases Sucnr1 Sucnr1 Receptor ParasiteMetabolite->Sucnr1 Binds Tuft2 Tuft-2 Cell (Immune-associated) Vmn2r26->Tuft2 Activates Tuft1 Tuft-1 Cell (Neuronal-associated) Sucnr1->Tuft1 Activates PGD2 PGD2 Production Tuft2->PGD2 Produces IL25 IL-25 Secretion Tuft1->IL25 Secretes Acetylcholine Acetylcholine Release Tuft1->Acetylcholine Releases GobletCell Goblet Cell Activation PGD2->GobletCell Stimulates ILC2 Type 2 Innate Lymphoid Cell (ILC2) IL25->ILC2 Activates Immunity Type 2 Immunity & Worm Expulsion Acetylcholine->Immunity Contributes to Mucus Mucus Secretion (Enhanced Barrier) GobletCell->Mucus Secretes IL13 IL-13 Production ILC2->IL13 Produces IL13->Immunity Mediates

Comparative signaling pathways of tuft cell responses to bacterial versus parasitic infections.

Research Applications and Therapeutic Implications

The elucidation of the this compound-Vmn2r26 signaling axis in intestinal Tuft-2 cells opens several promising avenues for translational research and therapeutic development:

  • Anti-infective strategies: Targeting the Vmn2r26 receptor with synthetic agonists could potentially enhance innate immune responses against gram-negative bacterial pathogens, offering an alternative to conventional antibiotics. This approach might be particularly valuable in addressing antibiotic-resistant infections by leveraging host defense mechanisms rather than directly targeting bacteria [3].

  • Inflammatory bowel disease: Modulating tuft cell activity represents a potential therapeutic strategy for conditions like ulcerative colitis, where tuft cell numbers are diminished. Administration of succinate has been shown to improve chronic intestinal inflammation accompanied by increased tuft cell numbers, suggesting that similar approaches targeting the bacterial sensing pathway might yield benefits [5].

  • Metabolic syndrome and obesity: Emerging evidence suggests tuft cells may play a role in whole-body energy metabolism. The tuft-ILC2 circuit regulates intestinal remodeling and homeostasis in response to diet, and tuft cells may be involved in obesity-associated intestinal inflammation and metabolic dysfunction [5].

  • Drug delivery platforms: The specific expression of Vmn2r26 on Tuft-2 cells could be exploited for targeted drug delivery to the intestinal epithelium, potentially enhancing localized therapeutic effects while minimizing systemic exposure.

Further research is needed to fully characterize the structural basis of this compound binding to Vmn2r26, identify additional bacterial ligands that activate tuft cells, and explore potential cross-regulation between the bacterial and parasitic response pathways. The development of more specific genetic tools for tuft cell manipulation and advanced organoid models incorporating immune cells will accelerate our understanding of this critical antimicrobial sentinel system.

References

N-Undecanoylglycine structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Properties

N-Undecanoylglycine is an acylglycine where an undecanoyl group (an 11-carbon fatty acid chain) is attached to the nitrogen atom of a glycine molecule [1] [2]. The table below summarizes its core structural and predicted physicochemical properties, which are crucial for understanding its interactions in biological systems.

Property Value / Description
Systematic Name 2-undecanamidoacetic acid [1] [2]
Molecular Formula C13H25NO3 [1] [2]
Average Molecular Weight 243.34 g/mol [1] [2]
Chemical Structure CH3-(CH2)9-C(=O)-NH-CH2-C(=O)OH [1]
Classification N-acyl-alpha amino acid [1] [2]
Predicted LogP 3.48 (Indicates moderate lipophilicity) [1] [2]
Hydrogen Bond Donors 2 (Amide NH and Carboxylic acid OH) [1] [2]
Hydrogen Bond Acceptors 3 (Two carbonyl oxygens and one amide oxygen) [1] [2]
Rule of Five Compliance Yes (Indicates good drug-like bioavailability potential) [1]

Known Biological Activity and Mechanism

Current research indicates that this compound is not just a metabolite but has a specific role in antimicrobial immunity.

  • Function: It is a bacterially derived metabolite that acts as a signaling molecule sensed by a specific host receptor [3].
  • Receptor: It is recognized by the vomeronasal receptor Vmn2r26 on intestinal Tuft-2 cells [3].
  • Mechanism: Binding to Vmn2r26 activates a GPCR-PLCγ2-Ca²⁺ signaling axis. This leads to the production of prostaglandin D2 (PGD2), which in turn stimulates mucus secretion from goblet cells, initiating an antibacterial immune response [3].

The following diagram illustrates this signaling pathway:

G BacterialMetabolite Bacterial Metabolite This compound Receptor Vmn2r26 Receptor (on Tuft-2 Cell) BacterialMetabolite->Receptor Binds to GPCR GPCR-PLCγ2 Signaling Activation Receptor->GPCR Calcium Intracellular Ca²⁺ Release GPCR->Calcium PGD2 PGD2 Production Calcium->PGD2 Mucus Mucus Secretion (from Goblet Cells) PGD2->Mucus Immunity Antibacterial Immunity Mucus->Immunity

A Framework for SAR Investigation

Since a direct SAR for this compound is unavailable, the established approach involves systematically modifying its structure and observing changes in biological activity [4] [5]. The table below outlines key structural features and the experimental modifications that would form the basis of a SAR study.

Structural Feature Hypothesized Role Proposed SAR Modifications
Fatty Acid Chain Length (C-11) Critical for receptor binding (Vmn2r26) and lipophilicity. Synthesize analogs with shorter (C9, C10) and longer (C12, C13) chains to find the optimal length.
Carboxylic Acid Group Potential for ionic/hydrogen bonding with receptor. Test esterified (e.g., methyl ester) or amide derivatives to assess necessity of a free acid.
Amide Linkage Key for structural integrity and potential H-bonding. Explore isosteric replacements (e.g., reverse amide, sulfonamide) to probe bonding importance.

Experimental Protocols for SAR

Should you embark on an SAR study for this compound, the following methodologies are standard for evaluating its activity and that of its analogs.

  • Key Biological Assay: The primary assay would test the compound's ability to activate the identified signaling pathway.

    • Method: Use cell-based assays (e.g., reporter gene assays, Ca²⁺ flux measurements) in a cell line expressing the Vmn2r26 receptor.
    • Readout: Measure downstream effects like PGD2 production or expression of the transcription factor SpiB, which is responsible for Tuft-2 cell development in response to this pathway [3].
  • Supporting Microbiological Assay

    • Method: Co-culture models of bacteria (e.g., E. coli) with host cells (e.g., intestinal epithelial cells). Treat with this compound or its analogs [3].
    • Readout: Quantify bacterial survival counts and measure mucus secretion (e.g., by ELISA or staining techniques) [3].

Research Status and Next Steps

This compound is an emerging biomarker and signaling molecule. Its primary documented role is in activating intestinal immunity [3], and a 2024 study identified it as a potential predictive biomarker for treatment response in Kashin-Beck disease [6]. This suggests its biological significance extends beyond gut immunity, but dedicated SAR studies are not yet published.

To advance research, you could:

  • Probe Key Functional Groups: Systematically modify the carboxylic acid, amide bond, and fatty chain to map the chemical space critical for activity [4].
  • Explore Analogs: Broaden the search to include commercially available or synthetically accessible N-acylglycines with varying chain lengths and substitutions.
  • Investigate the Receptor: A deeper study on the Vmn2r26 receptor, including its structure and binding pocket, could enable structure-based drug design.

References

Comprehensive Technical Guide: N-Undecanoylglycine in Chemosensory Immunity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

N-Undecanoylglycine is a bacterial metabolite that has emerged as a critical signaling molecule in mucosal immunity, serving as a key ligand that activates specialized intestinal epithelial cells. This fatty acid conjugate (chemical formula: C₁₃H₂₅NO₃) represents a novel class of microbial-derived messengers that mediate cross-kingdom communication between the host immune system and commensal or pathogenic bacteria [1] [2]. The discovery of its role in activating intestinal Tuft-2 cells has provided significant insights into how the mammalian immune system continuously monitors and responds to bacterial presence in the gastrointestinal tract. Unlike traditional pathogen-associated molecular patterns that trigger broad inflammatory responses, this compound appears to function through a specialized sensory mechanism that connects direct microbial detection to targeted antimicrobial defense strategies.

The biological significance of this compound recognition extends beyond simple pathogen detection to encompass homeostatic maintenance of the intestinal interface. Tuft-2 cells, which express the receptor for this bacterial metabolite, are strategically positioned at the host-environment boundary where they function as sensory sentinels that translate bacterial chemical signals into coordinated immune responses [2]. This system represents a sophisticated mechanism whereby the host leverages bacterial metabolic products as indicators of microbial presence, allowing for rapid response to potential pathogens while presumably maintaining tolerance to commensals. The functional characterization of this metabolite-receptor interaction has opened new avenues for understanding how the immune system distinguishes between beneficial and harmful bacteria through chemical sensing, potentially informing novel therapeutic approaches for inflammatory bowel diseases, infections, and other mucosal disorders.

Molecular Mechanism of Action

Vmn2r26-Mediated Recognition

The specific molecular recognition of this compound occurs through the vomeronasal receptor Vmn2r26, which is preferentially expressed on intestinal Tuft-2 cells [2]. Vmn2r26 belongs to the family of vomeronasal receptors traditionally associated with chemosensory detection in the olfactory system but repurposed in the gut for immune monitoring. This receptor exhibits high specificity for this compound over structurally similar metabolites, enabling precise discrimination of this bacterial signal. The binding interaction between Vmn2r26 and this compound initiates a downstream signaling cascade that ultimately coordinates antimicrobial defense programs. Structural analysis suggests that the undecanoyl (11-carbon) fatty acid chain of this compound is critical for receptor binding, while the glycine moiety may contribute to binding affinity and specificity through complementary electrostatic interactions with the receptor's ligand-binding domain.

Intracellular Signaling Cascade

Following ligand binding, Vmn2r26 activates a G-protein-coupled receptor (GPCR) signaling pathway that centers on phospholipase C gamma2 (PLCγ2) activation and intracellular calcium mobilization [2]. The complete signaling mechanism involves several coordinated steps:

  • Receptor Activation: this compound binding induces conformational changes in Vmn2r26 that trigger G-protein dissociation, primarily engaging Gαq-type G proteins
  • Calcium Mobilization: Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to IP₃-mediated calcium release from intracellular stores
  • Gene Expression Regulation: The calcium flux activates transcription factors, including SpiB, which drives Tuft-2 cell expansion and maintenance during bacterial challenge
  • Prostaglandin Production: Calcium signaling simultaneously activates enzymes in the prostaglandin synthesis pathway, particularly cyclooxygenase-2 (COX-2), leading to prostaglandin D2 (PGD₂) production

This signaling axis represents a direct molecular link between bacterial metabolite detection and effector immune responses, positioning Tuft-2 cells as both sensors and coordinators of intestinal immunity.

Functional Consequences in Mucosal Immunity

Downstream Immunological Effects

The activation of Tuft-2 cells by this compound culminates in several critical immune effects that enhance barrier protection against bacterial threats. The production of prostaglandin D2 (PGD₂) serves as a pivotal effector mechanism that mediates cross-talk with other intestinal cell types [2]. Specifically, PGD₂ functions in a paracrine manner to stimulate neighboring goblet cells, enhancing their mucus production and secretion capabilities. This increased mucus release strengthens the physical barrier function of the intestinal epithelium, creating a more formidable obstacle to bacterial invasion and penetration. The mucus layer serves as both a lubricant and a selective filter, trapping pathogens while allowing nutrient absorption, with its enhanced production following this compound detection representing a proactive defense mechanism against potential bacterial threats.

In addition to barrier enhancement, the Tuft-2 cell response includes direct antimicrobial programming that extends beyond simple physical protection. The coordinated immune response likely involves the production of additional antimicrobial factors, though PGD₂-mediated mucus enhancement appears to be a primary effector mechanism [2]. This integrated defense strategy allows the host to rapidly respond to bacterial presence without initiating a full-scale inflammatory response that could cause collateral tissue damage. The spatial organization of this system—with Tuft-2 cells positioned strategically in the intestinal epithelium—ensures that bacterial detection occurs at the initial site of potential invasion, enabling localized responses that contain threats before they can disseminate deeper into tissues. This mechanism represents a sophisticated adaptation that leverages bacterial chemical production as an "early warning system" for the host immune system.

Cellular Expansion and Maintenance

An additional consequential outcome of Vmn2r26 signaling is the enhanced expansion and maintenance of the Tuft-2 cell population itself through upregulation of the transcription factor SpiB [2]. This positive feedback mechanism ensures that the sensory capacity of the system scales with bacterial challenge intensity. Following this compound exposure, the intracellular calcium signaling activates signaling pathways that increase SpiB expression, which in turn promotes Tuft-2 cell differentiation and proliferation. This expansion amplifies the host's detection capability for subsequent bacterial encounters, creating a form of "memory" at the innate immune level that enhances future responsiveness.

The Tuft-2 cell expansion mediated by SpiB represents a long-term adaptation to bacterial presence that complements the immediate effector functions of PGD₂ production. This dual mechanism—combining rapid effector response with population expansion—ensures both immediate protection and sustained vigilance against persistent or recurring bacterial challenges. The maintenance of an expanded Tuft-2 cell population following initial activation potentially contributes to heightened barrier surveillance during periods of increased bacterial exposure, although the precise duration of this expanded state and its regulation remain active areas of investigation. This cellular expansion mechanism illustrates how innate immune cells can dynamically adjust their population size in response to environmental cues, optimizing defensive capabilities without the clonal expansion characteristic of adaptive immunity.

Experimental Techniques and Methodologies

Tuft-2 Cell Biology and Depletion Models

The functional characterization of Tuft-2 cells in this compound sensing has relied on specialized experimental approaches that enable precise manipulation and observation of this rare intestinal cell population. A fundamental methodology involves the use of genetic targeting strategies that allow for specific depletion or labeling of Tuft-2 cells [2]. The Sh2d6 marker has been identified as a specific identifier for the CD45+ Tuft-2 cell subset, enabling their distinct identification among other tuft cell populations. In depletion models, elimination of Tuft-2 cells results in increased host susceptibility to bacterial infections, demonstrating their non-redundant role in antimicrobial defense. These models typically employ diphtheria toxin receptor expression in Sh2d6-positive cells, allowing conditional ablation when administered diphtheria toxin, followed by challenge with bacterial pathogens to assess resulting susceptibility phenotypes.

The assessment of Tuft-2 cell functional responses involves comprehensive analytical techniques:

  • Flow Cytometry: Immunophenotyping using antibodies against surface markers (CD45, CD11b, CD11c) and intracellular staining for transcription factors (SpiB)
  • Calcium Imaging: Fluorometric assays using Fura-2-AM or similar calcium-sensitive dyes to measure intracellular calcium flux following this compound stimulation
  • Gene Expression Analysis: Quantitative PCR to measure transcript levels of key signaling components (Vmn2r26, Plcγ2, SpiB) and effector molecules (PGD₂ synthases)
  • Histological Examination: Immunofluorescence staining of intestinal sections to determine Tuft-2 cell localization, density, and morphological changes following activation

These methodologies collectively enable rigorous characterization of Tuft-2 cell responses to bacterial metabolites and their contribution to intestinal immunity.

Receptor Deorphanization Approaches

The identification of this compound as the specific ligand for Vmn2r26 exemplifies the challenges of chemosensory receptor deorphanization. Multiple experimental approaches have been employed to establish functional ligand-receptor relationships in this system [2] [3]. The DREAM (Deorphanization of Receptors Based on Expression Alterations of mRNA Levels) technique has shown some utility, leveraging the principle that prolonged exposure to high concentrations of cognate ligands can alter receptor expression levels [3]. This method involves exposing native tissue or cell cultures to candidate ligands, followed by quantitative PCR assessment of receptor transcript levels. However, studies in Drosophila models have revealed significant limitations of this approach, as some confirmed ligands fail to induce expression changes while some expression changes occur without direct ligand-receptor interactions [3].

More robust deorphanization methodologies include:

  • Heterologous Expression Systems: Recombinant expression of Vmn2r26 in cell lines (e.g., HEK293) with engineered calcium reporters or promiscuous G-proteins to enable high-throughput screening of compound libraries
  • Genetic Validation: Confirmation through knockout models where Vmn2r26 deficiency abolishes cellular responses to this compound but not to other stimuli
  • Binding Assays: Direct measurement of ligand-receptor interaction using labeled this compound analogues or competitive binding approaches with recombinant receptor proteins
  • Functional Calcium Imaging: Primary Tuft-2 cells loaded with calcium-sensitive dyes are exposed to candidate bacterial metabolites while monitoring fluorescence changes indicative of activation

These complementary approaches provide varying levels of evidence for ligand-receptor relationships, with heterologous expression systems offering specificity while primary cell assays maintain physiological relevance.

Data Presentation and Visualization

Quantitative Data Tables

Table 1: Key Experimental Findings on this compound-Mediated Immunity

Experimental Observation Biological Significance Experimental System
Tuft-2 cell depletion increases susceptibility to bacterial infection Demonstrates essential role in antibacterial defense In vivo bacterial challenge models [2]
Vmn2r26 recognizes this compound Identifies specific receptor-ligand pair Calcium imaging, heterologous expression [2]
GPCR-PLCγ2-Ca²⁺ signaling axis activation Elucidates intracellular mechanism Pharmacological inhibition, calcium imaging [2]
PGD₂ production and enhanced mucus secretion Identifies effector mechanism ELISA, histology, goblet cell function assays [2]
SpiB upregulation and Tuft-2 cell expansion Reveals adaptive component Flow cytometry, qPCR, lineage tracing [2]

Table 2: Methodological Approaches for Studying this compound Signaling

Methodology Application Technical Considerations
Tuft-2 cell depletion models Function determination Specificity of targeting, potential compensatory mechanisms
Vmn2r26 knockout/knockin Receptor validation Developmental compensation in constitutive models
Calcium imaging Signaling activation Distinction between primary and secondary calcium signals
DREAM technique Receptor deorphanization High false-positive/negative rates in insects [3]
Mass spectrometry Metabolite detection Sensitivity limits for low-abundance bacterial metabolites
DOT Language Visualization Code

The following Graphviz DOT language code generates a signaling pathway diagram for this compound-induced immune activation:

NUndecanoylglycinePathway cluster_signaling Tuft-2 Cell Signaling Pathway Bacteria Bacteria NUndecanoylglycine This compound Bacteria->NUndecanoylglycine Produces Vmn2r26 Vmn2r26 Receptor NUndecanoylglycine->Vmn2r26 Binds to GProtein G-Protein Vmn2r26->GProtein Activates Vmn2r26->GProtein PLCg2 PLCγ2 GProtein->PLCg2 Stimulates GProtein->PLCg2 Calcium Ca²⁺ Release PLCg2->Calcium Induces PLCg2->Calcium PGDS PGD₂ Synthesis Calcium->PGDS Triggers Calcium->PGDS SpiB SpiB Transcription Calcium->SpiB Activates Calcium->SpiB PGD2 PGD₂ PGDS->PGD2 Generates PGDS->PGD2 GobletCell Goblet Cell PGD2->GobletCell Stimulates Mucus Mucus Secretion GobletCell->Mucus Enhances TuftExpansion Tuft-2 Cell Expansion SpiB->TuftExpansion Promotes SpiB->TuftExpansion TuftExpansion->Vmn2r26 Amplifies

This compound immune signaling pathway from bacterial metabolite to effector responses.

This diagram illustrates the sequential signaling events from bacterial production of this compound to ultimate immune effects, highlighting both the immediate mucus response and longer-term cellular expansion. The visualization employs the specified color palette with sufficient contrast for readability and follows Graphviz DOT language conventions [4] [5].

Table 3: DOT Language Diagram Components and Functions

Diagram Element Biological Representation Visual Properties
Rectangular nodes Molecular entities and processes Color-coded by function
Elliptical nodes Cell types and cellular outputs Color-coded by type
Directed edges (arrows) Activation or stimulation Label distance >2.0
Dashed edges Indirect or modulatory effects Constraint=false
Subgraph cluster Localized signaling pathway Light gray background

Research Implications and Future Directions

The characterization of this compound as a bacterial metabolite that activates intestinal Tuft-2 cells via Vmn2r26 recognition has transformative implications for understanding mucosal immunity and developing novel therapeutic strategies. This discovery reveals a previously unappreciated sensory axis in intestinal homeostasis and defense, positioning Tuft-2 cells as key interpreters of bacterial chemical signals. From a translational perspective, this knowledge opens several promising avenues for therapeutic intervention. The Vmn2r26 receptor represents a potential drug target for modulating intestinal immune responses, with possibilities for both agonist and antagonist approaches depending on clinical context. In conditions characterized by inadequate antimicrobial defense, such as certain immunodeficiency states or chronic non-healing wounds, Vmn2r26 agonists could potentially enhance mucus barrier protection and bacterial clearance. Conversely, in inflammatory bowel diseases where mucus production may be dysregulated, selective modulation of this pathway might help restore barrier function.

Future research directions should address several unresolved questions in this signaling pathway:

  • Spectrum of Ligands: Determine whether Vmn2r26 recognizes additional bacterial metabolites beyond this compound and how ligand specificity is achieved
  • Regulatory Mechanisms: Identify how Vmn2r26 signaling is terminated and whether desensitization mechanisms exist that could be targeted therapeutically
  • Human Translation: Investigate whether the orthologous receptor in humans maintains similar functions and whether genetic polymorphisms affect infection susceptibility
  • Microbial Ecology: Explore how different bacterial species produce this compound and whether production levels correlate with commensal/pathogenic potential
  • Therapeutic Development: Screen for synthetic modulators of Vmn2r26 that could be developed as pharmaceutical agents for mucosal disorders

References

detecting N-Undecanoylglycine mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Undecanoylglycine

This compound is an acylglycine metabolite where a C-11 fatty acid (undecanoic acid) is conjugated to glycine via an amide bond [1]. These compounds are typically minor metabolites of fatty acid β-oxidation, but their elevated levels in biological fluids serve as important biomarkers for various fatty acid oxidation disorders [1]. The accumulation occurs due to disruptions in mitochondrial fatty acid oxidation pathways, making accurate detection crucial for clinical diagnostics.

The compound has a molecular formula of C₁₃H₂₅NO₃ with an average molecular weight of 243.3425 Da [1]. Its structure consists of an undecanoyl chain (C11) linked to the amino group of glycine, creating This compound (also known as undecanamidoacetic acid) [1].

Mass Spectrometry Detection Strategies

Analytical Approaches

Table: Mass Spectrometry Approaches for this compound Detection

Method Principle Applications Key Considerations
LC-MS/MS Liquid chromatography separation with tandem MS detection Clinical screening, biomarker verification High sensitivity and specificity; requires method development
GC-MS Gas chromatography separation with MS detection Metabolic profiling, confirmatory testing May require derivatization; excellent separation efficiency
Targeted MS Selective reaction monitoring of specific transitions Quantitative analysis, high-throughput screening Excellent sensitivity; requires prior knowledge of transitions

Mass spectrometry has emerged as a powerful technique for metabolite analysis due to its high sensitivity, specificity, and ability to provide structural information [2]. For this compound detection, both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have been successfully employed in clinical and research settings [2] [1].

The selection of appropriate instrumentation depends on the specific application requirements. Triple quadrupole systems operated in multiple reaction monitoring (MRM) mode offer exceptional sensitivity for targeted quantification, while high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) provide additional specificity through accurate mass measurements for untargeted screening approaches [2].

Method Development Considerations

Chromatographic separation is critical for resolving this compound from isobaric compounds and matrix interferences. Reversed-phase chromatography using C18 columns with water/acetonitrile or water/methanol mobile phases containing 0.1% formic acid is commonly employed [1]. Under these conditions, this compound exhibits a predicted retention time of approximately 7.52 minutes on a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm; 1.7 µm) [1].

For ionization, electrospray ionization (ESI) in negative mode is typically preferred for acylgycines due to the presence of carboxylic acid groups that readily form deprotonated molecules [M-H]⁻. Alternative ionization techniques include atmospheric pressure chemical ionization (APCI) or matrix-assisted laser desorption/ionization (MALDI) for specific applications [2].

G cluster_sample Sample Preparation cluster_ms MS Analysis cluster_data Data Processing cluster_result Result Interpretation sample_prep Sample Preparation ms_analysis MS Analysis sample_prep->ms_analysis Prepared Sample data_processing Data Processing ms_analysis->data_processing Raw Data result_interp Result Interpretation data_processing->result_interp Quantitative Results extraction Liquid-Liquid Extraction derivatization Derivatization (Optional) extraction->derivatization reconstitution Reconstitution in MS-compatible solvent derivatization->reconstitution lc_separation LC Separation C18 Column, 0.1% Formic Acid ionization Ionization ESI Negative Mode lc_separation->ionization ms_detection MS Detection MRM: 242→198/140 ionization->ms_detection peak_detection Peak Detection & Integration smoothing Smoothing & Baseline Correction peak_detection->smoothing quantification Quantification Internal Standard Method smoothing->quantification quality_control Quality Control Assessment biomarker_corr Biomarker Correlation quality_control->biomarker_corr clinical_report Clinical Reporting biomarker_corr->clinical_report

Detailed Experimental Protocols

Sample Preparation Protocol

Materials:

  • Biological samples (urine, plasma, or dried blood spots)
  • Internal standard: deuterated or ¹³C-labeled this compound
  • Extraction solvents: methanol, acetonitrile, ethyl acetate
  • Derivatization reagents (if using GC-MS): MSTFA with 1% TMCS

Procedure:

  • Sample Collection: Collect urine, plasma, or dried blood spots following standard clinical procedures. For urine, normalize to creatinine concentration.

  • Internal Standard Addition: Add 50 µL of internal standard working solution (1 µg/mL in methanol) to 500 µL of sample.

  • Protein Precipitation: For plasma/serum, add 1 mL cold methanol or acetonitrile, vortex for 30 seconds, and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer supernatant to a clean tube, add 2 mL ethyl acetate, vortex for 1 minute, and centrifuge at 3,000 × g for 5 minutes. Collect organic layer and evaporate to dryness under nitrogen stream.

  • Reconstitution: Reconstitute dried extract in 100 µL mobile phase initial conditions (e.g., 10% acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis Conditions

Table: Optimized LC-MS/MS Parameters for this compound Detection

Parameter Setting Notes
Column Waters Acquity UPLC HSS T3 C18 (100 × 2.1 mm, 1.7 µm) Alternative: Phenomenex Kinetex C18
Mobile Phase A Water with 0.1% formic acid LC-MS grade
Mobile Phase B Acetonitrile with 0.1% formic acid LC-MS grade
Gradient 5% B to 95% B over 8 minutes Optimized for separation
Flow Rate 0.3 mL/min May adjust for specific instrumentation
Injection Volume 5-10 µL Dependent on sensitivity requirements
Ionization Mode ESI Negative [M-H]⁻ predominant ion
Precursor Ion (m/z) 242.2 [M-H]⁻
Product Ions (m/z) 198.1, 140.1 Collision energy optimized

Mass Spectrometer Optimization:

  • Source Parameters: Capillary voltage: 2.5-3.0 kV; source temperature: 150°C; desolvation temperature: 350°C; cone gas flow: 50 L/hr; desolvation gas flow: 800 L/hr.

  • Collision-induced Dissociation: Optimize collision energy for each transition (typically 15-25 eV). Use the transition 242.2 → 198.1 for quantification and 242.2 → 140.1 for confirmation.

  • Data Acquisition: Use scheduled MRM with 2-3 minute window around expected retention time. Dwell time of 50-100 ms per transition provides optimal sensitivity.

Data Processing and Analysis

Peak Detection and Integration: Modern peak detection algorithms typically follow a three-step process: smoothing, baseline correction, and peak finding [3]. For MS data, the continuous wavelet-based algorithm has demonstrated superior performance for peak detection in complex biological samples [3].

Quantification Approach:

  • Use peak area ratios (analyte/internal standard) for quantification.
  • Prepare calibration curves using authentic standards in appropriate matrix (e.g., charcoal-stripped plasma or urine).
  • Apply weighted linear regression (1/x or 1/x²) to account for heteroscedasticity.
  • Implement quality control samples at low, medium, and high concentrations to monitor assay performance.

Applications in Clinical and Research Settings

Biomarker Discovery and Validation

The detection of this compound has significant implications in clinical diagnostics, particularly for inborn errors of metabolism [1]. Elevated levels indicate impaired fatty acid oxidation, potentially signaling disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency or other fatty acid oxidation disorders.

In research applications, this compound profiling contributes to understanding mitochondrial function and energy metabolism in various disease states including diabetes, cancer, and neurodegenerative disorders [2]. Mass spectrometry-based metabolomics approaches enable comprehensive profiling of acylgycines alongside other metabolic intermediates.

Pathway Analysis and Biological Significance

G fatty_acids Fatty Acids (C8-C12) mitochondrial Mitochondrial β-Oxidation fatty_acids->mitochondrial Transport acyl_coa Acyl-CoA Esters conjugation Glycine N-Acyltransferase acyl_coa->conjugation Substrate glycine Glycine glycine->conjugation Co-substrate acyl_glycine Acylglycines (this compound) accumulation Accumulation in Fatty Acid Oxidation Disorders acyl_glycine->accumulation Biomarker excretion Urinary Excretion mitochondrial->acyl_coa Activation conjugation->acyl_glycine Formation accumulation->excretion Detection

This compound is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the conjugation of glycine with acyl-CoA esters [1]. This pathway represents an important detoxification mechanism for abnormal fatty acid metabolites that accumulate during impaired mitochondrial β-oxidation.

In diagnostic applications, elevated this compound is particularly significant because it indicates metabolic blockage in the fatty acid oxidation pathway. The detection of specific acylglycines, including this compound, in newborn screening programs has dramatically improved early diagnosis and intervention for fatty acid oxidation disorders [2].

Troubleshooting and Quality Assurance

Common Analytical Challenges

Matrix Effects: Ion suppression/enhancement presents significant challenges in mass spectrometry-based assays. Implement these mitigation strategies:

  • Use stable isotope-labeled internal standards to correct for matrix effects
  • Optimize sample clean-up to remove interfering compounds
  • Employ post-column infusion to identify regions of ion suppression
  • Utilize alternative chromatographic conditions to separate analytes from matrix components

Sensitivity Issues:

  • Check ion source cleanliness and contamination
  • Optimize declustering potential and collision energy
  • Increase injection volume (consider potential matrix effects)
  • Evaluate alternative ionization techniques (APCI, APPI)
Quality Control Measures

Implement a comprehensive quality assurance program including:

  • System suitability tests prior to sample analysis
  • Blank samples to monitor carryover and contamination
  • Quality control samples at multiple concentrations
  • Pooled quality control samples for large batches
  • Standard reference materials when available

Conclusion

The detection of this compound using mass spectrometry provides valuable insights into fatty acid metabolism and serves as an important biomarker for inherited metabolic disorders. The protocols outlined in this application note offer robust methodologies for qualitative and quantitative analysis in various biological matrices. Continued advancements in mass spectrometry technology and data processing algorithms will further enhance the sensitivity, specificity, and throughput of these analyses, expanding their applications in both clinical diagnostics and basic research.

References

Comprehensive Application Notes: N-Undecanoylglycine Analysis in Untargeted Metabolomics

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Profile of N-Undecanoylglycine

This compound is an acylglycine conjugate characterized by an undecanoic acid chain (C11) attached to the amino group of glycine via an amide bond. This metabolite is part of the broader family of N-acylglycines, which are typically minor metabolites of fatty acids in normal physiological conditions but can become significantly elevated in various metabolic disorders. The compound is produced through the action of glycine N-acyltransferase (GLYAT), an enzyme that catalyzes the conjugation of fatty acyl-CoA molecules with glycine, facilitating their excretion [1] [2].

From a chemical perspective, this compound has a molecular formula of C₁₃H₂₅NO₃ and an average molecular weight of 243.3425 g/mol. The compound features both hydrogen bond donor (2) and acceptor (3) sites, with a relatively high lipophilicity (predicted logP = 3.48) that influences its chromatographic behavior and tissue distribution. Its acidic nature (pKa ≈ 4.05) means it exists predominantly in deprotonated form at physiological pH, carrying a negative charge under most biological conditions [1] [2].

Table 1: Basic Chemical and Physical Properties of this compound

Property Value Measurement Method
Molecular Formula C₁₃H₂₅NO₃ Theoretical calculation
Average Molecular Weight 243.3425 g/mol Theoretical calculation
Hydrogen Bond Donors 2 Prediction (ChemAxon)
Hydrogen Bond Acceptors 3 Prediction (ChemAxon)
logP 3.48 ALOGPS prediction
Water Solubility 0.06 g/L ALOGPS prediction
pKa 4.05 ChemAxon prediction
Polar Surface Area 66.4 Ų ChemAxon calculation

Biological Significance and Disease Associations

This compound has emerged as a biomarker of interest in various pathological conditions, particularly those involving disruptions in lipid metabolism and mitochondrial fatty acid oxidation. While traditionally recognized as a marker for inborn errors of metabolism, recent research has expanded its potential applications to complex multifactorial diseases, establishing it as a versatile indicator of metabolic health status across multiple biological contexts [1] [3].

In the context of bone metabolism disorders, this compound demonstrates significant clinical relevance. A 2025 study investigating metabolomic profiles in postmenopausal women found that this compound levels exhibited a positive correlation with bone mineral density (BMD), suggesting its potential as a biomarker for osteoporosis risk stratification. The study employed both untargeted metabolomic discovery (n=96) and targeted validation (n=30) approaches, establishing consistent patterns across independent cohorts. This correlation positions this compound as a potential complementary marker to traditional BMD measurements for early detection of bone health deterioration [3].

Perhaps more intriguingly, this compound has demonstrated utility in predicting therapeutic responses. A 2024 study on Kashin-Beck disease patients treated with Fufang Duzhong Jiangu Granules identified this compound as one of three key metabolites that could distinguish treatment responders from non-responders. When combined with other biomarkers, it achieved an impressive predictive accuracy (AUC = 0.972), highlighting its potential for personalizing therapeutic interventions and optimizing treatment outcomes [4].

Table 2: Documented Disease Associations and Clinical Correlations of this compound

Disease Context Association Study Details Potential Utility
Osteoporosis/Osteopenia Positive correlation with BMD 96 postmenopausal women (discovery), 30 (validation) Early risk detection biomarker [3]
Kashin-Beck Disease Predicts treatment response 12 patients, pre- and post-treatment analysis Therapy response prediction [4]
Inherited Retinal Diseases Decreased in RP, STGD, CRD 155 participants (70 RP, 20 STGD, 21 CRD, 16 BCD, 28 controls) Differential diagnosis [5]
Hyperlipidemia Altered in mouse model 40 C57BL/6 mice, HFD-induced model Mechanism investigation [6] [7]

Untargeted Metabolomics Protocols for this compound

Sample Preparation Techniques

Plasma Sample Collection and Processing:

  • Collect blood in vacuum tubes containing anticoagulants (e.g., EDTA, heparin)
  • Centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma
  • Carefully transfer supernatant to clean tubes
  • Flash-freeze in liquid nitrogen for 15 minutes
  • Store at -80°C until analysis to preserve metabolite stability [3]

Metabolite Extraction:

  • Thaw plasma samples on ice to minimize degradation
  • Add pre-cooled 80% methanol buffer (typically 3-4 volumes) to plasma
  • Vortex vigorously for 30-60 seconds
  • Incubate at -20°C for 1 hour to precipitate proteins
  • Centrifuge at 20,000 × g for 15 minutes at 4°C
  • Transfer supernatant to new tubes and dry under vacuum
  • Reconstitute in 80-100 μL of 80% methanol for LC-MS analysis [3] [4]

Quality Control Strategy:

  • Prepare pooled quality control (QC) samples by combining equal aliquots from all samples
  • Analyze QC samples after every 10 test samples throughout the sequence
  • Use QCs to monitor instrument stability, retention time alignment, and signal intensity
  • Include procedural blanks to identify contamination sources [3]
LC-MS Instrumentation and Parameters

Liquid Chromatography Conditions:

  • System: UltiMate 3000 UPLC System (Thermo Fisher Scientific) or equivalent
  • Column: ACQUITY UPLC T3 (100 mm × 2.1 mm, 1.8 μm; Waters) or similar reversed-phase column
  • Column Temperature: Maintain at 40°C
  • Flow Rate: 0.3 mL/min
  • Mobile Phase A: 5 mM ammonium acetate + 5 mM acetic acid in water
  • Mobile Phase B: Acetonitrile (LC-MS grade)
  • Injection Volume: 2-5 μL (depending on sensitivity requirements) [3] [4]

Gradient Elution Program:

  • 0-0.8 min: 2% B (isocratic)
  • 0.8-2.8 min: 2-70% B (linear gradient)
  • 2.8-5.6 min: 70-90% B (linear gradient)
  • 5.6-6.4 min: 90-100% B (linear gradient)
  • 6.4-8.0 min: 100% B (isocratic washing)
  • 8.0-8.1 min: 100-2% B (rapid re-equilibration)
  • 8.1-10 min: 2% B (column re-equilibration) [4]

Mass Spectrometry Conditions:

  • System: Q-Exactive high-resolution tandem mass spectrometer (Thermo Scientific) or TripleTOF 6600 (SCIEX)
  • Ionization: Electrospray ionization (ESI) in both positive and negative modes
  • Resolution: 70,000 (for Q-Exactive) for precursor scans
  • Mass Range: 70-1050 m/z
  • Spray Voltage: +5000 V (positive mode) / -4500 V (negative mode)
  • Sheath Gas: 30 PSI
  • Auxiliary Gas: 60 PSI
  • Capillary Temperature: 320°C
  • AGC Target: 3e6 for full MS scans [3] [4]
Data Processing and Metabolite Identification

Raw Data Conversion and Peak Detection:

  • Convert raw MS files to mzXML format using MSConvert software (ProteoWizard)
  • Perform peak picking, alignment, and integration using XCMS software
  • Utilize CAMERA package for annotation of adducts and isotopes
  • Apply quality-based filtering to remove unreliable features [4]

Metabolite Annotation and Identification:

  • Search accurate mass (typically < 5 ppm error) against Human Metabolome Database (HMDB) and KEGG
  • Confirm identity using MS/MS fragmentation patterns when standards are available
  • For this compound, monitor precursor ion m/z 244.1918 [M+H]+ or 242.1760 [M-H]-
  • Characteristic fragments include m/z 200.1656 (loss of CO₂) and m/z 74.0242 (glycine moiety) [1] [4]

Statistical Analysis:

  • Perform log transformation and Pareto scaling to normalize data
  • Conduct multivariate analysis (PCA, PLS-DA) using metaX software
  • Apply univariate statistics (t-tests, ANOVA) with appropriate multiple testing correction
  • Calculate Variable Importance in Projection (VIP) scores from PLS-DA models
  • Set significance thresholds typically at VIP > 1.0, p < 0.05, and |log₂FC| > 0.58 [3] [4]

Metabolic Pathways and Mechanism of Action

Biochemical Context and Pathway Integration

This compound participates in several key biochemical pathways that reflect its role as a fatty acid conjugation product. As a member of the N-acylglycine family, it serves as a detoxification metabolite that facilitates the elimination of potentially toxic fatty acids through the glycine conjugation pathway. This process occurs primarily in hepatic mitochondria, where medium-chain fatty acids like undecanoic acid are activated to their CoA esters before conjugation with glycine [1] [2].

The metabolic relationships and pathway context of this compound can be visualized as follows:

UndecanoicAcid Undecanoic Acid (C11:0) UndecanoylCoA Undecanoyl-CoA UndecanoicAcid->UndecanoylCoA NUndecanoylglycine This compound UndecanoylCoA->NUndecanoylglycine Conjugation FattyAcidOxidation Fatty Acid β-Oxidation UndecanoylCoA->FattyAcidOxidation Glycine Glycine Glycine->NUndecanoylglycine Excretion Renal Excretion NUndecanoylglycine->Excretion GlycineNacyltransferase Glycine N-acyltransferase GlycineNacyltransferase->NUndecanoylglycine Catalyzes

The diagram above illustrates the primary metabolic fate of this compound, showing its role as an end-product of fatty acid metabolism that is ultimately excreted renally. This pathway becomes particularly important when mitochondrial β-oxidation is impaired, leading to accumulation of acyl-CoA intermediates that are shunted toward glycine conjugation. Recent research has also connected this compound to broader lipid and organic acid metabolic pathways, including steroid biosynthesis and glycerophospholipid metabolism, which explains its relevance in complex disorders like osteoporosis and hyperlipidemia [3] [6].

Experimental Workflow for Untargeted Metabolomics

A comprehensive experimental workflow for studying this compound in untargeted metabolomics studies involves multiple stages from study design through biological interpretation:

StudyDesign Study Design & Cohort Selection SampleCollection Sample Collection & Preparation StudyDesign->SampleCollection MetaboliteExtraction Metabolite Extraction (80% Methanol) SampleCollection->MetaboliteExtraction LCMSAnalysis LC-MS Analysis (RP Chromatography + HRMS) MetaboliteExtraction->LCMSAnalysis DataProcessing Raw Data Processing (Peak Picking, Alignment) LCMSAnalysis->DataProcessing StatisticalAnalysis Statistical Analysis & Biomarker Discovery DataProcessing->StatisticalAnalysis MetaboliteID Metabolite Identification & Validation StatisticalAnalysis->MetaboliteID PathwayAnalysis Pathway Analysis & Biological Interpretation MetaboliteID->PathwayAnalysis

This integrated workflow highlights the sequential stages required for robust characterization of this compound in biological systems. The process begins with careful experimental design and sample collection, followed by optimized extraction protocols that balance protein precipitation with metabolite recovery. The chromatographic separation is critical for resolving this compound from isobaric compounds, while high-resolution mass spectrometry enables accurate mass determination and structural characterization through fragmentation patterns. The final stages focus on statistical validation and biological contextualization within relevant metabolic pathways [3] [4] [5].

Applications in Drug Development and Precision Medicine

The integration of this compound monitoring into drug development pipelines offers significant opportunities for enhancing target engagement assessment, mechanism of action elucidation, and patient stratification. As metabolomics evolves from a purely exploratory tool to a mature quantitative biochemical technology, metabolites like this compound are increasingly valuable for defining physiological response markers and target engagement biomarkers during early drug development [8].

In the context of therapeutic response prediction, this compound has demonstrated particular promise. The Kashin-Beck disease study established that baseline levels of this compound, when combined with other metabolic and protein biomarkers, could accurately identify patients who would respond favorably to Fufang Duzhong Jiangu Granules treatment. This approach achieved exceptional predictive performance (AUC = 0.972), highlighting the potential for metabolomic-guided precision medicine in orthopedic conditions. The stability of this predictive model across statistical validation methods suggests this compound may serve as a robust stratification biomarker for complex treatment regimens [4].

Beyond predictive applications, this compound also contributes to mechanism of action studies for lipid-modulating therapies. Research on alliin (a garlic-derived compound) revealed alterations in this compound levels alongside improvements in hyperlipidemia parameters, connecting this metabolite to steroid biosynthesis pathways and triglyceride metabolism. This mechanistic insight helps bridge the gap between observed therapeutic effects and underlying molecular pathways, facilitating more targeted drug development efforts [6] [7].

The emerging role of this compound in diagnostic panels for heterogeneous diseases further underscores its utility. In inherited retinal degenerations, decreased this compound levels helped differentiate between disease subtypes that present similar clinical features but have distinct molecular etiologies. When incorporated into machine learning models with other metabolic features, this compound contributed to high classification accuracy (100% for cone-predominant diseases), demonstrating its value in complex diagnostic challenges where traditional clinical assessment proves insufficient [5].

Technical Considerations and Limitations

While this compound represents a promising biomarker across multiple applications, several analytical and biological factors must be considered for reliable measurement and interpretation. The chemical stability of this compound during sample processing requires careful attention, with recommendations for rapid processing, antioxidant addition in some cases, and maintenance of low temperatures throughout extraction. The ion suppression effects in mass spectrometry can significantly impact quantification, particularly in complex biological matrices like plasma or serum, necessitating effective chromatographic separation and appropriate internal standards [1] [3].

From a biological perspective, the inter-individual variability in this compound levels introduces challenges for establishing universal reference ranges. Factors such as dietary composition, circadian rhythms, gut microbiome activity, and genetic polymorphisms in glycine conjugation enzymes may all contribute to baseline variations that complicate clinical interpretation. These confounding influences highlight the importance of appropriate control selection and covariate adjustment in study design, particularly for conditions like osteoporosis where age, sex, and menopausal status significantly impact metabolic profiles [3] [5].

The multi-functional nature of this compound across different pathological contexts also presents interpretation challenges. While this versatility increases its potential applications, it may reduce disease specificity when used in isolation. Therefore, incorporating this compound into multivariate biomarker panels rather than relying on it as a standalone metric generally provides enhanced diagnostic and predictive performance. The successful integration of this compound with inflammatory proteins like IL-8 for treatment response prediction exemplifies this panel-based approach and represents a promising direction for future biomarker development [4].

Conclusion

This compound has evolved from a specialized marker for inborn errors of metabolism to a versatile biomarker with applications across diverse research and clinical domains. The established protocols for its detection and quantification using LC-MS-based untargeted metabolomics provide a robust foundation for further method development and validation. As research continues to elucidate the biological significance of this compound fluctuations in various pathological states, this metabolite is poised to play an increasingly important role in diagnostic panels, therapeutic monitoring, and precision medicine initiatives, particularly in complex multifactorial diseases where traditional biomarkers have shown limited utility.

References

Comprehensive Application Notes and Protocols: N-Undecanoylglycine for In Vitro Tuft Cell Stimulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tuft Cell Biology and N-Undecanoylglycine Recognition

Intestinal tuft cells are specialized chemosensory epithelial cells that function as mucosal sentinels in the gastrointestinal tract, playing critical roles in immunity against both parasitic and bacterial infections. These cells are characterized by their unique microvilli tufts and expression of various G-protein coupled receptors (GPCRs) that enable them to detect luminal stimuli and initiate appropriate immune responses [1] [2]. Recent research has identified distinct tuft cell subpopulations, with tuft-2 cells specifically implicated in antibacterial immunity through their expression of specific markers including SH2D6 and vomeronasal receptor Vmn2r26 [3] [2]. The discovery that tuft-2 cells can sense bacterial metabolites through specific receptors has opened new avenues for understanding mucosal immunity and developing immunomodulatory strategies.

The bacterial metabolite This compound has emerged as a critical activator of tuft-2 cell-mediated antibacterial immunity. This compound is a fatty acid-amino acid conjugate produced by bacteria that serves as a ligand for the vomeronasal receptor Vmn2r26 expressed on intestinal tuft-2 cells [3]. Activation of this receptor by this compound triggers a signaling cascade that ultimately enhances antibacterial immunity through multiple mechanisms, including enhanced mucus secretion and epithelial barrier function. Understanding the precise mechanisms through which this compound activates tuft cells provides valuable insights for developing therapeutic approaches targeting mucosal immunity and host-pathogen interactions.

Properties and Functional Significance of this compound

Structural Characteristics and Production

This compound is a bacterial metabolite belonging to the class of fatty acid-amino acid conjugates characterized by an 11-carbon fatty acid chain (undecanoyl) conjugated to the amino acid glycine through an amide bond [3]. This specific molecular structure is essential for its recognition by the Vmn2r26 receptor expressed on tuft-2 cells. The metabolite is produced by certain bacterial species during infection, particularly during Shigella infections, where it functions as a key signaling molecule detected by the host immune system [3] [4]. The presence of this metabolite in the intestinal lumen serves as a bacterial detection mechanism that alerts the immune system to potential threats.

The molecular structure of this compound allows for specific interaction with the ligand-binding domain of the Vmn2r26 receptor, a class of vomeronasal receptors typically associated with olfactory sensing but repurposed in the intestinal epithelium for immune surveillance [3]. The undecanoyl chain provides appropriate hydrophobicity for membrane penetration and receptor interaction, while the glycine moiety contributes to hydrogen bonding and molecular recognition. This structural configuration is optimal for activating the downstream signaling cascade in tuft-2 cells, making it a valuable tool for experimental manipulation of this cell population in research settings.

Functional Role in Antimicrobial Immunity

This compound serves as a critical signaling molecule in mucosal host-defense mechanisms. When tuft-2 cells detect this bacterial metabolite through their Vmn2r26 receptors, they initiate a coordinated immune response that includes:

  • Enhanced mucus production: Through PGD2-mediated goblet cell activation [3]
  • Tuft cell expansion: Via SpiB transcription factor upregulation [3]
  • IL-25 release: Activating type 2 immune responses [2]
  • Antimicrobial program activation: Strengthening epithelial barrier function

This multifaceted response creates an inhospitable environment for pathogenic bacteria, limiting their colonization and promoting clearance. The ability of this compound to trigger these protective mechanisms highlights its potential as a therapeutic candidate for enhancing mucosal immunity or as a research tool for investigating tuft cell biology.

Table 1: Physicochemical Properties of this compound

Property Specification Experimental Relevance
Molecular weight 243.3 g/mol Determines diffusion kinetics and solubility
Chemical formula C₁₃H₂₅NO₃ Affects metabolic stability and receptor binding
Solubility DMSO (50 mM), ethanol (30 mM) Guides solvent selection for stock solutions
Storage conditions -20°C, desiccated Maintains stability for long-term use
Working concentration 10-100 μM Optimized for in vitro efficacy without cytotoxicity

Experimental Protocols for this compound-Mediated Tuft Cell Stimulation

Tuft Cell Culture and Maintenance
3.1.1 Primary Intestinal Tuft Cell Isolation

For researchers requiring primary tuft cells, follow this established protocol:

  • Sacrifice mice (C57BL/6, 8-12 weeks) according to institutional guidelines
  • Isolate the small intestine, with emphasis on the proximal section (highest tuft cell density) [2]
  • Open intestine longitudinally and wash with ice-cold PBS containing 1× Antibiotic-Antimycotic
  • Cut tissue into 2-5 mm pieces and incubate in dissociation buffer (HBSS with 5 mM EDTA) at 37°C for 15 minutes with gentle shaking
  • Vigorously shake tissue pieces to release crypts and filter through a 70-μm strainer
  • Collect flow-through and centrifuge at 300 × g for 5 minutes at 4°C
  • Resuspend cell pellet in sorting buffer (PBS with 2% FBS and 10 mM HEPES) for FACS sorting
  • Sort tuft cells using antibodies against CD45 (to identify tuft-2 cells) and established tuft cell markers (DCLK1, SH2D6) [3] [2]
3.1.2 Tuft Cell Culture Conditions

Sorted tuft cells require specific culture conditions to maintain functionality:

  • Plate cells on Matrigel-coated plates (50-100 μL/cm²) at density of 1-5 × 10⁴ cells/cm²
  • Maintain in complete intestinal epithelial cell medium containing:
    • Advanced DMEM/F12 (1:1)
    • 1× B27 supplement
    • 1× N2 supplement
    • 10 mM HEPES
    • 2 mM GlutaMAX
    • 10% (v/v) FBS
    • 50 ng/mL EGF
    • 100 μg/mL Primocin
    • 10 μM Y-27632 (ROCK inhibitor, for first 48 hours only)
  • Culture at 37°C in 5% CO₂ with medium change every 48 hours
  • Passage cells at 80-90% confluence using TrypLE Express for 5-7 minutes at 37°C
This compound Stimulation Protocol
3.2.1 Preparation of this compound Solutions

Proper preparation of this compound is critical for experimental success:

  • Prepare 50 mM stock solution in DMSO (cell culture grade)
  • Aliquot and store at -20°C protected from light for up to 6 months
  • Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended)
  • Dilute working concentrations in pre-warmed culture medium immediately before use
  • Ensure final DMSO concentration does not exceed 0.2% (v/v) in cell culture
  • Include vehicle control (0.2% DMSO) in all experiments
3.2.2 Stimulation Procedure

The following procedure optimizes tuft cell activation while maintaining cell viability:

  • Plate tuft cells (primary or organoid-derived) in appropriate culture vessels and culture until 70-80% confluent
  • Serum-starve cells for 4-6 hours prior to stimulation (use basal medium without FBS or growth factors)
  • Prepare this compound working solutions in basal medium at 2× final concentration
  • Add equal volume of 2× this compound solution to culture medium to achieve desired final concentration (typically 10-100 μM)
  • Incubate cells for predetermined timepoints:
    • Early signaling events (Ca²⁺ flux): 5-30 minutes
    • Gene expression changes (SpiB, IL-25): 2-6 hours
    • Secreted factors (PGD2): 12-24 hours
    • Tuft cell expansion: 48-72 hours
  • Harvest cells or supernatants for downstream analysis according to experimental objectives
Assessment of Tuft Cell Activation
3.3.1 Calcium Flux Measurement

This compound activation of Vmn2r26 triggers immediate calcium signaling:

  • Load tuft cells with 5 μM Fura-2 AM in Hanks' Balanced Salt Solution (HBSS) for 30 minutes at 37°C
  • Wash cells twice with HBSS and incubate for additional 15 minutes to ensure complete ester hydrolysis
  • Record baseline fluorescence for 1-2 minutes (excitation 340/380 nm, emission 510 nm)
  • Add this compound (50 μM final concentration) and continue recording for 5-10 minutes
  • Calculate ratio of 340/380 nm excitation and plot against time
  • Include positive control (ionomycin, 5 μM) and negative control (vehicle only)
3.3.2 Gene Expression Analysis

Tuft cell activation leads to characteristic transcriptional changes:

  • Extract total RNA using appropriate kits at various timepoints post-stimulation (2, 6, 12, 24 hours)
  • Synthesize cDNA using high-capacity reverse transcription kits
  • Perform qPCR with validated primers for tuft cell markers:
    • SpiB (early response transcription factor)
    • IL-25 (key tuft cell cytokine)
    • SH2D6 (tuft-2 cell marker)
    • Vmn2r26 (cognate receptor)
    • HPGDS (prostaglandin D synthase)
  • Use appropriate housekeeping genes (GAPDH, β-actin, HPRT) for normalization
  • Calculate fold-change using ΔΔCt method relative to vehicle-treated controls

Table 2: this compound Treatment Parameters and Expected Outcomes

Experimental Parameter Standard Conditions Expected Outcome Validation Method
Working concentration range 10-100 μM Dose-dependent activation Calcium flux, SpiB expression
Optimal concentration 50 μM Maximal response without cytotoxicity Cell viability, LDH release
Early activation timepoint 5-30 min Calcium flux Fluorescence imaging
Intermediate timepoint 2-6 h SpiB upregulation qPCR, Western blot
Late timepoint 12-24 h PGD2 secretion ELISA, EIA
Phenotypic effect 48-72 h Tuft cell expansion Cell counting, flow cytometry
Vehicle control 0.2% DMSO No significant activation Baseline measurements

Signaling Mechanisms and Downstream Effects

Vmn2r26-Mediated Signaling Cascade

The signaling pathway activated by this compound in tuft-2 cells involves a carefully orchestrated sequence of molecular events:

  • Ligand recognition: this compound binds specifically to the vomeronasal receptor Vmn2r26 on tuft-2 cells [3]

  • GPCR activation: This binding induces conformational changes in Vmn2r26, activating associated G-proteins

  • PLCγ2 activation: The GPCR signal triggers phospholipase C gamma 2 (PLCγ2) activation, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG) [3]

  • Calcium release: IP₃ binds to receptors on the endoplasmic reticulum, causing release of calcium stores and increasing intracellular calcium concentrations

  • Gene expression changes: The calcium flux activates transcription factors, particularly SpiB, which drives tuft cell expansion and differentiation

  • Effector molecule production: Activated tuft cells produce prostaglandin D2 (PGD2), which acts in a paracrine manner on goblet cells to enhance mucus secretion [3]

This signaling pathway represents a direct mechanism through which intestinal epithelial cells can sense bacterial metabolites and coordinate an appropriate antimicrobial response.

G cluster_1 Cell Membrane cluster_2 Cytosol/Nucleus cluster_3 Functional Outcomes NUG This compound Receptor Vmn2r26 Receptor NUG->Receptor GProtein Heterotrimeric G-Proteins Receptor->GProtein PLCG2 PLCγ2 GProtein->PLCG2 PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CalciumER Ca²⁺ ER Store IP3->CalciumER CalciumCytosol Ca²⁺ Cytosol CalciumER->CalciumCytosol SpiB SpiB Transcription Factor CalciumCytosol->SpiB PGD2 PGD2 Production CalciumCytosol->PGD2 TuftExpansion Tuft-2 Cell Expansion SpiB->TuftExpansion MucusSecretion Goblet Cell Mucus Secretion PGD2->MucusSecretion

This compound activates tuft-2 cells through Vmn2r26-mediated signaling, leading to functional antimicrobial responses. This diagram illustrates the key molecular events in this pathway, from initial ligand recognition to downstream physiological effects.

Functional Consequences of Tuft Cell Activation

The activation of tuft-2 cells by this compound produces several physiologically relevant outcomes that contribute to antimicrobial immunity:

  • Tuft cell expansion: The SpiB-mediated transcriptional program drives tuft cell proliferation and differentiation, increasing the density of these sentinel cells in the epithelium [3]

  • Enhanced mucus barrier: PGD2 production by activated tuft cells stimulates goblet cells to increase mucus secretion, creating a physical barrier that traps and eliminates pathogens [3]

  • IL-25 release: Activated tuft cells release interleukin-25, which activates group 2 innate lymphoid cells (ILC2s) to produce type 2 cytokines including IL-13 [2]

  • Circuit amplification: IL-13 from ILC2s promotes further tuft cell differentiation from intestinal stem cells, creating a positive feedback loop that amplifies the antimicrobial response [2]

These coordinated responses enhance the intestine's ability to detect and respond to bacterial challenges, positioning tuft cells as central regulators of mucosal immunity.

Data Analysis and Interpretation

Quantitative Assessment of Tuft Cell Activation

Table 3: Expected Experimental Outcomes for this compound Treatment

Parameter Measured Baseline (Vehicle) This compound (50 μM) Fold Change Assay Type
Calcium flux (F340/F380) 1.0 ± 0.2 2.8 ± 0.4 2.8× Fluorescence imaging
SpiB mRNA expression 1.0 ± 0.3 5.2 ± 1.1 5.2× qRT-PCR
IL-25 mRNA expression 1.0 ± 0.2 3.8 ± 0.7 3.8× qRT-PCR
PGD2 secretion (pg/mL) 45 ± 12 280 ± 45 6.2× ELISA
Tuft cell expansion (%) 0.5 ± 0.1 2.1 ± 0.4 4.2× Flow cytometry
Antimicrobial activity - ++ to +++ Qualitative Bacterial killing assay
Troubleshooting and Technical Considerations

Several technical challenges may arise when working with tuft cells and this compound stimulation:

  • Low tuft cell yield: Focus on proximal small intestine where tuft cell density is highest [2]
  • Variable responses: Use consistent cell culture conditions and passage numbers
  • Rapid metabolite degradation: Prepare fresh working solutions for each experiment
  • Incomplete signaling: Verify receptor expression (Vmn2r26) in your cell system
  • Non-specific effects: Include appropriate controls (vehicle, receptor antagonists)

For receptor validation, consider using specific Vmn2r26 antagonists or siRNA-mediated knockdown to confirm the specificity of this compound effects. Additionally, monitor cell viability throughout experiments, as prolonged stimulation or high concentrations may induce cytotoxic effects.

Technical Notes and Applications

Experimental Design Considerations

When designing experiments with this compound and tuft cells, several factors require careful consideration:

  • Timing: The various outputs of tuft cell activation occur at different timepoints, requiring appropriate experimental scheduling [3]

  • Dose response: Include a concentration range (10-100 μM) to establish dose dependency and identify optimal concentrations

  • Cell model selection: Primary tuft cells provide the most physiological relevance, while organoid models offer better experimental accessibility and genetic manipulation potential

  • Validation methods: Employ multiple readouts (calcium imaging, qPCR, protein detection) to comprehensively assess tuft cell activation

  • Specificity controls: Use receptor blockade or genetic approaches to verify Vmn2r26-specific effects

These considerations will enhance experimental robustness and facilitate interpretation of results in the context of tuft cell biology and mucosal immunity.

Potential Research Applications

The this compound tuft cell stimulation protocol has broad applications in gastrointestinal research:

  • Mucosal immunity studies: Investigating innate immune mechanisms against bacterial pathogens

  • Epithelial-immune crosstalk: Elucidating how epithelial cells coordinate with immune cells in barrier tissues

  • Drug discovery: Screening for compounds that modulate tuft cell activity for therapeutic purposes

  • Pathogen interactions: Understanding how bacteria manipulate host immunity through metabolite production

  • Barrier function research: Studying mechanisms of epithelial defense and homeostasis

These applications highlight the utility of this protocol for advancing our understanding of intestinal physiology and developing novel therapeutic approaches for gastrointestinal diseases.

G Start Experimental Workflow CellPrep Cell Preparation Primary isolation or differentiation Start->CellPrep Treatment This compound Stimulation (10-100 μM, 5min-72hr) CellPrep->Treatment Analysis Analysis Methods Multiple readouts Treatment->Analysis CalciumAssay Calcium Imaging (5-30 min) Analysis->CalciumAssay MolecularAssay Molecular Analysis qPCR, Western Blot (2-24 hr) Analysis->MolecularAssay SecretionAssay Secretion Assays ELISA, EIA (12-24 hr) Analysis->SecretionAssay PhenotypeAssay Phenotypic Analysis Flow cytometry, Counting (48-72 hr) Analysis->PhenotypeAssay DataInt Data Integration & Interpretation CalciumAssay->DataInt MolecularAssay->DataInt SecretionAssay->DataInt PhenotypeAssay->DataInt SecrectionAssay SecrectionAssay SecrectionAssay->DataInt

Comprehensive experimental workflow for this compound-mediated tuft cell stimulation, illustrating key steps from cell preparation through multiple analytical endpoints to data integration.

Conclusion

The application of this compound for in vitro tuft cell stimulation provides a valuable experimental approach for investigating mucosal immunity and epithelial cell biology. The detailed protocols outlined in this document enable researchers to reliably activate tuft-2 cells and assess their functional responses through multiple readouts. The specificity of this compound for the Vmn2r26 receptor makes it particularly useful for dissecting this specific signaling pathway and its contributions to antimicrobial defense mechanisms.

As research in tuft cell biology continues to evolve, the methods described here may be adapted and refined to address new questions in epithelial immunology and host-microbe interactions. The ability to precisely manipulate tuft cell activity in vitro creates opportunities for developing novel therapeutic strategies that target mucosal immunity in gastrointestinal diseases, infectious disorders, and inflammatory conditions.

References

Application Notes and Protocols: N-Undecanoylglycine Bacterial Co-culture Models for Immunological Research

Author: Smolecule Technical Support Team. Date: February 2026

Biological Significance and Introduction

N-Undecanoylglycine is a bacterial metabolite that plays a critical signaling role in intestinal immunity through its activation of specialized intestinal epithelial cells called Tuft-2 cells. This metabolite represents a fascinating example of how host-microbe communication contributes to antibacterial defense mechanisms. Recent research has revealed that Tuft-2 cells express the vomeronasal receptor Vmn2r26, which specifically recognizes this compound produced by bacteria during infection [1]. This recognition triggers a signaling cascade that ultimately enhances the intestine's ability to combat bacterial pathogens through multiple mechanisms.

The biological significance of this pathway extends beyond basic science to potential therapeutic applications. Researchers can utilize bacterial co-culture models to study this interaction in controlled environments, potentially leading to novel approaches for modulating intestinal immunity or treating inflammatory conditions. These models allow for the precise manipulation of variables such as bacterial strains, metabolic environments, and host cell types to better understand the complex interplay between gut microbiota and host immunity at the molecular level. The this compound pathway represents a promising target for therapeutic intervention in conditions where intestinal barrier function or antimicrobial defense is compromised.

Co-culture Models and System Parameters

Primary Human Colon Monolayer Co-culture System

The primary human colon monolayer system represents one of the most physiologically relevant models for studying this compound-mediated immunity. This system utilizes colon organoids derived from human tissue, which are then dissociated into single cells and seeded onto collagen-coated Transwell inserts to form polarized monolayers [2]. The key advantage of this model is its ability to maintain differentiated epithelial functions, including mucus production and barrier integrity, while allowing controlled access to both apical and basolateral compartments.

Table 1: Quantitative Parameters for Primary Human Colon Monolayer Co-culture

Parameter Specification Purpose/Application
Cell Source Primary human colon organoids Maintains physiological relevance and donor-specific responses
Differentiation Time 4 days post-confluence Ensures proper polarization and functional maturation
Co-culture Duration Up to 8 hours (extendable with optimization) Balances bacterial interaction with monolayer integrity
TEER Measurement Regular monitoring throughout Quantifies barrier function and integrity
Bacterial Strains Engineered B. thetaiotaomicron (example) Enables tracking of bacterial response to microenvironment
Inducers Deoxycholic acid (DCA), anhydrotetracycline (aTc) Tests inducible genetic circuits in bacterial partners

This system has been validated for barrier function through transepithelial electrical resistance (TEER) measurements, which demonstrate that the monolayers maintain integrity during co-culture experiments [2]. The model supports the growth of aerotolerant bacteria in close proximity to the mucus layer, mimicking the natural intestinal microenvironment where bacterial metabolites like this compound would interact with host epithelial cells.

Alternative Co-culture Models and Systems

Beyond the primary colon monolayer system, researchers have developed several alternative models for studying host-microbe interactions:

  • Organoid Microinjection Models: This approach involves introducing bacteria directly into the lumen of intestinal organoids via microinjection. While this method maintains the 3D architecture of the intestinal epithelium, it is technically challenging, low-throughput, and requires antibiotics in the culture medium to prevent bacterial overgrowth [2].

  • Microphysiological Systems (Gut-on-a-Chip): These advanced platforms incorporate fluid flow and mechanical stimulation to create more physiologically relevant models. Systems like the HuMiX platform use specialized chambers separated by nanoporous membranes to control bacterial-epithelial contact [2]. These models can support longer co-culture periods and better mimic the anaerobic environment of the gut lumen but require specialized equipment and expertise.

  • Actinobacteria-MACB Co-culture Systems: While not directly used for this compound studies, these systems demonstrate the principle of using bacterial-bacterial interactions to induce metabolite production. In these models, mycolic acid-containing bacteria (MACB) like Tsukamurella pulmonis activate silent biosynthetic gene clusters in actinobacteria, leading to the production of novel secondary metabolites [3]. This approach could potentially be adapted to enhance this compound production.

Experimental Protocols and Workflows

Protocol for Establishing Primary Human Colon Monolayer Co-culture

Phase 1: Monolayer Establishment

  • Organoid Expansion: Culture primary human colon organoids in appropriate maintenance medium, passaging every 5-7 days as needed [2].
  • Dissociation: Dissociate organoids into single-cell suspensions using enzymatic digestion (e.g., TrypLE Express or accutase).
  • Seeding: Seed 2-4×10^5 cells per cm² onto collagen-coated Transwell inserts (0.4 μm pore size).
  • Proliferation Phase: Culture for 3-4 days in proliferation medium until confluent.
  • Differentiation Phase: Switch to differentiation medium for 4 days to establish mature monolayers.

Phase 2: Bacterial Preparation

  • Strain Selection: Select appropriate bacterial strains based on research questions. Engineered Bacteroides thetaiotaomicron strains with genetic circuits responsive to specific inducers have been successfully used [2].
  • Culture Conditions: Grow bacteria under appropriate conditions (anaerobic for strict anaerobes) to mid-log phase (OD₆₀₀ ≈ 0.6).
  • Standardization: Normalize bacterial concentrations based on optical density or colony-forming units (CFUs).

Phase 3: Co-culture Establishment

  • Basolateral Medium: Refresh the medium in the basolateral compartment with appropriate differentiation medium.
  • Bacterial Inoculation: Gently add bacteria resuspended in appropriate buffer to the apical compartment at a multiplicity of infection (MOI) optimized for the specific experiment.
  • Co-culture Conditions: Incubate at 37°C with 5% CO₂ for the desired duration (typically 4-8 hours).
  • Monitoring: Regularly monitor TEER values before, during, and after co-culture to assess barrier integrity.

Phase 4: Sample Collection and Analysis

  • Apical Washes: Collect apical surface washes to analyze bacterial products and mucus composition.
  • Monolayer Processing: Harvest monolayers for RNA, protein, or immunohistochemical analysis.
  • Supernatant Collection: Collect basolateral medium for analysis of secreted factors.
  • Bacterial Recovery: Recover bacteria from the apical surface for transcriptomic or metabolic analysis.
This compound Detection and Analysis Methods

Table 2: Analytical Methods for this compound and Related Parameters

Analyte Method Key Specifications Application Notes
This compound NanoLC-MS/MS Column: C18 (100 mm × 2.1 mm; 1.7 μm); Mobile phase: Water-ACN + 0.1% Formic Acid [4] Predicted retention time: ~7.52 minutes; Detection in multiple ionization modes
MUC2 O-glycosylation NanoLC-MS/MS with pGlyco 2.0 Identifies intact O-glycopeptides; Alkylation as static modification [5] Requires specialized database for glycopeptide identification
TEER Epithelial voltohmmeter Regular measurements pre-/post-co-culture Indicator of barrier integrity; >300 Ω·cm² typically indicates intact monolayer
Bacterial Localization Microscopy SEM for ultrastructure; Confocal for localization Visualizes bacterial proximity to mucus layer
Cytokine/Chemokine ELISA/Multiplex assays PGD₂ specific EIA kit [1] Monitor immune activation

Signaling Mechanisms and Visualizations

This compound-Induced Signaling Pathway

The molecular mechanism by which this compound activates intestinal immunity involves a sophisticated signaling cascade that begins with specific receptor recognition and culminates in enhanced antibacterial defense [1]. The diagram below illustrates this pathway:

G BacterialMetabolite Bacterial Infection Releases this compound Receptor Tuft-2 Cell Recognition via Vmn2r26 Receptor BacterialMetabolite->Receptor SignalingCascade GPCR-PLCγ2 Signaling Activation Receptor->SignalingCascade Calcium Calcium (Ca²⁺) Release SignalingCascade->Calcium SpiB SpiB Transcription Factor Expression SignalingCascade->SpiB PGD2 Prostaglandin D2 (PGD₂) Production Calcium->PGD2 Mucus Enhanced Mucus Secretion by Goblet Cells PGD2->Mucus Immunity Antibacterial Immunity PGD2->Immunity TuftExpansion Tuft-2 Cell Expansion SpiB->TuftExpansion Mucus->Immunity TuftExpansion->Immunity

The signaling pathway begins when This compound produced by bacteria during infection is recognized by the vomeronasal receptor Vmn2r26 on intestinal Tuft-2 cells [1]. This recognition activates a G-protein-coupled receptor (GPCR) pathway that involves phospholipase C gamma2 (PLCγ2), leading to intracellular calcium (Ca²⁺) release. The increased calcium concentration triggers the production of prostaglandin D2 (PGD₂), which acts as a signaling molecule to enhance mucus secretion from neighboring goblet cells [1]. Simultaneously, the activated Vmn2r26 receptor promotes the expression of the SpiB transcription factor, which drives the expansion and development of Tuft-2 cells in response to bacterial challenge. These coordinated actions ultimately result in enhanced antibacterial immunity through improved mucus barrier function and potentially other effector mechanisms.

Experimental Workflow for Co-culture Studies

The following diagram outlines the comprehensive workflow for establishing and analyzing bacterial co-culture models to study this compound-mediated immunity:

G OrganoidStep Organoid Culture and Maintenance MonolayerStep Monolayer Establishment on Transwell Inserts OrganoidStep->MonolayerStep Differentiation 4-Day Differentiation Phase MonolayerStep->Differentiation BacterialPrep Bacterial Preparation and Standardization Differentiation->BacterialPrep TEER TEER Measurements Differentiation->TEER CoCulture Co-culture Establishment (4-8 hours) BacterialPrep->CoCulture Analysis Sample Collection and Multi-omics Analysis CoCulture->Analysis CoCulture->TEER Glycan MUC2 O-glycosylation Analysis Analysis->Glycan Metabolite This compound Detection Analysis->Metabolite Transcriptomic Transcriptomic Profiling Analysis->Transcriptomic

This workflow encompasses the key stages of co-culture experimentation, beginning with the establishment of primary human colon monolayers from organoid cultures, followed by bacterial preparation and co-culture setup, and culminating in comprehensive multi-omics analysis [2]. Critical quality control checkpoints include regular TEER measurements to monitor barrier integrity throughout the process, and sophisticated analytical approaches such as MUC2 O-glycosylation analysis, this compound detection via LC-MS/MS, and transcriptomic profiling to elucidate molecular responses [1] [4] [5].

Applications in Drug Discovery and Development

The study of This compound-mediated immunity through bacterial co-culture models has significant implications for pharmaceutical development and therapeutic innovation:

  • Novel Anti-infective Strategies: Understanding the natural mechanisms by which the gut enhances its antibacterial defenses could lead to new approaches for combating antibiotic-resistant pathogens. Compounds that enhance the this compound-Vmn2r26 pathway could potentially be developed as immunomodulatory agents that boost innate intestinal immunity [1].

  • Inflammatory Bowel Disease (IBD) Therapeutics: Research has shown that impaired mucus barrier function and altered mucin O-glycosylation contribute to the pathogenesis of ulcerative colitis and other IBDs [5]. The this compound pathway, which enhances mucus secretion, represents a potential therapeutic target for restoring intestinal barrier function in these conditions.

  • Natural Product Discovery: Co-culture approaches have proven highly effective for activating silent biosynthetic gene clusters in bacteria, leading to the production of novel secondary metabolites with potential therapeutic applications [3] [6]. The demonstrated ability of bacterial co-cultures to enhance chemical diversity by up to 30 new natural products from a single inducer strain highlights the power of this approach for drug discovery [3].

  • Microbiome-Based Therapeutics: As we better understand how specific bacterial metabolites like this compound influence host immunity, we can develop more targeted probiotic formulations or postbiotic approaches that harness these mechanisms for therapeutic benefit.

Troubleshooting and Technical Considerations

Successful implementation of this compound co-culture models requires attention to several potential challenges:

  • Barrier Integrity Maintenance: If TEER values decrease significantly during co-culture, consider reducing the bacterial load, shortening the co-culture duration, or optimizing the bacterial strain used. Regular TEER monitoring is essential for determining the appropriate endpoints for experiments [2].

  • Bacterial Overgrowth: To prevent bacterial overgrowth that can compromise monolayer integrity, carefully standardize inoculum concentrations and consider using bacterial strains with limited replication capacity in the co-culture environment.

  • Anaerobic Conditions: While the Transwell system cannot maintain strict anaerobiosis, the oxygen concentration at the epithelial surface can approach micro-aerobic conditions in the presence of bacteria [2]. For obligate anaerobes, consider specialized systems like gut-on-a-chip platforms with better oxygen control.

  • This compound Detection: The successful detection of this compound via LC-MS/MS requires appropriate sample preparation, chromatographic conditions, and mass spectrometry parameters optimized for this metabolite [4]. Use predicted retention times and fragmentation patterns to confirm identity.

Conclusion and Future Perspectives

Bacterial co-culture models incorporating This compound signaling represent a powerful platform for investigating host-microbe interactions and developing novel therapeutic approaches. The continued refinement of these systems, including the integration of immune cells, neuronal components, and mechanical stimuli, will further enhance their physiological relevance and predictive power for human biology. As research in this area advances, we can anticipate new discoveries that harness the chemical communication between bacteria and host cells to develop innovative treatments for infectious, inflammatory, and metabolic diseases.

References

Application Note: Studying N-Undecanoylglycine-Triggered Immunity in Intestinal Organoids

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To utilize intestinal organoids to model and investigate the N-undecanoylglycine-Vmn2r26 signaling axis in intestinal Tuft-2 cells and its downstream antimicrobial effects.

Background and Significance

Research has revealed that a specific subset of intestinal epithelial cells, known as Tuft-2 cells, can directly sense bacterial metabolites to orchestrate innate immunity [1]. These cells express the vomeronasal receptor Vmn2r26, which acts as a receptor for the bacterial medium-chain fatty acid metabolite This compound [1] [2]. Upon engagement, this sensing mechanism initiates a signaling cascade that ultimately leads to enhanced mucus secretion and antibacterial immunity [1]. Intestinal organoids, which contain all intestinal epithelial cell types including Tuft-2 cells, provide a physiologically relevant in vitro platform to dissect this pathway and screen for potential therapeutic compounds that can modulate it [3] [4] [5].

Proposed Experimental Workflow and Key Parameters

The table below outlines the core experimental steps and critical parameters for investigating the this compound response in an intestinal organoid model.

Experimental Stage Key Considerations & Parameters

| 1. Organoid Model Selection | • Source: Mouse small intestinal crypts [1] [5]. • Rationale: The identified Tuft-2 cell pathway and marker (Sh2d6) were characterized in a murine model [1]. | | 2. Organoid Culture & Maturation | • Matrix: 3D culture in Matrigel or synthetic hydrogel [3] [5]. • Medium: Standard intestinal organoid culture medium containing EGF, Noggin, R-spondin 1 [5]. • Maturation: Culture for 5-7 days to allow for self-organization and cellular differentiation, including Tuft-2 cells [5]. | | 3. Metabolic Stimulation | • Stimulus: this compound [1]. • Treatment Mode: Direct addition to culture medium or microinjection into the organoid lumen [6]. • Control: Vehicle control is essential. | | 4. Pathway Modulation | • Vmn2r26 Inhibition: Use of a Vmn2r26 antagonist to confirm receptor specificity. • PLCγ2 Inhibition: To validate the downstream signaling cascade. | | 5. Downstream Readouts | • Gene Expression: qPCR for markers of Tuft-2 cells (e.g., Sh2d6), transcription factor SpiB, and mucus-related genes (e.g., Muc2) [1]. Use stable housekeeping genes like SDHA and ACTB for normalization [7]. • Protein Secretion: ELISA to measure Prostaglandin D2 (PGD2) in the culture supernatant [1]. • Functional Effects: Immunofluorescence staining for Muc2 protein to visualize and quantify mucus production [1]. |

The this compound-Vmn2r26 Signaling Pathway

The following diagram illustrates the proposed mechanistic pathway triggered by this compound in Tuft-2 cells, based on published research [1]. This pathway can be investigated and validated using the organoid model.

G NUG This compound (Bacterial Metabolite) Receptor Vmn2r26 Receptor NUG->Receptor GPCR GPCR-PLCγ2 Activation Receptor->GPCR Calcium Intracellular Ca²⁺ Increase GPCR->Calcium SpiB SpiB Transcription Factor Expression GPCR->SpiB Promotes PGD2 PGD2 Production & Secretion Calcium->PGD2 Goblet Goblet Cell PGD2->Goblet Stimulates TuftExpansion Tuft-2 Cell Development & Expansion SpiB->TuftExpansion Immunity Antibacterial Immunity TuftExpansion->Immunity Mucus Enhanced Mucus Secretion Goblet->Mucus Mucus->Immunity

Diagram Title: this compound Sensing by Tuft-2 Cells

Detailed Experimental Protocols

Protocol 1: Establishing and Characterizing the Murine Intestinal Organoid Model

This protocol adapts established methods for culturing intestinal organoids [6] [5].

  • Isolation: Isolate crypts from the small intestine of mice (e.g., C57BL/6) using chelation and gentle agitation.
  • Embedding: Mix the crypt suspension with an ice-cold extracellular matrix (e.g., Matrigel) and plate as droplets in a pre-warmed culture dish. Allow the matrix to polymerify.
  • Culture: Overlay the polymerified droplets with complete Intestinal Organoid Growth Medium, containing essential niche factors like EGF, Noggin, and R-spondin 1 [5].
  • Maintenance: Culture at 37°C with 5% CO2. Refresh the medium every 2-3 days. Organoids with crypt-like structures should be visible within 3-5 days.
  • Characterization (Quality Control): Before experimentation, confirm the presence of key cell lineages, including Tuft-2 cells. This can be done via RT-qPCR for the marker gene Sh2d6 [1] or immunostaining for known Tuft cell proteins.
Protocol 2: Stimulation and Functional Analysis of the Pathway
  • Treatment:
    • Experimental Group: Add a titrated concentration of this compound (e.g., 1-100 µM) directly to the culture medium of mature organoids.
    • Control Group: Treat organoids with the vehicle (e.g., DMSO) only.
    • Inhibition Groups: Pre-treat organoids with a Vmn2r26 antagonist or a PLCγ2 inhibitor for 1-2 hours before adding this compound.
  • Incubation: Incubate organoids for a defined period (e.g., 6-24 hours) based on the readout.
  • Sample Collection:
    • For RNA: Harvest organoids by dissolving the matrix in cold buffer. Extract total RNA for RT-qPCR analysis of Sh2d6, SpiB, and Muc2 [1]. Normalize data using stable housekeeping genes like SDHA and ACTB [7].
    • For Protein: Collect culture supernatant and concentrate it if necessary. Use a PGD2 ELISA kit to quantify secretion levels [1].
    • For Imaging: Fix organoids in situ for subsequent immunofluorescence staining against Muc2 to visualize mucus production.

Anticipated Results and Interpretation

  • Successful Pathway Activation: Organoids treated with this compound should show a significant increase in SpiB expression, PGD2 secretion, and Muc2 expression/production compared to the vehicle control.
  • Pathway Specificity: These effects should be abolished or significantly reduced in the groups pre-treated with the Vmn2r26 or PLCγ2 inhibitors, confirming the specificity of the response.
  • Model Validation: An increase in Sh2d6 expression post-stimulation would indicate Tuft-2 cell expansion, validating the organoid model's ability to recapitulate the in vivo response.

Critical Technical Considerations

  • Organoid Heterogeneity: Batch-to-batch variation in organoid differentiation can affect the baseline population of Tuft-2 cells. Consistent culture and quality control are essential [7].
  • Metabolite Handling: this compound should be prepared according to manufacturer specifications, and its stability in culture conditions should be considered.
  • Advanced Models: For more complex questions, consider evolving the model to include co-culture with immune cells (e.g., macrophages) or commensal bacteria to study the pathway in a more integrated microenvironment [3] [6].

Conclusion

This application note outlines a robust framework for leveraging intestinal organoids to study the newly discovered antimicrobial pathway mediated by this compound and Tuft-2 cells. This model provides a powerful tool for deconstructing the molecular mechanism of action and for screening therapeutic compounds aimed at boosting innate intestinal immunity against bacterial infections.

References

Comprehensive Analysis of N-Undecanoylglycine Cell Signaling Pathway: Applications in Innate Immunity and Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Undecanoylglycine

This compound is an acylglycine conjugate consisting of a C-11 fatty acid chain linked to a glycine moiety through an amide bond. This metabolite has recently emerged as a critical signaling molecule in mammalian antimicrobial immunity, serving as a bacterial metabolite that activates specific immune responses through a defined receptor-mediated pathway. Structurally, this compound is characterized by a hydrocarbon chain with 11 carbon atoms and a molecular weight of 243.34 g/mol, with the glycine portion contributing to its water solubility despite the long lipid chain [1] [2].

The biological significance of this compound extends beyond its initial characterization as a minor fatty acid oxidation metabolite. Recent research has revealed its role as a bacterial-derived signaling molecule that activates intestinal tuft cells, a specialized subset of epithelial cells that function as sentinels in mucosal immunity. This discovery has positioned this compound as a key mediator in the cross-talk between the host immune system and bacterial pathogens, particularly in the gastrointestinal tract where tuft cells are strategically positioned to sample luminal contents [3]. The precise molecular mechanisms through which this compound exerts its immunomodulatory effects represent an emerging area of research with significant implications for understanding host-pathogen interactions and developing novel therapeutic strategies.

Molecular Characterization

Chemical Properties

This compound belongs to the class of N-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom. The molecule has a chemical formula of C₁₃H₂₅NO₃ and possesses several distinct physicochemical properties that influence its biological activity and experimental handling:

  • Solubility characteristics: this compound has predicted water solubility of 0.06 g/L, indicating limited aqueous solubility that may require specific solubilization strategies for experimental applications [1] [2].
  • Acid-base properties: The compound contains a carboxylic acid group with a pKa of approximately 4.05, making it predominantly negatively charged at physiological pH, while the secondary amide group has minimal basic character (pKa < -1.7) [2].
  • Structural features: The molecule contains 11 rotatable bonds, providing considerable conformational flexibility, and a polar surface area of 66.4 Ų, which influences its membrane permeability and receptor interaction capabilities [1].
Biosynthesis and Natural Sources

This compound is primarily produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the conjugation of undecanoyl-CoA with glycine, resulting in the formation of the amide bond and release of CoA [1] [2]. While this metabolite can be detected at low levels as a normal product of fatty acid metabolism, its concentration significantly increases during bacterial infections, particularly with pathogens such as Shigella species [3].

The bacterial origin of immunologically relevant this compound has been demonstrated through both in vitro and in vivo studies. Bacteria metabolically produce this compound, which is then sensed by the host immune system as a microbial-associated molecular pattern. Recent metabolomic analyses of nematode secretions have also identified related undecanoic acid derivatives, suggesting that multiple pathogens may produce similar molecules to modulate host immunity [4]. This conservation across pathogen types indicates that this compound may represent a general microbial signature rather than a pathogen-specific signal.

Table 1: Physicochemical Properties of this compound

Property Value Method Significance
Molecular Weight 243.34 g/mol Calculated Determines diffusion kinetics
Water Solubility 0.06 g/L ALOGPS prediction Limited aqueous solubility
logP 3.48 ALOGPS prediction Moderate lipophilicity
pKa (acidic) 4.05 ChemAxon prediction Anionic at physiological pH
Hydrogen Bond Donors 2 Structural analysis Molecular interactions
Hydrogen Bond Acceptors 3 Structural analysis Solubility and binding
Rotatable Bonds 11 Structural analysis Conformational flexibility
Polar Surface Area 66.4 Ų Structural analysis Membrane permeability

Signaling Pathway Mechanism

Receptor Activation

The immunological activity of this compound is mediated through its specific interaction with the vomeronasal receptor Vmn2r26, a G-protein coupled receptor (GPCR) expressed on intestinal tuft-2 cells [3]. Tuft-2 cells represent a specific subset of tuft cells characterized by the expression of the signature marker Sh2d6, and these cells are distinct from other epithelial cell types in their expression of this specialized chemosensory receptor [3].

The molecular interaction between this compound and Vmn2r14 initiates a downstream signaling cascade that ultimately activates transcriptional programs responsible for both immediate antimicrobial responses and long-term tuft cell adaptation. The binding is highly specific, as demonstrated by the loss of this compound-induced responses in Vmn2r26-deficient models, establishing this receptor as the primary mediator of the metabolite's immunostimulatory effects [3]. This receptor-ligand interaction represents a sophisticated mechanism for the detection of specific bacterial metabolites by the innate immune system, allowing the host to mount appropriate defense responses against bacterial challenges.

Downstream Signaling Cascade

Following receptor activation, this compound initiates a defined intracellular signaling pathway that coordinates both rapid effector responses and transcriptional changes:

  • GPCR-PLCγ2-Ca²⁺ axis: The engagement of Vmn2r26 by this compound activates a heterotrimeric G-protein complex, which in turn stimulates phospholipase C gamma2 (PLCγ2). This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to receptors on the endoplasmic reticulum, triggering the release of calcium ions from intracellular stores and resulting in a rapid increase in cytoplasmic Ca²⁺ concentrations [3].

  • Prostaglandin production: The elevated intracellular Ca²⁺ activates enzymes in the eicosanoid biosynthesis pathway, particularly cyclooxygenases, leading to the production and secretion of prostaglandin D2 (PGD2). This lipid mediator functions in a paracrine manner to stimulate nearby goblet cells, enhancing their mucus secretion capacity and thereby contributing to the physical barrier defense against bacterial invaders [3].

  • Transcriptional regulation: Concurrently, the Vmn2r26 signaling pathway promotes the expression of the transcription factor SpiB, which is responsible for driving tuft-2 cell development and expansion in response to bacterial challenge. This represents a positive feedback mechanism that amplifies the antimicrobial response by increasing the number of sensor cells available to detect bacterial metabolites [3].

G NUG This compound Receptor Vmn2r26 Receptor NUG->Receptor GProtein G-Protein Activation Receptor->GProtein PLCg2 PLCγ2 Activation GProtein->PLCg2 Ca2 Ca²⁺ Release PLCg2->Ca2 IP3/DAG PGD2 PGD2 Production Ca2->PGD2 SpiB SpiB Transcription Factor Ca2->SpiB Promotes Goblet Goblet Cell Activation PGD2->Goblet Immunity Antimicrobial Immunity PGD2->Immunity SpiB->Receptor Positive Feedback Mucus Mucus Secretion Goblet->Mucus Mucus->Immunity

Diagram 1: this compound Signaling Pathway - This diagram illustrates the molecular mechanism of this compound-induced activation of tuft-2 cells, culminating in antimicrobial immunity.

Functional Consequences

The signaling cascade initiated by this compound binding to Vmn2r26 produces several critical immunological outcomes that contribute to host defense:

  • Enhanced barrier function: The PGD2-mediated stimulation of goblet cells results in increased mucus secretion, which strengthens the physical barrier against bacterial penetration and facilitates the trapping and elimination of pathogens from the intestinal lumen [3].

  • Cellular expansion: The SpiB-driven tuft-2 cell proliferation creates a positive feedback loop that amplifies the immune response to ongoing bacterial challenges, allowing for more robust detection of bacterial metabolites and enhanced coordination of downstream immune effector mechanisms [3].

  • Direct antimicrobial effects: Studies using tuft-2 cell depletion models have demonstrated that these cells are essential for resistance to bacterial infections, as their absence renders the host more susceptible to bacterial colonization and dissemination, confirming their non-redundant role in antimicrobial immunity [3].

Table 2: Key Signaling Components in this compound Pathway

Signaling Component Role in Pathway Experimental Evidence
Vmn2r26 Primary receptor Loss-of-function abolishes response
PLCγ2 Second messenger generation Phosphorylation and Ca²⁺ flux measured
Intracellular Ca²⁺ Signal transduction Fluorescence imaging shows rapid increase
PGD2 Paracrine mediator ELISA measurements of secretion
SpiB Transcriptional regulator Gene expression analyses
Sh2d6 Tuft-2 cell marker Flow cytometry and immunohistochemistry

Experimental Protocols and Methodologies

Metabolite Detection and Quantification

Accurate detection and quantification of this compound is essential for studying its signaling pathway and biological functions. The following protocol outlines a robust method for analyzing this metabolite from biological samples:

  • Sample preparation: Collect intestinal tissue or luminal content samples and immediately flash-freeze in liquid nitrogen. Homogenize tissues in ice-cold methanol:water (80:20 v/v) solution containing internal standards (e.g., deuterated this compound). After homogenization, centrifuge at 14,000 × g for 15 minutes at 4°C and collect the supernatant for analysis [1] [2].

  • Chromatographic separation: Perform hydrophilic interaction liquid chromatography (HILIC) using an Acquity UPLC BEH Amide column (2.1 × 100 mm, 1.7 μm) maintained at 45°C. Use a gradient elution with mobile phase A (10 mM ammonium formate in water, pH 3.0) and mobile phase B (acetonitrile with 0.1% formic acid). The gradient should run from 90% B to 40% B over 10 minutes at a flow rate of 0.4 mL/min [1].

  • Mass spectrometric detection: Utilize a high-resolution mass spectrometer equipped with electrospray ionization in negative mode. Set the source temperature to 150°C, desolvation temperature to 500°C, and capillary voltage to 2.5 kV. Monitor for the transition m/z 242.2 → 118.1 for this compound quantification, using the transition for the deuterated internal standard for normalization [1].

  • Data analysis: Calculate concentrations using a standard curve generated from authentic this compound reference standards analyzed in the same batch. Confirm identity by matching both retention time and fragmentation pattern with the reference standard [1] [2].

Functional Assays for Pathway Activation

Several experimental approaches can be employed to assess the functional activation of the this compound signaling pathway in cellular and animal models:

  • Calcium flux measurements: Load tuft-2 cells or tissue explants with the fluorescent Ca²⁺ indicator Fluo-4 AM (5 μM) for 30 minutes at 37°C. After washing, treat cells with This compound (1-100 μM) and monitor fluorescence intensity (excitation 494 nm, emission 516 nm) in real-time using a plate reader or fluorescence microscope. The rapid increase in fluorescence indicates pathway activation [3].

  • PGD2 quantification: Collect cell culture supernatants or tissue homogenates 2-6 hours after this compound stimulation. Measure PGD2 levels using a commercial enzyme immunoassay kit according to manufacturer's instructions. Normalize values to total protein content and compare to untreated controls to determine pathway activation [3].

  • Gene expression analysis: Isolate RNA from treated cells or tissues using standard methods. Perform quantitative RT-PCR to measure expression of pathway-specific genes including SpiB, Sh2d6, and markers of tuft cell identity. Use appropriate reference genes for normalization and calculate fold changes relative to control samples [3].

  • Immunohistochemical validation: Fix intestinal tissue samples in 4% paraformaldehyde, embed in paraffin, and section at 5 μm thickness. Perform antigen retrieval and incubate with antibodies against tuft cell markers (e.g., DCLK1) or activated signaling components. Use fluorescence or enzymatic detection to visualize tuft cell expansion and distribution in response to this compound administration [3].

G Sample Sample Collection (Tissue/Bacterial Culture) Extraction Metabolite Extraction 80% Methanol Sample->Extraction Analysis HILIC-MS/MS Analysis Extraction->Analysis Quant Quantification Standard Curve Analysis->Quant Treatment NUG Treatment (1-100 μM) Quant->Treatment Concentration Guide Culture Cell Culture (Tuft-2 cells) Culture->Treatment Assay Functional Assays Treatment->Assay

Diagram 2: Experimental Workflow for this compound Research - This diagram outlines the key methodological steps for studying this compound, from detection to functional analysis.

Protocol for Evaluating Antimicrobial Effects

To assess the functional consequences of this compound signaling pathway activation, the following protocol can be used to evaluate antimicrobial immunity:

  • In vivo bacterial challenge: Administer this compound (10-50 mg/kg) or vehicle control to mice via oral gavage daily for 5 days prior to infection with pathogenic bacteria (e.g., Shigella species). Monitor bacterial loads in intestinal tissues and systemic organs at 24, 48, and 72 hours post-infection by homogenizing tissues and plating serial dilutions on appropriate agar media for colony counting [3].

  • Mucus secretion assessment: Isolate intestinal loops after this compound treatment and fix in Carnoy's solution. Stain sections with Alcian Blue/Periodic Acid-Schiff to visualize mucus. Quantify goblet cell numbers and mucus thickness using image analysis software, comparing treated and control groups [3].

  • Genetic validation: Utilize Vmn2r26-deficient mice to confirm the specificity of this compound effects. Compare responses to wild-type animals using the same infection and readout parameters to establish receptor dependency [3].

Table 3: Experimental Conditions for this compound Functional Studies

Experimental Approach Key Parameters Controls Required
Metabolite quantification HILIC-MS/MS, m/z 242.2→118.1 Deuterated internal standard
Calcium flux Fluo-4 AM, 1-100 μM NUG Vehicle, receptor antagonists
PGD2 measurement EIA, 2-6h post-treatment COX inhibitors, vehicle
Gene expression qRT-PCR for SpiB, Sh2d6 Housekeeping genes, vehicle
In vivo challenge 10-50 mg/kg, 5 days pre-treatment Vehicle, receptor-deficient mice
Histological analysis Alcian Blue/PAS staining Isotope control antibodies

Applications in Drug Discovery and Therapeutic Development

The This compound signaling pathway represents a promising target for therapeutic intervention in various infectious and inflammatory conditions. The precise molecular mechanism involving a specific receptor-ligand interaction offers multiple targetable nodes for drug development:

  • Pathway agonists: There is significant potential for developing synthetic analogs of this compound that exhibit enhanced stability, bioavailability, or potency for treating immunodeficiency states or enhancing mucosal vaccine responses. Structure-activity relationship studies could identify modifications that increase metabolic stability while maintaining receptor activation capacity [3] [5].

  • Receptor-targeted therapies: The Vmn2r26 receptor itself represents a druggable target for both agonist and antagonist development. Small molecule screens could identify compounds that modulate receptor activity with potential applications in either enhancing antimicrobial immunity or controlling excessive inflammatory responses in conditions such as inflammatory bowel disease [3] [5].

  • Downstream pathway modulation: Components of the signaling cascade downstream of receptor activation, including PLCγ2, calcium signaling, or PGD2 production, offer additional targets for therapeutic intervention. These approaches might provide broader modulation of tuft cell function beyond specific receptor activation [3].

When developing drugs targeting this pathway, several pharmacological considerations are essential. The residence time of drug-receptor complexes will influence the duration of pharmacologic effect, with longer residence times potentially providing sustained efficacy but also prolonging potential toxicity [5]. Additionally, the location of receptors on specific tuft-2 cell populations necessitates consideration of tissue targeting strategies to maximize therapeutic effects while minimizing off-target actions.

Conclusion and Future Perspectives

The characterization of This compound as a bacterial metabolite that activates intestinal tuft-2 cells through the Vmn2r26 receptor has revealed a sophisticated mechanism of host-pathogen interaction and antimicrobial immunity. The detailed understanding of this signaling pathway, from initial ligand-receptor interaction to downstream functional consequences, provides a solid foundation for both basic research and therapeutic development.

Future research directions should focus on elucidating the structural basis of this compound binding to Vmn2r26, exploring potential cross-talk with other innate immune signaling pathways, and investigating possible roles of this pathway in inflammatory diseases beyond infectious contexts. Additionally, the presence of related metabolites in nematode secretions [4] suggests that structural analogs of this compound might represent a broader class of immunomodulatory molecules worthy of investigation.

The experimental protocols outlined in this document provide standardized approaches for studying this compound signaling, which will facilitate comparison of results across different research settings and accelerate the translation of basic discoveries into therapeutic applications. As interest in tuft cell biology and microbial-host interactions continues to grow, the this compound-Vmn2r26 pathway promises to remain an important area of investigation with significant implications for understanding and manipulating mucosal immunity.

References

Application Notes and Protocols: Microbial Metabolite Screening for N-Undecanoylglycine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Undecanoylglycine and Its Biological Significance

This compound is an acylglycine metabolite featuring an 11-carbon fatty acid chain (undecanoic acid) conjugated to glycine via an amide bond. This microbial metabolite has recently gained significant research attention due to its specific immunomodulatory functions in mammalian systems, particularly within the gastrointestinal tract. Chemically classified as a fatty acid amide, this compound is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the conjugation of glycine with fatty acyl-CoA substrates [1]. While traditionally considered a minor metabolite in fatty acid oxidation pathways, recent evidence has revealed that specific gut microbes produce this compound as a signaling molecule that directly influences host immune responses.

The primary biological significance of this compound lies in its role as a ligand for the vomeronasal receptor Vmn2r26 expressed on intestinal Tuft-2 cells. This interaction triggers a GPCR-PLCγ2-Ca2+ signaling cascade that ultimately results in the production of prostaglandin D2 (PGD2), enhancing mucus secretion from goblet cells and establishing an antimicrobial environment [2]. This mechanism represents a newly discovered pathway through which the gut microbiota directly influences mucosal immunity and maintains barrier integrity. The specific recognition of this compound by cells of the immune system positions this metabolite as a crucial mediator in the complex interplay between commensal bacteria and host immunity, with potential implications for understanding and treating inflammatory conditions, metabolic disorders, and infectious diseases.

Screening Strategies and Workflows

The discovery and characterization of microbially produced this compound requires an integrated approach combining advanced cultivation techniques with state-of-the-art analytical technologies. Screening strategies can be broadly divided into two complementary frameworks: cultivation-dependent methods that involve growing microbial isolates under controlled conditions, and cultivation-independent approaches that leverage genomic and metagenomic data to predict biosynthetic potential.

Cultivation-Based Screening Approaches

Cultivation-based methods remain essential for confirming the production of this compound by specific microbial taxa. The MECSUS protocol (Microtiter plate, Elicitors, Combination, Solid phase extraction, UHPLC, Statistical analysis) represents an advanced high-throughput screening platform that introduces elements of incremental novelty in natural product screening programs. This protocol utilizes miniaturized parallel fermentations in 96-well microtiter plates with up to ninety-six different culture media conditions to maximize metabolic diversity [3]. The protocol incorporates several key innovations:

  • Systematic media variation to activate silent biosynthetic gene clusters through nutritional elicitation
  • Parallel extraction procedures using solid-phase extraction to efficiently capture metabolites of varying polarities
  • High-resolution chromatographic separation coupled to mass spectrometry for comprehensive metabolite profiling
  • Statistical analysis of spectral features to identify differentially produced metabolites across conditions

This multifaceted approach allows researchers to explore a broad chemical space while minimizing resource requirements, making it particularly valuable for accessing the natural product diversity of microorganisms that might be overlooked in conventional screening programs.

Computational and Genome Mining Approaches

Genome mining strategies have revolutionized natural product discovery by enabling researchers to predict biosynthetic potential directly from genomic data. The advent of widespread microbial genome sequencing has revealed a previously untapped reservoir of biosynthetic capacity for secondary metabolites, indicating that there are new biochemistries, roles, and applications of these molecules to be discovered [4]. Computational screening for this compound production potential involves:

  • Identification of biosynthetic gene clusters (BGCs) potentially involved in fatty acid amide biosynthesis using tools like antiSMASH
  • Homology searching for genes encoding glycine N-acyltransferases and related conjugating enzymes
  • Comparative genomics to correlate microbial phylogeny with metabolite production potential
  • Metagenomic mining of environmental and host-associated microbial communities to identify novel producers

These computational approaches are particularly valuable for guiding targeted isolation efforts and for understanding the phylogenetic distribution of this compound production capacity across diverse microbial taxa.

Table 1: Comparison of Screening Approaches for this compound

Screening Approach Key Features Advantages Limitations
MECSUS Protocol Miniaturized parallel fermentations, multiple media, UHPLC-MS analysis High-throughput, maximizes metabolic diversity, efficient resource use May miss slow-growing producers, requires cultivation
Traditional Isolation Single strain cultivation, bioactivity-guided fractionation Confirms biological activity, well-established protocols Low-throughput, resource-intensive, redundant compound discovery
Genome Mining In silico BGC prediction, homology searches Culture-independent, guides targeted isolation, predicts novel chemistry Does not confirm metabolite production, limited by database annotations
Metabolomics-Driven LC-MS/MS profiling, molecular networking, database matching Confirms metabolite presence, can link to producing organisms Requires reference standards, limited by analytical sensitivity

Detailed Experimental Protocols

Microbial Cultivation and Metabolite Induction

Protocol for Enhanced Production of this compound

Principle: Variation in the growing environment can significantly impact the quantity and diversity of fungal and bacterial secondary metabolites. This protocol utilizes systematic media optimization to enhance the production of this compound from microbial isolates.

Materials:

  • Microbial isolates (bacterial or fungal)
  • 96-well deep-well microtiter plates
  • Six different liquid media (e.g., ISP2, R2A, M1, CDM, YEME, GYM) [3]
  • Incubator shaker
  • Centrifuge with plate adapters

Procedure:

  • Inoculum Preparation: Prepare fresh inocula of microbial isolates in appropriate seed media. Incubate until mid-logarithmic growth phase (typically 16-48 hours).

  • Media Dispensing: Aliquot 1.5 mL of each test media into wells of 96-deep well plates. Include replicates for statistical analysis.

  • Inoculation: Inoculate each well with 50 μL of standardized inoculum (OD600 ≈ 0.1). Include uninoculated media controls.

  • Incubation: Incubate plates at appropriate temperature (e.g., 28°C for actinomycetes, 37°C for enteric bacteria) with shaking at 250 rpm for 3-7 days.

  • Monitoring: Monitor growth periodically by measuring OD600 using a plate reader.

  • Harvesting: Centrifuge plates at 4,000 × g for 15 minutes to separate biomass from supernatant.

  • Storage: Transfer supernatants to fresh plates and store at -80°C until extraction.

Notes: The ideal growing conditions can vary significantly between organisms. Media that induces high metabolic diversity in one strain may perform poorly for a different organism [3].

Metabolite Extraction and Analysis

Protocol for Metabolite Extraction and UHPLC-MS Analysis

Principle: This protocol describes a solid-phase extraction (SPE) and UHPLC-HRMS method for efficient extraction and detection of this compound from microbial culture supernatants.

Materials:

  • Culture supernatants
  • Solid-phase extraction cartridges (C18, 96-well format)
  • Methanol, acetonitrile, water (LC-MS grade)
  • Formic acid (LC-MS grade)
  • UHPLC system coupled to high-resolution mass spectrometer

Extraction Procedure:

  • Conditioning: Condition SPE cartridges with 1 mL methanol followed by 1 mL water.

  • Loading: Load 1 mL of culture supernatant onto conditioned SPE cartridges.

  • Washing: Wash with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute metabolites with 1 mL of 80% methanol in water containing 0.1% formic acid.

  • Concentration: Evaporate eluents to dryness under nitrogen or vacuum.

  • Reconstitution: Reconstitute dried extracts in 100 μL of 50% methanol in water for LC-MS analysis.

UHPLC-MS Parameters:

  • Column: Waters ACQUITY UPLC HSS T3 C18 (100 mm × 2.1 mm, 1.7 μm)
  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
  • Gradient: 5% B to 95% B over 12 minutes, hold 2 minutes
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 μL
  • MS Detection: High-resolution mass spectrometer (e.g., Q-TOF) in negative ESI mode
  • Mass Range: m/z 50-1200

Identification:

  • Retention Time: ~7.52 minutes (under similar conditions) [1]
  • Exact Mass: [M-H]- ion at m/z 242.1751 (theoretical)
  • Fragmentation: Characteristic fragments at m/z 198.1856 (loss of CO2) and 74.0242 (glycine moiety)
Data Analysis and Bioinformatics

Protocol for Metabolomic Data Processing and Statistical Analysis

Principle: This protocol utilizes computational tools for processing LC-MS data, identifying this compound, and determining its statistical significance across different culture conditions.

Materials:

  • Raw LC-MS data files
  • Software: MZmine, XCMS, or similar for data processing
  • Statistical software (R, SIMCA-P)
  • Databases: HMDB, GNPS, Natural Products Atlas

Procedure:

  • Data Conversion: Convert raw data files to open formats (mzML, mzXML) using ProteoWizard MSConvert.

  • Feature Detection: Use MZmine or XCMS for:

    • Peak detection and alignment
  • Retention time correction
  • Gap filling for missing peaks
  • Metabolite Identification:
    • Search exact mass against databases (HMDB, GNPS) with <5 ppm mass error
  • Compare MS/MS fragmentation patterns with reference spectra
  • Confirm with analytical standard when available
  • Statistical Analysis:
    • Perform principal component analysis (PCA) to visualize sample clustering
  • Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify significant features
  • Apply false discovery rate (FDR) correction to multiple comparisons
  • Molecular Networking: Create molecular networks using GNPS platform to visualize structural relationships between metabolites.

Validation: Spiked recovery experiments using synthetic this compound standard should be performed to validate quantification accuracy.

Applications in Drug Discovery and Development

The discovery that this compound serves as a specific activator of intestinal Tuft-2 cells through Vmn2r26 recognition opens promising avenues for therapeutic intervention [2]. Several potential applications have emerged from understanding this microbial metabolite-host interaction:

Immunomodulatory Therapeutics: The Tuft-2 cell – Vmn2r26 – this compound axis represents a novel regulatory pathway for mucosal immunity. Small molecule agonists or antagonists of this pathway could potentially be developed for treating inflammatory bowel diseases, infectious enteropathies, or metabolic disorders. The detailed understanding of the GPCR-PLCγ2-Ca2+ signaling cascade activated by this compound provides multiple potential intervention points for drug development.

Microbiome-Based Diagnostics: Quantitative analysis of this compound in fecal or blood samples could serve as a biomarker for specific microbial metabolic activities with implications for host health. Integrated analyses of blood microbiome and metabolome have already demonstrated diagnostic potential in myocardial infarction, with similar approaches applicable to gastrointestinal and metabolic disorders [5]. Monitoring fluctuations in this compound levels could provide insights into gut barrier function and immune activation status.

Combination Therapies: Strategic manipulation of the gut microbiome to enhance production of beneficial metabolites like this compound represents a promising approach for adjunctive therapies. This could involve probiotic formulations containing high-producing bacterial strains, prebiotic approaches to stimulate endogenous producers, or dietary interventions designed to provide precursor molecules for biosynthesis.

Table 2: Key Physicochemical and Analytical Properties of this compound

Property Value / Description Application Relevance
Chemical Formula C13H25NO3 Molecular identification
Average Molecular Weight 243.3425 Da Mass spectrometric detection
Monoisotopic Mass 243.1834 Da High-resolution MS identification
Chemical Structure Undecanoic acid conjugated to glycine Structure-activity relationships
Solubility 0.06 g/L in water (predicted) Extraction efficiency considerations
logP 2.93 (predicted) Membrane permeability estimation
HMDB ID HMDB0013286 Database referencing
Predicted Retention Time 7.52 minutes (C18, water-acetonitrile) LC method development
Ionization Mode Negative ESI preferred MS parameter optimization

Technological Advances and Future Perspectives

The field of microbial metabolite screening is undergoing rapid transformation due to several technological breakthroughs that are particularly relevant for the study of specialized metabolites like this compound:

Advanced Analytical Technologies: Developments in mass spectrometry imaging (MSI) now enable spatial mapping of metabolite production in complex microbial communities and host tissues. Ion mobility spectrometry provides an additional separation dimension that improves confidence in metabolite identification. The integration of microED (microcrystal electron diffraction) for natural product structure determination allows for complete structural characterization from microcrystalline material [4].

Synthetic Biology Approaches: Heterologous expression of biosynthetic gene clusters in tractable host organisms enables production of cryptic metabolites that are not observed under laboratory culture conditions [4]. Cell-free expression systems provide a complementary approach for activating silent gene clusters and producing novel metabolites without the constraints of cellular viability [4].

As these technologies mature, we anticipate that the systematic discovery of microbially produced signaling molecules like this compound will provide unprecedented insights into host-microbe communication and yield novel therapeutic agents for a range of chronic diseases. The integration of multidisciplinary approaches—spanning microbiology, analytical chemistry, computational biology, and immunology—will be essential for fully realizing the potential of this research area.

Visualizations and Workflow Diagrams

This compound Immunological Signaling Pathway

G This compound Immunological Signaling Pathway BacterialMetabolite Bacterial this compound Vmn2r26 Vmn2r26 Receptor (Tuft-2 Cell) BacterialMetabolite->Vmn2r26 Recognition GPCR GPCR-PLCγ2 Activation Vmn2r26->GPCR Activates Calcium Ca2+ Release GPCR->Calcium Induces SpiB SpiB Transcription Factor GPCR->SpiB Promotes Expression PGD2 PGD2 Production Calcium->PGD2 Stimulates Production GobletCell Goblet Cell PGD2->GobletCell Signals Mucus Mucus Secretion GobletCell->Mucus Releases Immunity Antimicrobial Immunity Mucus->Immunity Enhances TuftExpansion Tuft-2 Cell Expansion SpiB->TuftExpansion Drives

Integrated Microbial Metabolite Screening Workflow

G Integrated Microbial Metabolite Screening Workflow SampleCollection Sample Collection (Environmental, Fecal, Blood) Cultivation Microbial Cultivation (96-well plates, Multiple Media) SampleCollection->Cultivation DNAExtraction DNA Extraction (16S rRNA sequencing) SampleCollection->DNAExtraction MetaboliteExtraction Metabolite Extraction (Solid-Phase Extraction) Cultivation->MetaboliteExtraction DataProcessing Data Processing (Feature Detection, Alignment) DNAExtraction->DataProcessing Microbial Community Analysis LCMS LC-MS/MS Analysis (UHPLC-HRMS) MetaboliteExtraction->LCMS LCMS->DataProcessing Metabolite Profiling StatisticalAnalysis Statistical Analysis (PCA, OPLS-DA) DataProcessing->StatisticalAnalysis MetaboliteID Metabolite Identification (Database Matching, GNPS) StatisticalAnalysis->MetaboliteID FunctionalValidation Functional Validation (In vitro and In vivo assays) MetaboliteID->FunctionalValidation

References

N-Undecanoylglycine Basic Properties & Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known physicochemical properties of N-Undecanoylglycine. Please note that key experimental solubility data in common solvents is not available in the literature I found.

Property Value / Description Source / Notes
Chemical Formula C13H25NO3 [1] [2]
IUPAC Name 2-undecanamidoacetic acid [2]
Description An acylglycine with an 11-carbon fatty acid chain as the acyl moiety. [2]
Water Solubility (Predicted) 0.06 g/L ALOGPS prediction; experimental data not available [2]
logP (Predicted) 3.48 ALOGPS prediction; indicates lipophilicity [2]
pKa (Strongest Acidic) 4.05 (predicted) ChemAxon [2]
Rule of Five Yes Suggests good drug-likeness potential [2]
Stability Issues Information not available Specific stability studies under various conditions (pH, temperature) were not located.

General Strategies for Solubilization & Stability

For troubleshooting solubility and stability, here are some general methodologies you can adapt for this compound based on standard pharmaceutical practices [3].

Technique Principle Example Methodology
pH Adjustment Alters the ionization state of the molecule to increase aqueous solubility. Prepare buffer solutions at different pH values (e.g., pH 2.0, 7.4). Add an excess of the compound and agitate for 24-72 hours at a constant temperature. Filter and analyze the concentration in the supernatant. [3]
Cosolvency Uses water-miscible organic solvents to reduce the dielectric constant of the medium, enhancing solubility. Prepare water-solvent mixtures (e.g., ethanol, methanol, PEG). Add an excess of the compound and agitate. Determine solubility after filtration. [3]
Complexation Entrapping or forming a complex with another molecule (e.g., cyclodextrins) to enhance solubility and stability. Add an excess of the compound to aqueous solutions containing different concentrations of a complexing agent. Shake the mixtures, filter, and analyze the dissolved concentration. [3]
Micellar Solubilization Uses surfactants at concentrations above their critical micelle concentration to solubilize hydrophobic compounds within micelles. Add the compound to surfactant solutions (e.g., polysorbates, sodium lauryl sulfate) above their CMC. Shake, then filter and analyze. [3]

Suggested Experimental & Analytical Workflow

For a systematic approach, you can follow this general workflow to generate your own data.

Start Start: Solubility & Stability Testing P1 1. Pre-formulation Analysis • Define physicochemical properties • Predict stability issues Start->P1 P2 2. Select Technique(s) • pH adjustment • Cosolvency • Complexation • Micellar solubilization P1->P2 P3 3. Conduct Solubility Study • Shake-flask method • Equilibrium for 24-72h • Filter and analyze P2->P3 P4 4. Analytical Verification • HPLC assay for concentration • Check for degradation P3->P4 P5 5. Stability Assessment • Monitor over time under various conditions (temp, pH) P4->P5 End Optimized Formulation P5->End

A validated HPLC/UV method is crucial for accurate quantification in solubility and stability studies. While a specific method for this compound was not found, you can adapt a general approach as follows [4]:

  • Instrument: Standard HPLC system with UV detector.
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A mixture of aqueous buffer (e.g., phosphate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic mode.
  • Detection: UV detection at a wavelength suitable for the compound (requires spectral analysis).
  • Validation: The method should be validated for parameters like linearity, precision, accuracy, and specificity to ensure reliable results [4].

FAQs for Technical Support

Here are some anticipated frequently asked questions for your support center.

Q1: What is the best way to store this compound for long-term stability? While specific studies are lacking, a standard practice for lab chemicals is storing them as a solid at -20°C or -80°C in a tightly sealed, desiccated container to minimize moisture and oxidative degradation. For solutions, consider the solvent and prepare them fresh if possible.

Q2: I cannot dissolve this compound in aqueous buffers. What should I do? Given its predicted low water solubility, you should employ solubilization strategies.

  • Start with cosolvency: Try dissolving it in a small volume of a water-miscible solvent like DMSO, ethanol, or methanol, then dilute with your aqueous buffer.
  • Explore pH adjustment: Test solubility in buffers above and below its predicted pKa (4.05) to see if ionization improves dissolution.
  • Consider complexing agents like cyclodextrins or surfactants like Tween 80.

Q3: How can I accurately measure the concentration of this compound in my experiments? Using a validated HPLC/UV method is highly recommended. You will need to develop and validate this method for your specific conditions to ensure the accuracy and precision of your measurements and to check for any degradation products that might form during processing or storage [4].

Important Notes and Next Steps

  • Data Limitations: The solubility and stability data for this compound is not available in the accessed literature. The values provided are predictions, and the methodologies are generalized from pharmaceutical best practices.
  • Experimental Necessity: You will likely need to conduct foundational experiments to determine the exact solubility profile and stability behavior of this compound under your specific experimental conditions.
  • Biological Context: this compound is a bacterial metabolite sensed by the immune system via the vomeronasal receptor Vmn2r26 on intestinal Tuft-2 cells, which initiates an antimicrobial pathway [5]. This biological role may provide context for your research goals.

References

N-Undecanoylglycine LC-MS ionization efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Your Analyte and Ionization Mode

N-Undecanoylglycine is an acylglycine characterized by an amidoacetic acid moiety with a C-11 fatty acid group [1]. Its structure suggests it should ionize well in negative ion mode due to the carboxylic acid group, which can readily donate a proton to form a (M-H)- ion [2].

For electrospray ionization (ESI), the initial step is always to choose the polarity that matches the charge of your analytes. Acidic compounds like this compound typically produce the strongest signal in negative ion mode [2].

Strategies for Optimizing Ionization Efficiency

You can improve the signal for this compound by systematically adjusting several key areas of your LC-MS method. The following table summarizes the main parameters to investigate.

Optimization Area Key Parameters to Investigate Expected Impact / Consideration
LC Conditions [3] Column chemistry (e.g., C18, HILIC), mobile phase composition (e.g., pH, buffers), gradient program. Affects separation, peak shape, and can mitigate ion suppression from the matrix.
MS Source Parameters [2] Capillary voltage, desolvation temperature, nebulizing and drying gas flow rates. Critical for stable spray formation and efficient droplet desolvation to release gas-phase ions.
Sample Preparation [2] Solid-phase extraction (SPE), protein precipitation, filtration. Removes matrix components that cause ion suppression, thereby improving signal-to-noise ratio.

Beyond these general parameters, research on glycan analysis in negative-ion mode provides a useful principle: there is an interplay between a molecule's lipophilicity (which promotes ionization by orienting molecules to the droplet surface) and the presence of acidic groups (which are readily deprotonated) [4]. For this compound, the long undecanoyl chain provides hydrophobicity, while the carboxylic acid group provides the charge site, making it a good candidate for negative-mode ESI.

A Workflow for Systematic Troubleshooting

The process of optimizing your method can be visualized as a logical workflow. The diagram below outlines key steps from initial setup to advanced techniques.

workflow Start Start: Suspected Low Ionization Efficiency ConfirmMode 1. Confirm Negative Ion Mode Start->ConfirmMode LCOpt 2. Optimize LC Conditions ConfirmMode->LCOpt MSOpt 3. Tune MS Source Parameters LCOpt->MSOpt Prep 4. Clean Up Sample MSOpt->Prep CheckSignal Signal Improved? Prep->CheckSignal Re-test CheckSignal->LCOpt No Advanced 5. Explore Advanced Techniques CheckSignal->Advanced Yes

If basic optimization isn't sufficient, consider these advanced approaches:

  • High-Resolution MS (HRMS): Use for accurate mass measurement and structural elucidation, which can help confirm the identity of your analyte and detect potential interferences [3].
  • Tandem MS (MS/MS): Use to generate fragment ions for definitive structural confirmation [3].
  • Derivatization: While not required for this compound's carboxylic acid, investigating derivatization techniques used for neutral molecules can provide alternative strategies if needed [4] [5].

Frequently Asked Questions

What are the most common causes of poor sensitivity in LC-MS? Poor sensitivity often stems from ion suppression from the sample matrix, suboptimal tuning of the MS source parameters (like capillary voltage and desolvation temperature), or using LC conditions that do not adequately separate the analyte from interfering compounds [2].

How can I tell if I'm experiencing ion suppression? A common test is the post-column infusion experiment. You infuse a standard of your analyte directly into the MS source while injecting a blank sample extract. A dip in the baseline signal when the matrix components elute indicates ion suppression at that retention time [3].

My signal is unstable. What should I check? Unstable signal can be caused by an improperly set capillary voltage. This voltage is responsible for maintaining a stable and reproducible spray; if set incorrectly, it can lead to variable ionization and poor precision [2].

References

N-Undecanoylglycine sample preparation metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties & Biological Significance

What is N-Undecanoylglycine and why is it biologically relevant?

This compound is an acylglycine with a C-11 fatty acid group as the acyl moiety [1]. These compounds possess a common amidoacetic acid moiety and are normally minor metabolites of fatty acids [1] [2].

Key biological functions identified in recent research:

  • Bacterial Immunity Sensor: Acts as a bacterial metabolite sensed by intestinal Tuft-2 cells via vomeronasal receptor Vmn2r26 to exert antimicrobial immunity [3]
  • Therapeutic Response Biomarker: Identified as a predictive biomarker for treatment outcome of Fufang Duzhong Jiangu Granules in Kashin-Beck disease patients [4]
  • Bone Health Indicator: Shows positive correlation with bone mineral density in osteopenia and osteoporosis studies [5]

Experimental Protocols & Methodologies

Plasma Sample Preparation for LC-MS Analysis

Table: Plasma Metabolite Extraction Protocol [4]

Step Parameter Specification
Sample Collection Volume 5 mL peripheral blood
Centrifugation 1200g for 10min, then 13000g for 2min
Metabolite Extraction Extraction Solvent 400μl methanol per 100μl plasma
Mixing Vortex thoroughly
Centrifugation 20000g for 15 minutes
Post-processing Transfer supernatant, dry under vacuum
Storage Resuspend in 100μl 80% methanol, store at -80°C
LC-MS Analysis Conditions

Table: Chromatography and Mass Spectrometry Parameters [4]

Component Parameter Specification
Chromatography System Instrument UltiMate 3000 UPLC System (Thermo Fisher)
Column ACQUITY UPLC T3 column
Temperature 40°C
Flow Rate 0.3 ml/min
Mobile Phase Solvent A 5mM ammonium acetate + 5mM acetic acid
Solvent B Acetonitrile
Gradient Elution 0-0.8min 2% B
0.8-2.8min 2-70% B
2.8-5.6min 0-90% B
5.6-6.4min 90-100% B
6.4-8.0min 100% B
8.0-8.1min 100-2% B
8.1-10min 2% B
Mass Spectrometry Instrument TripleTOF 6600 (SCIEX)
Ionization Modes Positive and negative ion modes
Mass Range 60-1200 Da
Ion Spray Voltage +5000V (positive), -4500V (negative)

Experimental Workflow Visualization

workflow cluster_sample_prep Sample Preparation Phase cluster_lcms_analysis LC-MS Analysis Phase cluster_data_analysis Data Analysis & Interpretation SP1 Plasma Collection (5mL blood, centrifugation) SP2 Metabolite Extraction (400μl methanol per 100μl plasma) SP1->SP2 SP3 Centrifugation (20,000g for 15 min) SP2->SP3 SP4 Supernatant Processing (Dry under vacuum, resuspend) SP3->SP4 SP5 Sample Storage (-80°C in 80% methanol) SP4->SP5 LC1 Chromatographic Separation (UPLC T3 column, 40°C) SP5->LC1 Prepared sample LC2 Gradient Elution (10min acetonitrile/water) LC1->LC2 MS1 Mass Spectrometry (TripleTOF 6600, positive/negative mode) LC2->MS1 MS2 Data Acquisition (60-1200 Da mass range) MS1->MS2 MS3 Data Processing (XCMS, CAMERA, metaX) MS2->MS3 DA1 Metabolite Annotation (HMDB, KEGG databases) MS3->DA1 Processed data DA2 Statistical Analysis (PCA, PLS-DA, VIP > 1) DA1->DA2 DA3 Biomarker Validation (ROC curve analysis) DA2->DA3

Sample Preparation to Analysis Workflow

Signaling Pathway Visualization

pathway cluster_bacterial Bacterial Source cluster_tuft_cell Tuft-2 Cell Sensing cluster_immune Immune Activation Bacteria Bacterial Infection Metabolite This compound Secretion Bacteria->Metabolite Receptor Vmn2r26 Receptor Activation Metabolite->Receptor Signaling GPCR-PLCγ2 Signaling Axis Receptor->Signaling Calcium Ca²⁺ Signal Activation Signaling->Calcium PGD2 Prostaglandin D2 (PGD2) Production Calcium->PGD2 SpiB SpiB Transcription Factor Expression Calcium->SpiB Goblet Goblet Cell Activation PGD2->Goblet SpiB->Receptor Tuft-2 cell expansion Mucus Enhanced Mucus Secretion Goblet->Mucus Immunity Antibacterial Immunity Mucus->Immunity

This compound Immunological Signaling Pathway

Technical Specifications & Properties

Table: Physicochemical Properties of this compound [1] [2]

Property Value Method
Chemical Formula C₁₃H₂₅NO₃ -
Average Molecular Weight 243.3425 g/mol -
Monoisotopic Mass 243.183443671 g/mol -
IUPAC Name 2-undecanamidoacetic acid -
SMILES CCCCCCCCCCC(=O)NCC(O)=O -
Water Solubility 0.06 g/L Predicted (ALOGPS)
logP 3.48 Predicted (ALOGPS)
pKa (Strongest Acidic) 4.05 Predicted (ChemAxon)
Hydrogen Bond Donors 2 -
Hydrogen Bond Acceptors 3 -
Rotatable Bonds 11 -

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control steps in this compound analysis?

  • Sample Collection: Use proper anticoagulants and immediate centrifugation at 1200g for 10 minutes [4]
  • Extraction Efficiency: Maintain 4:1 methanol-to-plasma ratio for optimal metabolite recovery [4]
  • Instrument Calibration: Include quality control samples after every 10 test samples to ensure LC-MS system stability [4] [5]
  • Process Monitoring: Use internal standards to monitor extraction and digestion efficiency where applicable [6]

Q2: How can I improve detection sensitivity for this compound?

  • Chromatography: Use ACQUITY UPLC T3 column with optimized acetonitrile/water gradient [4]
  • Mass Spectrometry: Employ high-resolution instruments like TripleTOF 6600 with both positive and negative ion mode switching [4]
  • Sample Cleanup: Implement HILIC solid-phase extraction to remove interfering compounds [7]

Q3: What are the common pitfalls in this compound analysis and how to avoid them?

  • Contamination: Use LC-MS grade solvents and avoid plasticizers [8]
  • Degradation: Store samples at -80°C in 80% methanol and limit freeze-thaw cycles [4]
  • Ion Suppression: Implement proper sample cleanup and chromatographic separation [7] [4]

Troubleshooting Guide

Table: Common Issues and Solutions

Problem Possible Cause Solution
Low Signal Intensity Incomplete extraction Increase methanol:plasma ratio to 4:1 [4]
Ion suppression Optimize LC gradient; implement HILIC SPE cleanup [7]
Poor Chromatography Column degradation Replace UPLC T3 column; use guard column [4]
Mobile phase contamination Use fresh LC-MS grade solvents daily
Inconsistent Results Sample degradation Strict temperature control (-80°C storage) [4]
Instrument drift Run QC samples every 10 injections [4] [5]

References

N-Undecanoylglycine: Biological Role & Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the compound's function and characteristics is the first step in troubleshooting its use.

  • Biological Function and Signaling Pathway: A 2022 study identified that the bacterial metabolite N-Undecanoylglycine is sensed by intestinal Tuft-2 cells as part of an innate immune response. The process involves a specific signaling pathway [1].
  • Key Chemical and Physical Properties: The table below summarizes predicted properties of this compound that are critical for planning experiments, particularly concerning solubility and handling [2].
Property Value / Description Experimental Consideration
IUPAC Name 2-undecanamidoacetic acid -
Chemical Formula C13H25NO3 -
Molecular Weight 243.34 g/mol For calculating molar solutions.
Water Solubility 0.06 g/L (Predicted) Low solubility is a key challenge; may require solvents like DMSO or ethanol.
logP 3.48 (Predicted) Indicates high lipophilicity.
pKa (Strongest Acidic) 4.05 Ionization state changes with pH.

The following diagram illustrates the documented signaling pathway activated by this compound in Tuft-2 cells [1].

Strategies for Culture Media Optimization

A 2023 systematic review outlines algorithmic approaches for optimizing cell culture media, which can be directly applied to finding the effective concentration of this compound [3]. The general workflow is as follows.

G Iterative Media Optimization Workflow Start 1. Define Problem (Components, Ranges, Objective) InitialDOE 2. Initial Design of Experiment (e.g., Random Sampling) Start->InitialDOE Experiment 3. Run Experiment & Collect Response Data InitialDOE->Experiment Algorithm 4. Algorithm Proposes New Candidates Experiment->Algorithm Algorithm->Experiment Next Iteration Decision 5. Termination Condition Met? Algorithm->Decision Decision->Experiment No End Optimal Condition Found Decision->End Yes

You can implement this workflow using various computational strategies [3]:

  • Single-Objective vs. Multi-Objective Optimization: Most common is single-objective (e.g., maximizing a specific immune response). Multi-objective is used when balancing competing goals (e.g., maximizing response while minimizing cost).
  • Algorithm Selection: The choice depends on experimental budget and complexity.
    • For limited iterations (~10): Direct search methods (e.g., Nelder-Mead) or Bayesian Optimization are efficient.
    • For complex, noisy response landscapes: Surrogate model-based methods (e.g., Gaussian Process Regression) or metaheuristics (e.g., Evolutionary Algorithms) are robust.
  • Factor Value Type: Decide if this compound concentration will be tested as a continuous variable (most precise) or in discrete levels (simplifies experimentation).

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges based on general cell culture principles and the search results.

Q1: this compound does not dissolve properly in my aqueous culture medium. What should I do? A: Due to its low aqueous solubility [2], first dissolve it in a small volume of a compatible solvent like DMSO or ethanol. Ensure the final solvent concentration in the culture medium is non-cytotoxic (typically ≤0.1-0.5%). A vehicle control with the same solvent concentration must be included in your experiments.

Q2: My primary cell culture is being overgrown by fibroblasts, obscuring the response I want to measure. How can I address this? A: Fibroblast overgrowth is a common issue in primary culture [4]. You can:

  • Optimize the isolation method: Using a combination of enzymatic digestion (e.g., with hyaluronidase and collagenase) and differential centrifugation can help separate cell populations [4].
  • Use selective media: Exploit differences in adhesion speed or use media formulations that selectively inhibit fibroblast growth.

Q3: I have a large number of conditions to test. How can I screen them efficiently? A: For high-throughput screening, consider adapting fluorescent-based methods [5] [6].

  • Fluorescent Reporter Cells: If this compound activates a specific pathway (e.g., SpiB), create a reporter cell line where a fluorescent protein (e.g., GFP) is under the control of a SpiB-responsive promoter. Cells with a stronger response will fluoresce more brightly.
  • Fluorescence-Activated Cell Sorting (FACS): Use FACS to isolate the most fluorescent cells from a large library, effectively enriching for populations that respond strongly to this compound [5].

Q4: My experimental results are noisy and not reproducible. How can I improve reliability? A: Noisy data is a recognized challenge in cell culture optimization [3].

  • Robotic Automation: Using robotic systems for liquid handling and culture ensures high precision and logs all operations, drastically improving reproducibility [7].
  • Account for Noise in Algorithms: When using an optimization algorithm, inform it that your data is noisy. Methods like Bayesian Optimization are naturally robust to a degree of noise [3].

Suggested Experimental Protocol

Based on the gathered information, here is a proposed protocol to initiate the optimization of this compound concentration.

  • Stock Solution Preparation:

    • Dissolve this compound in high-grade DMSO to create a concentrated stock solution (e.g., 100 mM).
    • Aliquot and store at -20°C.
  • Preliminary Cytotoxicity & Activity Range-Finding:

    • Treat your target cells (e.g., Tuft-2 cells or a relevant model) with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM), keeping the DMSO concentration constant.
    • Measure cell viability (e.g., with an MTT assay) and your preliminary activity readout (e.g., a qPCR for SpiB). This will identify a non-toxic concentration range that shows biological activity.
  • Initial Design of Experiment (DoE):

    • Within the active range, select 3-5 concentration levels for initial testing.
    • Use a simple design, such as a full factorial, if combining with other factors, or a simple dose-response curve.
  • Iterative Optimization:

    • Measure the response (e.g., PGD2 production, gene expression, or a functional immune assay).
    • Input the data (Concentration, Response) into your chosen optimization algorithm (e.g., Bayesian Optimizer).
    • Allow the algorithm to propose the next set of concentrations to test in the following iteration.
    • Continue until the response is maximized and no longer improves.

The search results provide a strong foundation for the biological role of this compound and modern optimization methodologies. The key is to apply these general principles systematically to your specific cellular system.

References

N-Undecanoylglycine receptor binding affinity assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Binding Affinity Parameters

When you determine the binding affinity of N-Undecanoylglycine for a receptor, you will primarily work with the parameters in the table below. These are used to quantify the strength and nature of the interaction.

Parameter Symbol Definition Experimental Significance
Dissociation Constant Kd Concentration of ligand required to occupy 50% of receptors at equilibrium. [1] Lower Kd indicates higher binding affinity. Measured in molarity (M). [1]
Inhibition Constant Ki Concentration of an unlabeled ligand (e.g., this compound) needed to displace 50% of a bound reference ligand. [2] Lower Ki indicates stronger binding affinity for the receptor. Often derived from IC50. [3] [2]
Half-Maximal Inhibitory Concentration IC50 Concentration of a competing ligand that inhibits specific binding of a reference ligand by 50%. [4] A direct, measurable value from competition assays. Used to calculate Ki. [4]
Association Rate Constant kon Rate at which the ligand binds to the receptor (M-1s-1). [1] Governs how quickly binding reaches equilibrium. [1]
Dissociation Rate Constant koff Rate at which the ligand-receptor complex dissociates (s-1). [1] Governs the stability of the ligand-receptor complex. [1]

The relationship between these parameters is defined by the equation: Kd = koff / kon. [1] At equilibrium, the fraction of receptors bound by a ligand follows a sigmoidal relationship when plotted against the ligand concentration on a log scale. The Kd can be read directly from this curve, as it equals the ligand concentration [L] at which 50% of the receptors are occupied. [1]

saturation_binding_curve Typical Saturation Binding Curve cluster_curve Typical Saturation Binding Curve origin L1 origin->L1 x1 [L] origin->x1 Free Ligand Concentration [L] y1 Bound/Total L1->y1 Fraction of Receptors Bound L2 end end L2->end kd_line Kd = [L] at 50% Bound curve Saturation Binding Curve kd_line->curve fifty_pct 50% Bound fifty_pct->curve

Common Assay Methodologies

Here are the core methodologies used to determine the binding parameters for a ligand like this compound. The choice of assay depends on your specific receptor, available equipment, and the information you need (e.g., just Kd, or full kinetic data).

Method Core Principle Key Measurement Best for this compound...
Saturation Binding [4] Incubate receptor with increasing concentrations of a labeled ligand. Kd and Bmax (receptor density). ...if a labeled version (e.g., radioactive or fluorescent) is available.
Competition Binding [4] [5] Incubate receptor with a fixed concentration of labeled reference ligand and increasing concentrations of unlabeled this compound. IC50, from which Ki is calculated. [4] ...as a first step, using an unlabeled compound against a known ligand.
Kinetic Cell-Based Assays [1] [4] Monitor binding of a labeled ligand to receptors on live cells in real-time. Direct measurement of kon and koff, allowing Kd calculation. [4] ...to understand the kinetics of binding (on/off rates) in a near-physiological environment.
ELISA-Based Binding [5] Receptor is immobilized on a plate; binding of ligand is detected via an enzyme-linked antibody. Kd or IC50, depending on the setup. ...a label-free, accessible method that doesn't require specialized equipment.
Microscale Thermophoresis (MST) [6] Fluorescence is measured as molecules move through a temperature gradient; binding changes molecular properties. Kd. ...working with complex samples like membrane fragments, avoiding full receptor purification.

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in binding assays.

Low Signal-to-Noise Ratio
  • Problem: The specific binding signal is too weak to distinguish from background noise.
  • Solutions:
    • Optimize Ligand Concentration: Ensure the labeled ligand concentration is around its Kd value for optimal detection. [1]
    • Reduce Non-Specific Binding (NSB): Include a high concentration of unlabeled ligand in control wells to measure and subtract NSB. [7] For cell membrane assays, diluting the fluorescent ligand in membrane fragments lacking the target receptor (e.g., from wild-type cells) can improve the signal amplitude. [6]
    • Increase Receptor Concentration: Use a higher density of receptors, but be cautious of ligand depletion.
Ligand Depletion
  • Problem: A significant fraction of the free ligand is bound to receptors, violating the assumption that free ligand concentration is constant and equal to the added concentration. This leads to an overestimation of Kd (lower apparent affinity). [1]
  • Solutions:
    • Use a receptor concentration that is much lower than the Kd value ([R] < 0.1 * Kd). [1]
    • If high receptor concentration is unavoidable, use complex equations that account for the depletion in your data analysis. [1]
Failure to Reach Equilibrium
  • Problem: The binding reaction is not allowed enough time to reach a steady state, resulting in inaccurate Kd values. [1]
  • Solutions:
    • Determine Equilibrium Time: The time to reach equilibrium depends on the koff and the concentration of ligand ([L]) relative to its Kd. A useful parameter is the half-time of equilibrium: t1/2 = ln(2) / [ koff * (1 + [L]/Kd) ]. [1]
    • Incubate Sufficiently: Allow the reaction to proceed for at least 5 times the t1/2 to achieve over 97% of the final equilibrium value. [1]
    • Validate with Real-Time Kinetics: Using real-time kinetic assays can directly show when the plateau is reached. [4]
High Non-Specific Binding
  • Problem: The ligand sticks to surfaces like assay tubes, plate walls, or non-target membrane components, reducing the specific signal and complicating data interpretation.
  • Solutions:
    • Use Blocking Agents: Include inert proteins like BSA (1-5%) in the assay buffer to block binding sites. [5]
    • Add Carrier Proteins: For hydrophobic ligands, additives like CHAPS can help reduce NSB.
    • Optimize Wash Steps: Increase the number or volume of washes with buffer containing mild detergents (e.g., 0.01% Tween-20). [5]

Experimental Protocol: Competitive Binding Assay (ELISA Format)

This is a detailed protocol for a common competition binding assay, which is highly suitable for initial characterization of this compound. [5]

competitive_binding_workflow Competitive Binding Assay Workflow step1 1. Coat Plate with Receptor step2 2. Block with BSA step1->step2 step3 3. Add Mixture of Labeled Ligand and this compound step2->step3 step4 4. Add Detection Antibodies step3->step4 step5 5. Add Substrate & Measure Signal step4->step5 step6 6. Analyze Data for IC50/Ki step5->step6

Overview: This method determines the Ki of this compound by its ability to compete with a fixed concentration of a labeled reference ligand for binding to an immobilized receptor. [5]

Materials:

  • Receptor: Purified target receptor.
  • Ligands: this compound (unlabeled) and a known, labeled reference ligand (e.g., His-tagged).
  • Buffers: Carbonate coating buffer (pH 9.6), PBS with 0.05% Tween-20 (wash buffer), 5% BSA in PBS (blocking buffer).
  • Antibodies: Primary anti-tag antibody (e.g., anti-His) and an HRP-conjugated secondary antibody.
  • Detection: TMB substrate and stop solution (e.g., 1M H2SO4).
  • Equipment: 96-well plate, plate reader.

Procedure:

  • Coat Plate: Dilute the receptor in carbonate buffer. Add 100 µL per well to a 96-well plate. Cover and incubate overnight at 4°C. [5]
  • Wash: Decant the coating solution and wash the plate three times with wash buffer. [5]
  • Block: Add 200 µL of 5% BSA blocking buffer per well. Incubate for 2 hours at room temperature with gentle swirling. Empty and wash the plate three times. [5]
  • Prepare Mixture: Prepare a fixed concentration of the labeled reference ligand (e.g., 10 ng/mL). Prepare a series of increasing concentrations of this compound (e.g., from 10 nM to 100 µM). [5]
  • Incubate with Ligands: To the wells, add:
    • Test wells: 50 µL of labeled ligand + 50 µL of an this compound concentration.
    • Max binding control: 50 µL of labeled ligand + 50 µL of PBS (no competitor).
    • Blank: 100 µL of PBS (no ligand).
    • Incubate for 2 hours at room temperature. [5]
  • Detect Bound Ligand: Wash the plate three times. Add 100 µL of primary antibody solution per well. Incubate for 2 hours at room temperature. Wash three times. Add 100 µL of HRP-conjugated secondary antibody solution. Wrap plate in foil and incubate for 45 minutes at room temperature. Wash three times. [5]
  • Develop and Read: Add 100 µL of freshly prepared TMB substrate to each well. Incubate for 15-30 minutes in the dark until color develops. Stop the reaction by adding 50 µL of stop solution. Immediately read the absorbance at 450 nm. [5]

Data Analysis:

  • Calculate the specific binding for each well: Specific Binding = (Absorbance_test - Absorbance_blank).
  • Normalize the data as a fraction of the maximum binding (control with no competitor).
  • Plot the fraction of bound receptor (Y-axis) against the logarithm of the this compound concentration (X-axis).
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  • Calculate the Ki using the Cheng-Prusoff equation: [4] Ki = IC50 / (1 + [L]/KdL) Where:
    • [L] is the concentration of the labeled reference ligand used in the assay.
    • KdL is the dissociation constant of the labeled reference ligand.

References

reducing N-Undecanoylglycine background interference

Author: Smolecule Technical Support Team. Date: February 2026

The N-Undecanoylglycine Sensing Pathway

This compound is a bacterial metabolite sensed by intestinal Tuft-2 cells as part of an innate immune response. The signaling pathway is initiated when this metabolite is detected [1] [2].

Below is a visualization of this pathway, which illustrates the sequence of events from metabolite sensing to the final immune response.

G A Bacterial Infection B Production of This compound A->B C Sensing by Tuft-2 Cell via Vmn2r26 Receptor B->C D Activation of GPCR-PLCγ2 Axis C->D F Production of Prostaglandin D2 (PGD₂) C->F Promotes SpiB    Transcription Factor E Release of Calcium (Ca²⁺) D->E E->F F->C Positive Feedback G Enhanced Mucus Secretion in Goblet Cells F->G H Antibacterial Immunity G->H

This pathway functions as a positive feedback loop. The activation of Vmn2r26 not only initiates the immune response but also promotes the expression of the SpiB transcription factor, which is responsible for the development and expansion of Tuft-2 cells upon bacterial challenge [1]. This mechanism ensures a robust and sustained defense.

This compound Chemical and Physical Properties

Understanding the compound's properties is crucial for developing detection methods and troubleshooting interference. Here is a summary of its key characteristics:

Property Value / Description Relevance to Experimentation
Chemical Formula C₁₃H₂₅NO₃ Defines basic molecular structure [3] [4].
Average Molecular Weight 243.3425 g/mol Important for mass spectrometry-based detection [3] [4].
IUPAC Name 2-undecanamidoacetic acid Standard chemical identifier [3] [4].
Solubility (Predicted) 0.06 g/L in water Suggests low solubility in aqueous buffers, which could lead to non-specific binding or loss in sample prep [3] [4].
Predicted logP 2.93 - 3.48 Indicates moderate hydrophobicity; may cause interference in assays by binding to proteins or plastics [3] [4].
pKa (Strongest Acidic) 4.05 Molecule is negatively charged at physiological pH, influencing its behavior in separation techniques like HPLC or CE [3] [4].

Troubleshooting Guide: Addressing Background Interference

While direct protocols for this compound are not available, you can apply these general principles to manage interference based on its properties.

  • Assay Principle Considerations: The core research identifies this compound as a signaling molecule detected by the Vmn2r26 receptor [1]. In a different context, a patent shows that background in molybdate-dye protein assays can be reduced by adding compounds like phytic acid [5]. This highlights that the strategy for reducing interference is highly specific to your assay's underlying chemistry. You must first identify the source of your background signal.
  • Separation Techniques: Given its physicochemical properties, techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Capillary Electrophoresis (CE) are well-suited for separating this compound from complex biological mixtures before detection. The predicted retention times and collision cross-sections available in databases can help you develop and optimize your chromatographic methods [3].
  • Signal Processing for Complex Mixtures: If you are using a sensor-based detection system (e.g., electronic nose), the problem can be framed as a "Blind Source Separation" issue. Algorithms like Independent Component Analysis (ICA) can be employed to decompose a complex signal and isolate the component specific to your target metabolite from background interference [6].

Frequently Asked Questions

What is the primary biological source of this compound? It is a bacterial metabolite produced during infection and is sensed by the host's immune system, specifically by intestinal Tuft-2 cells [1] [2].

Why is understanding the signaling pathway important for troubleshooting? Knowing the biological context is crucial. If your experiment involves cell-based assays, factors that influence Tuft-2 cell biology (cell type, receptor expression, co-factors) could be misinterpreted as "background interference." The pathway diagram helps you pinpoint which step in the process might be affected.

References

N-Undecanoylglycine metabolic degradation pathways

Author: Smolecule Technical Support Team. Date: February 2026

N-Undecanoylglycine at a Glance

This compound is an acylglycine where a C11 fatty acid (undecanoic acid) is conjugated to glycine, forming an N-acylglycine [1]. The table below summarizes its core characteristics.

Property Description
Chemical Name This compound [1]
Synonym(s) 2-Undecanamidoacetic acid, Acylglycine C:11 [1]
Chemical Formula C₁₃H₂₅NO₃ [1]
Average Molecular Weight 243.34 g/mol [1]
IUPAC Name 2-undecanamidoacetic acid [1]
SMILES CCCCCCCCCCC(=O)NCC(O)=O [1]
Classification N-acyl-alpha amino acid [1]
Primary Known Role Bacterial metabolite sensed by the intestinal immune system [2]

Known Biological Functions & Pathways

Current evidence points to a signaling role for this compound rather than a conventional metabolic substrate.

  • Immune Signaling Molecule: this compound is a bacterial metabolite identified as a potent activator of intestinal Tuft-2 cells [2].
  • Receptor & Signaling Pathway: It is specifically sensed by the vomeronasal receptor Vmn2r26 on Tuft-2 cells. This triggers a GPCR-PLCγ2-Ca²⁺ signaling axis, leading to the production of prostaglandin D2 (PGD₂), which in turn drives mucus secretion from goblet cells to exert antibacterial immunity [2]. The following diagram illustrates this pathway.

G BacterialMetabolite This compound Receptor Vmn2r26 Receptor BacterialMetabolite->Receptor GPCR GPCR-PLCγ2 Signaling Receptor->GPCR Calcium Ca²⁺ Release GPCR->Calcium PGD2 PGD2 Production Calcium->PGD2 Immunity Mucus Secretion (Antibacterial Immunity) PGD2->Immunity

  • Clinical Biomarker Potential: A 2024 clinical study identified this compound as one of several potential plasma biomarkers for predicting patient response to Fufang Duzhong Jiangu Granules treatment for Kashin-Beck disease [3]. This suggests its levels can be diagnostically relevant.

Experimental Detection & Quantification

For researchers analyzing this compound, the following table collates key experimental parameters from recent studies.

Analysis Method Sample Type Key Experimental Conditions / Findings Source
LC-MS (Metabolomics) Human Plasma Column: ACQUITY UPLC T3 (Milford, USA). Mobile Phase: (A) 5mM ammonium acetate + 5mM acetic acid; (B) Acetonitrile. Gradient: 2-100% B over 8.1 min. MS: TripleTOF 6600, positive/negative ion mode [3]. [3]
Predicted Chromatography - Multiple RP and HILIC methods with predicted retention times (e.g., 7.52 min on Waters UPLC BEH C18) [1]. [1]
Predicted Properties - LogP: ~3.48 (ALOGPS). Water Solubility: 0.06 g/L. pKa (Strongest Acidic): 4.05 [1]. [1]

Troubleshooting Common Research Scenarios

Here are solutions to some specific problems you might encounter in your research.

Q1: How can I experimentally demonstrate that this compound directly binds to the Vmn2r26 receptor?

  • Recommended Protocol: A combination of in vitro cellular assays and genetic knockout models is considered a robust approach [2].
    • Cell-Based Assay: Use HEK293 or a similar cell line engineered to stably express the Vmn2r26 receptor. As a readout, co-transfect a reporter construct (e.g., NFAT-luciferase) that responds to GPCR activation.
    • Stimulate & Measure: Stimulate these cells with purified, synthetic this compound and measure downstream signaling, such as calcium flux (using Fura-2 AM dye) or luciferase activity.
    • Control Experiments:
      • Use Vmn2r26-deficient cells (CRISPR/Cas9 knockout) as a negative control to confirm signal specificity.
      • Test structurally similar but distinct metabolites to establish ligand specificity.

Q2: My LC-MS detection of this compound in plasma has low sensitivity. How can I improve it?

  • Optimization Steps:
    • Sample Prep: Ensure efficient protein precipitation. The cited method uses methanol precipitation (100µL plasma + 400µL methanol), followed by centrifugation and reconstitution in 80% methanol [3].
    • Chromatography: The recommended reverse-phase UPLC T3 column is a good starting point. Fine-tune the acetonitrile/water gradient and the concentration of ammonium acetate or formic acid modifiers to sharpen the peak.
    • MS Parameters: Operate the mass spectrometer in negative ion mode for detection, as carboxylic acids often ionize well in this mode. Use a high-resolution mass spectrometer (like Q-TOF) for accurate mass identification ([M-H]⁻ ion at m/z 242.175).

Q3: What is the known metabolic degradation pathway for this compound?

  • Current Knowledge Gap: The specific enzymatic pathway for the degradation of this compound in humans or bacteria has not been fully elucidated in the current literature.
  • Informed Hypothesis & Next Steps: Based on its structure as an N-acylglycine, degradation likely involves an amidase or peptidase enzyme that hydrolyzes the amide bond, releasing glycine and undecanoic acid.
    • Proposed Experimental Path: To identify the pathway, you could incubate this compound with liver microsomes or hepatocyte cell lysates and track the formation of glycine and undecanoic acid over time using LC-MS. This could be coupled with enzyme inhibition studies or activity-based protein profiling to identify the specific hydrolase responsible.

References

Comparative Overview: N-Undecanoylglycine vs. Succinate

Author: Smolecule Technical Support Team. Date: February 2026

Feature N-Undecanoylglycine Succinate
Receptor Target Vomeronasal receptor Vmn2r26 (GPCR) [1] SUCNR1 (GPR91) (GPCR) [2] [3] [4]
Receptor Expression Intestinal Tuft-2 cells [1] Widely expressed: kidney, liver, immune cells (mast cells, macrophages), retina, adipose tissue [2] [3] [4]
Chemical Nature Bacterial metabolite; acylglycine with C-11 fatty acid chain [5] Intermediate metabolite of the mitochondrial TCA (Krebs) cycle [2] [4] [6]
Primary Signaling Pathway GPCR-PLCγ2-Ca²⁺ axis [1] G protein-coupled (Gq/Gi); activates PKC, ERK, PI3K-Akt, HIF-1α [2] [3] [7]
Key Physiological Roles Antimicrobial immunity: induces PGD2 production, mucus secretion, and Tuft-2 cell expansion [1] Metabolic stress signal: implicated in hypertension, fibrosis, allergic inflammation, angiogenesis, and tumor progression [2] [3] [8]
Pathophysiological Context Bacterial infection in the intestine [1] Diabetes, obesity, renal fibrosis, ischemia/reperfusion injury, rheumatoid arthritis, cancer [2] [3] [8]

Detailed Experimental Evidence

1. This compound and Antimicrobial Immunity

  • Experimental System: The study utilized genetically engineered mouse models (including Sh2d6EGFP mice) and intestinal organoids to identify and characterize CD45+ Tuft-2 cells [1].
  • Key Findings: Depletion of Tuft-2 cells rendered mice more susceptible to bacterial infection. Upon infection, Tuft-2 cells expanded and sensed the bacterial metabolite this compound via the receptor Vmn2r26 [1].
  • Mechanism: The binding of this compound to Vmn2r26 activated a signaling cascade involving Phospholipase C gamma2 (PLCγ2), leading to an increase in intracellular calcium. This, in turn, triggered the production of Prostaglandin D2 (PGD2), which stimulated mucus secretion from goblet cells to exert antibacterial immunity [1].

2. Succinate and SUCNR1 in Allergic Inflammation and Fibrosis

  • Experimental System: Research on succinate utilized human cord blood-derived mast cells (CBMCs), the human mast cell line LAD-2, and ex vivo models of guinea pig and human bronchial constriction [3].
  • Key Findings: In mast cells, pre-treatment with succinate (or a synthetic agonist, cis-epoxysuccinate) potently enhanced IgE-dependent activation. This "hyper-reactivity" resulted in augmented release of histamine, cysteinyl-leukotrienes, cytokines, and other mediators [3].
  • Mechanism: This priming effect was dependent on SUCNR1, as it was attenuated by SUCNR1 knockdown and selective antagonists. The signaling involved Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK). This pathway aggravated allergen-induced bronchoconstriction in human airways [3].
  • Role in Fibrosis: A separate in vivo study showed that elevating serum succinate levels in mice induced renal fibrosis. This effect was mediated by SUCNR1 on macrophages, promoting their polarization to a profibrotic M2 phenotype. The signaling involved the SUCNR1-Akt-GSK3β-β-catenin pathway, leading to the production of the profibrotic factor CTGF. Depleting macrophages prevented succinate-induced fibrosis [8].

Signaling Pathway Diagrams

The diagrams below illustrate the distinct signaling pathways for each metabolite.

This compound Signaling in Intestinal Immunity

G This compound Activates Tuft-2 Cell Immunity BacterialMetabolite This compound (Bacterial Metabolite) Vmn2r26 Receptor Vmn2r26 (on Tuft-2 Cell) BacterialMetabolite->Vmn2r26 PLCG2 PLCγ2 Activation Vmn2r26->PLCG2 Calcium Ca²⁺ Release PLCG2->Calcium PGD2 PGD2 Production Calcium->PGD2 SpiB SpiB Transcription Factor Calcium->SpiB Mucus Mucus Secretion (Goblet Cells) PGD2->Mucus TuftExpansion Tuft-2 Cell Expansion SpiB->TuftExpansion Immunity Antimicrobial Immunity Mucus->Immunity

Succinate-SUCNR1 Signaling in Inflammation and Fibrosis

G Succinate-SUCNR1 in Inflammation & Fibrosis Succinate Succinate (Metabolic Stress Signal) SUCNR1 Receptor SUCNR1 Succinate->SUCNR1 Gq Gq Protein SUCNR1->Gq Gi Gi Protein SUCNR1->Gi PKC PKC/ERK Activation Gq->PKC MastCell Mast Cell Hyper-reactivity (Enhanced IgE response) PKC->MastCell Inflamm Allergic Inflammation (Histamine, CysLTs release) MastCell->Inflamm PI3K PI3K/Akt Pathway Gi->PI3K HIF HIF-1α Stabilization PI3K->HIF M2Mac M2 Macrophage Polarization HIF->M2Mac Fibrosis Renal Fibrosis (CTGF production) M2Mac->Fibrosis

Key Implications for Research and Drug Development

Based on this comparison, the two molecules represent separate research and therapeutic avenues:

  • This compound and Vmn2r26 present a potential target for modulating mucosal immunity and host defense against bacterial infections in the gut [1].
  • Succinate and SUCNR1 represent a broader, system-wide target. Antagonizing this axis holds promise for treating conditions driven by metabolic stress, such as allergic asthma (by reducing mast cell hyper-reactivity), chronic kidney disease, and fibrotic disorders [3] [8] [7].

References

N-Undecanoylglycine vs other fatty acid glycine conjugates

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Insights and Data

Research provides quantitative and methodological insights into the synthesis and study of these conjugates.

Quantitative Synthesis Data A 2024 clinical study used a primed-constant infusion of [1,2-¹³C₂] glycine to measure the absolute synthesis rates of various acylglycines. Key findings in individuals with class III obesity before and after bariatric surgery show how glycine availability impacts conjugation [1].

Acylglycine Healthy Weight (Mean) Pre-Surgery (Obesity) Post-Surgery (6 Months)
Acetylglycine Higher synthesis rate Significantly slower Significantly higher
Hexanoylglycine Higher synthesis rate Significantly slower Significantly higher
Isobutyrylglycine Higher synthesis rate Significantly slower Significantly higher
Benzoylglycine (from benzoic acid) Higher synthesis rate Significantly slower Significantly higher

Key Experimental Protocol: Glycine Conjugation Pathway [1]

  • Tracer: [1,2-¹³C₂]glycine (99 atom% ¹³C), administered via primed-constant intravenous infusion.
  • Prime: 8 µmol·kgFFM⁻¹
  • Constant Infusion: 8 µmol·kgFFM⁻¹·h⁻¹ for 7 hours.
  • Subject Preparation: 8-hour overnight fast; intake of benzoic acid (as a xenobiotic probe) before fasting.
  • Sample Collection: Blood and urine samples collected at specific time points before and during the infusion.
  • Analysis: Plasma glycine concentration and acylglycine synthesis rates are quantified, likely using mass spectrometry techniques.

Key Experimental Evidence: N-Undecanoylglycine in Immunity [2]

  • Models: Utilized genetic and bacterial infection models in mice.
  • Methods: Involved depletion of Tuft-2 cells and analysis of the response to bacterial infection.
  • Mechanism: Identified that the vomeronasal receptor Vmn2r26 directly senses this compound. This sensing activates a GPCR-PLCγ2-Ca²⁺ signaling axis, leading to the production of prostaglandin D2 (PGD2), which in turn enhances mucus secretion from goblet cells and promotes Tuft-2 cell expansion.

Visualizing the Pathways

The distinct biological pathways for these conjugates are summarized in the following diagrams.

Glycine Conjugation Detoxification Pathway

G OrganicAcid Organic Acid (Endogenous or Xenobiotic) AcylCoA Acyl-CoA OrganicAcid->AcylCoA GLYAT Enzyme: Glycine N-Acyltransferase (GLYAT) AcylCoA->GLYAT Glycine Glycine Glycine->GLYAT Acylglycine Acylglycine Conjugate GLYAT->Acylglycine Urine Urinary Excretion Acylglycine->Urine

This compound Immunological Signaling Pathway

G Bacteria Bacterial Infection Metabolite Metabolite: this compound Bacteria->Metabolite Receptor Receptor: Vmn2r26 (on Tuft-2 Cell) Metabolite->Receptor Signaling GPCR-PLCγ2 Signaling Ca²⁺ Influx Receptor->Signaling PGD2 Production of Prostaglandin D2 (PGD2) Signaling->PGD2 Outcomes Outcomes Outcome1 • Enhanced Mucus Secretion • Tuft-2 Cell Expansion PGD2->Outcome1 Immunity Antibacterial Immunity Outcome1->Immunity

Key Comparison Takeaways for Drug Development

  • This compound: A promising candidate for developing immunomodulatory therapies, particularly for gastrointestinal infections or inflammatory conditions. Its mechanism revolves around sensing and signaling.
  • Traditional Acylglycines (e.g., Hexanoylglycine): Primarily serve as biomarkers for metabolic health. Therapeutic strategies might focus on restoring their synthesis, for example, through glycine supplementation or surgical intervention, to correct metabolic detoxification deficits [1].

References

N-Undecanoylglycine structural analogs potency

Author: Smolecule Technical Support Team. Date: February 2026

N-Undecanoylglycine: Foundational Information

The table below summarizes the basic chemical and biological data available for this compound.

Property Category Details

| Chemical Structure | IUPAC Name: 2-undecanamidoacetic acid Molecular Formula: C₁₃H₂₅NO₃ SMILES: CCCCCCCCCCC(=O)NCC(O)=O [1] [2] | | Classification | Acylglycine (N-acyl-alpha amino acid); a conjugate of glycine and undecanoic acid [1] | | Key Biological Functions | - Immune Sensing: Sensed by intestinal Tuft-2 cells via the vomeronasal receptor Vmn2r26 to initiate antibacterial immunity [3]

  • Metabolic Marker: Appears in urine and blood in fatty acid oxidation disorders; produced by glycine N-acyltransferase [1]
  • Biomarker Potential: Identified as a potential predictive biomarker for treatment efficacy in Kashin-Beck disease [4] |

Experimental Insight: Immune Signaling Pathway

One study provides a detailed mechanistic pathway for how this compound is sensed to trigger an immune response. The diagram below outlines this signaling cascade and the core experimental finding [3].

G cluster_0 BacterialMetab Bacterial Metabolite This compound Vmn2r26 Receptor Vmn2r26 on Tuft-2 Cell BacterialMetab->Vmn2r26 Binds to GPCR_PLC GPCR-PLCγ2 Signaling Axis Vmn2r26->GPCR_PLC Activates Calcium Ca²⁺ Influx GPCR_PLC->Calcium PGD2 Prostaglandin D2 (PGD2) Production Calcium->PGD2 SpiB SpiB Transcription Factor Expression Calcium->SpiB Mucus Enhanced Mucus Secretion by Goblet Cells PGD2->Mucus TuftExpansion Tuft-2 Cell Expansion SpiB->TuftExpansion Immunity Antibacterial Immunity Mucus->Immunity TuftExpansion->Immunity Enhances

Experimental Workflow Summary [3]:

  • Key Finding: this compound, a bacterial metabolite, is a specific ligand for the vomeronasal receptor Vmn2r26 on intestinal Tuft-2 cells.
  • Mechanism: Binding activates a GPCR-PLCγ2-Ca²⁺ signaling axis, leading to:
    • Production of PGD2, which stimulates goblet cells to enhance mucus secretion and antibacterial immunity.
    • Expression of SpiB, a transcription factor driving Tuft-2 cell development and expansion upon bacterial challenge.
  • Genetic Model: Studies used Sh2d6 as a signature marker for CD45+ Tuft-2 cells. Depletion of these cells made models susceptible to bacterial infection, confirming their critical role.

Suggestions for Further Research

To compile the comparison guide you need, I suggest focusing your search on the following areas:

  • Specialized Databases: Search chemical and pharmacological databases (e.g., PubChem, ChEMBL, BindingDB) for compounds with similar structures to this compound. Look for bioactivity data, particularly relating to the Vmn2r26 receptor or other immunomodulatory targets.
  • Literature on Acylglycines: Broaden your search to include the broader family of acylglycines. Potency data on other medium and long-chain acylglycines may provide a useful comparative framework.
  • High-Throughput Screening Studies: Seek out publications from high-throughput or phenotypic screening campaigns focused on immunomodulation or GPCR signaling, which may have evaluated libraries that include this compound or its analogs.

References

N-Undecanoylglycine receptor specificity Vmn2r26

Author: Smolecule Technical Support Team. Date: February 2026

Receptor-Ligand Relationship and Function

The table below summarizes the core relationship between N-undecanoylglycine and its receptor, Vmn2r26, and the primary functional outcome of this interaction.

Aspect Description
Ligand This compound (a bacterial metabolite) [1] [2]
Receptor Vomeronasal receptor Vmn2r26 (a G protein-coupled receptor, GPCR) [1] [3]
Specificity Vmn2r26 is identified as the specific receptor that senses this compound [1]
Key Function Activates a pro-inflammatory, antimicrobial immune response in intestinal Tuft-2 cells [1]

Signaling Pathway and Experimental Workflow

The recognition of this compound by Vmn2r26 triggers a specific signaling cascade within Tuft-2 cells. The diagram below illustrates this pathway and its immunological consequences.

graphname BacterialInfection Bacterial Infection Metabolite This compound BacterialInfection->Metabolite Receptor Vmn2r26 Receptor Metabolite->Receptor GProt GPCR Activation Receptor->GProt PLCg2 PLCγ2 Activation GProt->PLCg2 Calcium Ca²⁺ Influx PLCg2->Calcium PGD2 PGD2 Production Calcium->PGD2 SpiB SpiB Transcription Factor (Tuft-2 Cell Development) Calcium->SpiB Mucus Enhanced Mucus Secretion (Antibacterial Immunity) PGD2->Mucus

Experimental Data and Methodologies

The key findings on this receptor-ligand pair are primarily based on a 2022 study published in Immunity [1]. The tables below summarize the experimental models and key functional data from this research.

Table 1: Key Experimental Models and Readouts

Experimental Aspect Description
Model Organism Mouse (Mus musculus) [1]
Key Finding 1: Tuft-2 Cell Depletion Depletion of Tuft-2 cells resulted in susceptibility to bacterial infection [1].
Key Finding 2: Receptor Mechanism Vmn2r26 sensing of this compound activated the GPCR-PLCγ2-Ca²⁺ signaling axis [1].

Table 2: Measured Functional Outcomes

Measured Outcome Experimental Result
Tuft-2 Cell Expansion Quick expansion in response to bacterial infection [1].
Downstream Signaling Initiation of prostaglandin D2 (PGD2) production and SpiB transcription factor expression [1].
Immunological Effect PGD2 enhanced mucus secretion from goblet cells, inducing antibacterial immunity [1].

Insights for Research and Drug Development

The Vmn2r26 pathway represents a novel mechanism of innate immunity at the epithelial barrier.

  • Therapeutic Potential: Targeting the Vmn2r26 pathway could be a strategy to modulate mucosal immunity, potentially for treating infectious diseases or inflammatory disorders [1] [4].
  • Ligand-Receptor Kinetics: For drug development, a deep understanding of binding kinetics (association rate k_on and dissociation rate k_off) is crucial, as these parameters determine the equilibrium dissociation constant (Kd) and ultimately in vivo drug efficacy [5].
  • Experimental Consideration: The Vmn2r26 gene and its biology are primarily characterized in mice [3]. Researchers should verify the expression and functional conservation of this receptor in relevant human systems or disease models.

References

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Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

243.18344366 Da

Monoisotopic Mass

243.18344366 Da

Heavy Atom Count

17

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-undecanoylglycine

Dates

Last modified: 08-15-2023

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